5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(12-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWANLQRSTXOHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C(=O)O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082329-71-2 | |
| Record name | 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid synthesis pathway
An In-depth Technical Guide to the Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The isoxazole core is a privileged scaffold found in numerous FDA-approved drugs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The specific substitution pattern of a cyclopropyl group at the 5-position and a methyl group at the 3-position offers a unique combination of lipophilicity, rigidity, and metabolic stability, making it an attractive building block for novel therapeutic agents.
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for this compound. As a Senior Application Scientist, this document is structured to deliver not only a step-by-step protocol but also the underlying scientific principles and field-proven insights to ensure successful execution and adaptation in a research and development setting.
Strategic Overview of the Synthesis Pathway
The synthesis of the target molecule is strategically designed around the construction of the core isoxazole ring from acyclic precursors. The chosen pathway ensures high regioselectivity, good yields, and the use of readily available starting materials. The overall transformation can be dissected into three key stages:
-
Formation of the Key Intermediate: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate.
-
Isoxazole Ring Formation: Cyclization with hydroxylamine to yield Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate.
-
Final Hydrolysis: Conversion of the ethyl ester to the desired carboxylic acid.
This approach is a modification of well-established methods for isoxazole synthesis, which often involve the reaction of a β-dicarbonyl compound with hydroxylamine.
Visualizing the Synthesis Pathway
Caption: Overall synthetic route to this compound.
Part 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (Key Intermediate)
The initial step involves a Claisen condensation to construct the β-dicarbonyl intermediate. This reaction is fundamental in carbon-carbon bond formation and is highly reliable for generating the necessary precursor for isoxazole synthesis.
Experimental Protocol
-
Reaction Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.2 equivalents) and dry toluene.
-
Addition of Reactants: A mixture of cyclopropyl methyl ketone (1.0 equivalent) and diethyl carbonate (1.5 equivalents) is added dropwise to the stirred suspension of sodium ethoxide in toluene at room temperature.
-
Reaction Conditions: The reaction mixture is then heated to reflux (approximately 110 °C) and maintained at this temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting ketone.
-
Work-up and Purification: After cooling to room temperature, the reaction is quenched by the slow addition of dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate.
Causality and Expertise
-
Choice of Base: Sodium ethoxide is used as a strong base to deprotonate the α-carbon of cyclopropyl methyl ketone, forming the reactive enolate nucleophile. It is crucial to use a non-aqueous workup initially to prevent hydrolysis of the desired product.
-
Excess Reagent: Diethyl carbonate is used in excess to drive the reaction equilibrium towards the product side.
-
Solvent: Toluene is an excellent solvent for this reaction due to its high boiling point, which allows for the necessary reaction temperature, and its inertness under the basic conditions.
Part 2: Synthesis of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
This stage involves the core reaction of the synthesis: the formation of the isoxazole ring. The reaction of a β-dicarbonyl compound with hydroxylamine is a classic and efficient method for constructing substituted isoxazoles.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve the ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Hydroxylamine: Add hydroxylamine hydrochloride (1.1 equivalents) to the solution.
-
Reaction Conditions: The mixture is heated to reflux (approximately 80-90 °C) for 2-4 hours. The reaction progress can be monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the ethanol is removed under reduced pressure. The remaining aqueous solution is extracted with ethyl acetate. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The crude ester is purified by column chromatography on silica gel.
Mechanism and Regioselectivity
The reaction proceeds through the initial formation of an oxime intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic isoxazole ring. The regioselectivity, which determines the positions of the methyl and cyclopropyl groups, is a critical aspect. In this case, the more electrophilic ketone carbonyl (adjacent to the cyclopropyl group) is preferentially attacked by the nitrogen of hydroxylamine, leading to the desired 5-cyclopropyl-3-methyl isomer. This regiochemical outcome is generally favored in the cyclization of unsymmetrical β-dicarbonyl compounds.
Caption: Simplified mechanism of isoxazole ring formation.
Part 3: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard transformation that can be achieved with high efficiency.
Experimental Protocol
-
Reaction Setup: Dissolve the ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
-
Hydrolysis: Add an aqueous solution of sodium hydroxide (2.0 equivalents) and heat the mixture to reflux for 1-2 hours.
-
Acidification and Isolation: After cooling, the ethanol is removed under reduced pressure. The remaining aqueous solution is acidified to pH 2-3 with concentrated hydrochloric acid, resulting in the precipitation of the carboxylic acid.
-
Purification: The precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the final product, this compound, as a solid.
Data Summary
| Step | Reactants | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Cyclopropyl methyl ketone, Diethyl carbonate | Sodium ethoxide | Toluene | 110 | 4-6 | 70-80 |
| 2 | Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate, Hydroxylamine hydrochloride | - | Ethanol/Water | 80-90 | 2-4 | 85-95 |
| 3 | Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | Sodium hydroxide, Hydrochloric acid | Ethanol/Water | Reflux | 1-2 | >95 |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through standard analytical techniques.
-
Thin-Layer Chromatography (TLC): To monitor reaction progress at each stage.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the intermediate and final product. The proton and carbon NMR spectra will provide definitive evidence of the isoxazole ring formation and the regiochemistry.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
-
Melting Point: A sharp melting point for the final crystalline product is a good indicator of purity.
By employing these analytical methods, a researcher can have high confidence in the identity and purity of the synthesized this compound.
References
-
General Synthesis of Isoxazoles: A comprehensive overview of isoxazole synthesis strategies can be found in various organic chemistry resources.[1]
-
Synthesis of Isoxazole-4-carboxylic Acids: For general methods on the synthesis of isoxazole-4-carboxylic acids and their derivatives.[2][3]
-
Patented Synthesis of Isoxazole Derivatives: For industrial-scale synthesis and process optimization, referring to patents can provide valuable insights.[4][5]
-
Regioselective Isoxazole Synthesis: The regioselectivity of the reaction between β-enamino ketoesters and hydroxylamine hydrochloride is discussed in the literature.[6][7][8]
-
Synthesis involving Cyclopropyl Groups: For methods related to the synthesis of compounds containing cyclopropyl moieties.[9][10]
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- 4. CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google Patents [patents.google.com]
- 5. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 9. CN104529924A - Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole - Google Patents [patents.google.com]
- 10. WO2001092200A1 - Process for the preparation of cyclopropyl carboxylic acid esters and derivatives - Google Patents [patents.google.com]
physicochemical properties of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
An In-Depth Technical Guide to the Physicochemical Properties of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but the very foundation upon which successful development programs are built. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry.
As a Senior Application Scientist, my objective is to move beyond a simple recitation of data. This document is structured to provide not only the fundamental physicochemical parameters but also the underlying scientific rationale and the robust experimental methodologies required to ascertain them. We will explore the critical triad of acidity (pKa), lipophilicity (logP/logD), and aqueous solubility, presenting both predicted data for initial assessment and detailed, field-proven protocols for definitive experimental determination. This approach ensures that researchers, scientists, and drug development professionals are equipped with both the data and the practical knowledge to advance their work with confidence.
Molecular Identity and Structural Properties
The foundational step in characterizing any chemical entity is to establish its precise molecular identity. This compound is a substituted oxazole, a five-membered heterocycle containing nitrogen and oxygen, which is a common scaffold in medicinal chemistry.[1][2]
Chemical Structure:
Caption: 2D Structure of this compound.
The table below summarizes the key identifiers and fundamental computed properties for this molecule.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[3] |
| Molecular Weight | 167.16 g/mol | ChemBK[4] |
| Monoisotopic Mass | 167.05824 Da | PubChem[3] |
| SMILES | CC1=NOC(=C1C(=O)O)C2CC2 | PubChem[3] |
| InChI | InChI=1S/C8H9NO3/c1-4-6(8(10)11)7(12-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,10,11) | PubChem[3] |
| PubChem CID | 28275750 | PubChem[3] |
| Predicted XlogP | 0.9 | PubChem[3] |
Acidity and Ionization State (pKa)
Scientific Rationale: The acidity, quantified by the pKa, is arguably the most critical physicochemical parameter for an ionizable molecule like a carboxylic acid. It dictates the extent of ionization at a given pH. This is paramount because the charge state of a molecule profoundly affects its solubility, ability to permeate biological membranes, and interaction with target receptors. The Henderson-Hasselbalch equation provides the mathematical relationship between pH, pKa, and the ratio of the ionized (A⁻) to the non-ionized (HA) form of the acid.[5]
pH = pKa + log([A⁻]/[HA])
For this compound, the carboxylic acid moiety is the primary acidic center. While computational models predict a pKa of approximately 2.15 for the isomeric 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid, experimental determination is essential for accuracy.[4]
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration remains the gold standard for pKa determination due to its precision and reliability.[6] This method involves monitoring pH changes as a standardized titrant is added to the sample solution, allowing for the precise identification of the half-equivalence point, where pH equals the pKa.[5][7]
Methodology:
-
Instrument Calibration: Calibrate a high-precision pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accurate pH measurements.[7]
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in a suitable solvent (e.g., water or a co-solvent system like methanol/water if solubility is low) to a known concentration, typically between 1-10 mM.[7] Note that using co-solvents will yield an apparent pKa (pKaapp) specific to that solvent system.
-
Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.[7]
-
-
Titration Environment:
-
Place the sample solution in a jacketed reaction vessel maintained at a constant temperature (e.g., 25 °C).
-
Purge the solution with nitrogen for 10-15 minutes before and during the titration to displace dissolved carbon dioxide, which can interfere with the measurement of acidic functional groups.[7]
-
-
Titration Procedure:
-
Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
-
Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments of the titrant.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the measured pH (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
-
Calculate the first derivative (dpH/dV) of the curve. The peak of the first derivative plot corresponds to the equivalence point.
-
The pKa is the pH value at the volume corresponding to half of the equivalence point volume.
-
Caption: Workflow for pKa determination via potentiometric titration.
Lipophilicity (logP and logD)
Scientific Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically described by the partition coefficient (P).
-
logP is the logarithm of the partition coefficient of the neutral form of the molecule between octanol and water.[8]
-
logD is the logarithm of the distribution coefficient, which accounts for both the neutral and all ionized species at a specific pH.[9]
For an ionizable acid, logD is the more physiologically relevant parameter as it reflects the compound's effective lipophilicity in buffered biological systems like the gut or plasma.[9] The predicted XlogP of 0.9 suggests this compound is moderately lipophilic in its neutral state, but its effective lipophilicity will decrease significantly as the pH rises above its pKa.[3]
Experimental Protocol: logP/logD Determination by RP-HPLC
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating lipophilicity by correlating a compound's retention time on a nonpolar stationary phase with its logP.[8][10]
Methodology:
-
System Setup:
-
Use an HPLC system with a C18 column and a UV detector set to a wavelength where the compound has strong absorbance.
-
The mobile phase is typically a gradient of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Prepare a set of standard compounds with known logP values that bracket the expected logP of the test compound.
-
Inject each standard individually and record its retention time (t_R).
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding retention times.
-
-
Sample Analysis (logP):
-
To measure logP, the aqueous portion of the mobile phase should be buffered to a pH at least 2 units below the compound's pKa to ensure >99% of the compound is in its neutral form.
-
Dissolve the test compound in the mobile phase, inject it into the HPLC system, and record its retention time.
-
Calculate the logP of the test compound by interpolating its retention time on the calibration curve.
-
-
Sample Analysis (logD):
-
To measure logD at a specific pH (e.g., physiological pH 7.4), replace the acidic aqueous buffer with a buffer of the desired pH (e.g., phosphate-buffered saline, PBS).
-
Inject the test compound and measure its retention time under these conditions.
-
Use the same calibration curve to determine the logD value at that specific pH.
-
Caption: Relationship between pH, pKa, logP, and logD for an acidic compound.
Aqueous Solubility
Scientific Rationale: For an orally administered drug, dissolution in the gastrointestinal fluid is a prerequisite for absorption. Poor aqueous solubility is a major cause of low bioavailability and drug development failure. It is crucial to distinguish between two types of solubility measurements:
-
Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. It is a high-throughput screening parameter used in early discovery.[11]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is the definitive measure and is critical for later-stage development and formulation.[11][12] The shake-flask method is the universally accepted "gold standard" for its determination.[13]
Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method
This method measures the equilibrium concentration of a compound in a specific buffer after prolonged incubation, ensuring a true saturated state is reached.[14]
Methodology:
-
Preparation: Add an excess amount of the solid compound to a clear vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The excess solid is crucial to ensure equilibrium with the saturated solution.
-
Equilibration:
-
Seal the vials tightly.
-
Place the vials in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, which should be confirmed by measuring the concentration at different time points until it becomes constant.
-
-
Phase Separation:
-
After equilibration, the undissolved solid must be separated from the saturated supernatant. This is a critical step.
-
Centrifuge the vials at high speed to pellet the excess solid.
-
Carefully collect the supernatant, ensuring no solid particles are disturbed. Alternatively, filter the solution using a low-binding filter (e.g., PVDF), though one must be cautious of potential compound adsorption to the filter material.[12]
-
-
Quantification:
-
Prepare a series of calibration standards of the compound in the same buffer (potentially with a small amount of organic co-solvent to aid dissolution).
-
Dilute the saturated supernatant into the analytical range.
-
Analyze the concentration of the diluted supernatant and the calibration standards using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
-
Calculation: Calculate the original concentration of the saturated supernatant using the calibration curve and the dilution factor. This value represents the thermodynamic solubility.
Caption: Workflow for the Shake-Flask method for solubility determination.
Conclusion
The comprehensive physicochemical profiling of this compound is an indispensable component of its evaluation as a potential drug candidate. This guide has detailed the scientific importance and the definitive experimental protocols for determining its acidity (pKa), lipophilicity (logP/logD), and aqueous solubility. While computational predictions offer valuable initial insights, they must be substantiated by robust, empirical data generated through the validated methods described herein. By systematically applying these protocols, researchers can build a reliable data package that will guide lead optimization, inform formulation strategies, and ultimately increase the probability of success in the complex journey of drug development.
References
- Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. In-house publication available via various scientific forums.
- Glomme, A., & Sugano, K. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. Journal of Pharmaceutical and Biomedical Analysis.
-
Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution Application Note.[Link]
- Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- University of Massachusetts. (n.d.). Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid.
-
Wiczling, P., et al. (2020). Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods. Molecules (Basel, Switzerland).[Link]
-
Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray Resources.[Link]
-
ChemBK. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. Chemical Database.[Link]
- ResearchGate. (n.d.). Synthesis of 3,5-disubstituted isoxazole.
- Desamero, R. Z. B., et al. (2021). Structural, Vibrational, and pKa Determination of Carboxylic Acids Using DFT Calculations and Raman Spectroscopy.
- Smolecule. (n.d.). Buy 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid. Chemical Supplier Page.
- Ibarra-Montaño, L. A., et al. (2015). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by NMR, Potentiometric and Conductometric Titrations. Journal of Applied Solution Chemistry and Modeling.
- ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC Technical Report.
-
PubChem. (n.d.). This compound. PubChem Database.[Link]
- ResearchGate. (n.d.). The calculated logP values of the investigated compounds with respect to the computational model.
- National Institutes of Health. (n.d.).
- ChemicalBook. (n.d.). 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis.
- ABL Technology. (n.d.). 3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid. Product Page.
- PubChem. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid.
- ChemBK. (n.d.). 5-methyl-3-phenyl-4,5-dihydroisoxazole-4-carboxylic acid.
- ResearchGate. (2023). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Journal Article.
-
MDPI. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.[Link]
- MDPI. (2022).
-
ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs Resources.[Link]
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Asghar, J. (2021). logP (Partition Coefficient) and Lipid Solubility of Drugs. YouTube Educational Video.[Link]
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An In-depth Technical Guide to 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid and Its Isomers for Advanced Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of Isomeric Heterocycles
In the intricate world of medicinal chemistry and drug discovery, the precise arrangement of atoms within a molecule is paramount. This guide delves into the technical nuances of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid , a heterocyclic compound with potential as a building block in the synthesis of novel therapeutic agents. Our investigation reveals a notable ambiguity in the public domain regarding a specific Chemical Abstracts Service (CAS) number for this exact structure. However, its close and commercially available constitutional isomer, 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 1082420-70-9) , provides a valuable and well-documented case study.
This guide will, therefore, serve a dual purpose. Firstly, it will present the known information and predicted properties of the titular compound. Secondly, it will offer a comprehensive analysis of its isomer, CAS: 1082420-70-9, as a proxy to understand the synthetic strategies, physicochemical characteristics, and potential biological relevance of this class of molecules. The juxtaposition of these isomers will underscore the critical importance of precise structural identification and the profound impact of substituent placement on a molecule's properties and function—a cornerstone of modern drug design.[1]
Section 1: Compound Identification and Physicochemical Properties
A definitive CAS number for this compound has not been readily identifiable in prominent chemical databases. This suggests that it may be a novel or less-common research chemical. For clarity and to ensure scientific integrity, we will present the available data for both this compound and its registered isomer.
The Target Compound: this compound
While a CAS number is elusive, we can predict its fundamental properties based on its structure. These predictions are valuable for initial experimental design, such as selecting appropriate solvent systems and analytical techniques.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Data Source |
| Molecular Formula | C₈H₉NO₃ | - |
| Molecular Weight | 167.16 g/mol | - |
| XLogP3 | 0.9 | - |
| Hydrogen Bond Donor Count | 1 | - |
| Hydrogen Bond Acceptor Count | 4 | - |
| Rotatable Bond Count | 2 | - |
The Isomeric Analogue: 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid
In contrast, its isomer is well-documented and commercially available, providing a solid foundation for understanding this chemical scaffold.
Table 2: Physicochemical Properties of 3-Cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid (CAS: 1082420-70-9)
| Property | Value | Data Source |
| Molecular Formula | C₈H₉NO₃ | ChemBK |
| Molar Mass | 167.16 g/mol | ChemBK |
| Density | 1.367±0.06 g/cm³ (Predicted) | ChemBK |
| Boiling Point | 317.9±30.0 °C (Predicted) | ChemBK |
| pKa | 2.15±0.25 (Predicted) | ChemBK |
The structural difference between these two compounds, though seemingly minor, can lead to significant variations in their chemical reactivity, biological activity, and metabolic stability. The positioning of the cyclopropyl and methyl groups influences the electron distribution within the oxazole ring and the steric hindrance around the carboxylic acid moiety.
Section 2: The Crucial Role of Isomerism in Drug Design
The case of these two isomers serves as a practical illustration of the importance of isomerism in pharmacology.[1] Positional isomers can exhibit vastly different pharmacodynamic and pharmacokinetic profiles. The specific orientation of functional groups dictates how a molecule interacts with its biological target, such as an enzyme's active site or a receptor's binding pocket. Therefore, the ability to selectively synthesize a desired isomer is a critical skill in drug development.
Section 3: Synthesis Strategies for 3,5-Disubstituted 1,2-Oxazole-4-Carboxylic Acids
The synthesis of 1,2-oxazole (isoxazole) derivatives is a well-established field in organic chemistry.[2] A common and effective strategy for constructing the 3,5-disubstituted 1,2-oxazole-4-carboxylic acid core involves the cyclization of a β-enamino ketoester with hydroxylamine.[2] This approach offers a high degree of control over the final substitution pattern.
General Synthetic Workflow
The following diagram outlines a plausible synthetic route that could be adapted for the synthesis of both this compound and its isomer. The key to achieving regioselectivity lies in the choice of the starting β-ketoester.
Sources
A Technical Guide to the Structural Elucidation of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the complete structural elucidation of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a heterocyclic compound of interest to the pharmaceutical and agrochemical industries. Isoxazole derivatives are foundational scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This document details a multi-technique analytical workflow, grounded in first principles and supported by empirical data from analogous systems. We present detailed protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments. The causality behind experimental choices is explained, and a self-validating system of data interpretation is employed to ensure the unambiguous assignment of the molecular structure. This guide is intended for researchers, analytical scientists, and drug development professionals requiring a robust framework for characterizing novel small molecules.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
The initial step in any structure elucidation is to determine the molecular formula. This is definitively achieved through high-resolution mass spectrometry (HRMS). For the target compound, this compound, the molecular formula is C₈H₉NO₃ .[4]
From this formula, we can calculate the Degrees of Unsaturation (DoU), which provides immediate insight into the number of rings and/or multiple bonds present in the molecule.
DoU Calculation: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 8 + 1 - (9/2) - (0/2) + (1/2) DoU = 9 - 4.5 + 0.5 DoU = 5
The five degrees of unsaturation are accounted for by:
-
One carboxylic acid carbonyl group (C=O): 1 DoU
-
The isoxazole ring's double bonds (C=C, C=N): 2 DoU
-
The isoxazole ring structure itself: 1 DoU
-
The cyclopropyl ring structure: 1 DoU
This foundational calculation aligns perfectly with the proposed structure and provides the first layer of validation.
Mass Spectrometry: Confirming Molecular Weight and Composition
High-Resolution Mass Spectrometry (HRMS) is employed to obtain the exact mass of the molecule, which serves to confirm its elemental composition with high confidence. Electrospray Ionization (ESI) is the preferred method for this class of compound due to its soft ionization nature, which typically preserves the molecular ion.
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Dissolve approximately 0.1 mg of the synthesized compound in 1 mL of a suitable volatile solvent, such as methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.[5]
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire spectra in both positive ([M+H]⁺, [M+Na]⁺) and negative ([M-H]⁻) ion modes to maximize the probability of observing a clear molecular ion.
-
Data Analysis: Compare the measured exact mass of the most abundant molecular ion peak to the theoretically calculated mass for the formula C₈H₉NO₃. The deviation should be less than 5 ppm.
Predicted Mass Spectrometry Data
| Adduct | Molecular Formula | Calculated Exact Mass (Da) | Predicted m/z |
| [M+H]⁺ | C₈H₁₀NO₃⁺ | 168.06552 | 168.0655 |
| [M+Na]⁺ | C₈H₉NNaO₃⁺ | 190.04746 | 190.0475 |
| [M-H]⁻ | C₈H₈NO₃⁻ | 166.05096 | 166.0510 |
| Table based on data from PubChemLite.[4] |
Causality: Obtaining a high-resolution mass that matches the theoretical value for C₈H₉NO₃ provides unequivocal proof of the compound's elemental composition, ruling out alternative formulas and validating the starting point for further spectroscopic analysis.
Infrared Spectroscopy: Probing Functional Groups
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. By detecting the vibrational frequencies of specific bonds, we can confirm the presence of the carboxylic acid and the heterocyclic ring system.
Experimental Protocol: ATR-FTIR
-
Instrumentation: Use a Fourier-transform infrared spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Record the sample spectrum, typically co-adding 16 to 32 scans over a range of 4000 to 400 cm⁻¹ to achieve a good signal-to-noise ratio.[6]
Expected Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 2500 - 3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700 - 1725 | C=O stretch | Carboxylic Acid |
| ~1600 - 1650 | C=N stretch | Isoxazole Ring |
| ~1210 - 1320 | C-O stretch | Carboxylic Acid |
| Characteristic absorption ranges are based on established spectroscopic principles and data from related isoxazole derivatives.[5][7] |
Interpretation: The presence of a very broad band in the 2500-3300 cm⁻¹ region, coupled with a strong, sharp absorption around 1700 cm⁻¹, is a definitive signature of a carboxylic acid group. The C=N stretch confirms the presence of the imine functionality within the isoxazole ring.
Nuclear Magnetic Resonance Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. A systematic approach, beginning with 1D experiments and progressing to 2D correlation experiments, allows for the complete and unambiguous assignment of all proton and carbon signals.
Logical Workflow for NMR-Based Structure Elucidation
¹H NMR Spectroscopy
This experiment identifies all unique proton environments in the molecule and provides information about neighboring protons through spin-spin coupling.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic as it allows for the observation of the exchangeable carboxylic acid proton. Tetramethylsilane (TMS) is used as an internal standard (0.00 ppm).[5]
-
Data Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer.[8][9]
Predicted ¹H NMR Data (in DMSO-d₆)
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| -COOH | ~13.0 | broad singlet | 1H |
| Cyclopropyl -CH | ~2.0 - 2.2 | multiplet | 1H |
| -CH₃ | ~2.4 | singlet | 3H |
| Cyclopropyl -CH₂ | ~1.1 - 1.3 | multiplet | 2H |
| Cyclopropyl -CH₂' | ~0.9 - 1.1 | multiplet | 2H |
| Predicted chemical shifts are based on analysis of similar structures and standard chemical shift tables.[1][10] |
¹³C NMR and DEPT-135 Spectroscopy
This combination of experiments identifies all unique carbon atoms and classifies them by the number of attached protons (CH₃, CH₂, CH, or quaternary C).
Predicted ¹³C NMR Data (in DMSO-d₆)
| Carbon Assignment | Predicted δ (ppm) | DEPT-135 Signal |
| -C =O (Carboxylic Acid) | ~163 | None (Quaternary) |
| C 5-Isoxazole | ~175 | None (Quaternary) |
| C 3-Isoxazole | ~160 | None (Quaternary) |
| C 4-Isoxazole | ~110 | None (Quaternary) |
| Cyclopropyl -C H | ~10 | Positive (CH) |
| -C H₃ | ~12 | Positive (CH₃) |
| Cyclopropyl -C H₂ (x2) | ~8 | Negative (CH₂) |
| Predicted chemical shifts are based on published data for isoxazole derivatives.[11][12][13] |
2D NMR: Assembling the Pieces
While 1D NMR provides the list of parts, 2D NMR shows how they are connected.
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other (typically through 2-3 bonds). We expect to see correlations between the cyclopropyl -CH proton and the two sets of cyclopropyl -CH₂ protons, confirming the integrity of the three-membered ring spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton signal to the carbon atom it is directly attached to. It allows for the definitive assignment of the protonated carbons in the ¹³C spectrum (e.g., linking the singlet at ~2.4 ppm to the methyl carbon at ~12 ppm).
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are 2-4 bonds away. This allows us to connect the distinct structural fragments.
Key Expected HMBC Correlations for Final Structure Proof:
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5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid molecular weight
An In-Depth Technical Guide to the Molecular Weight and Characterization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of this compound, with a primary focus on the precise determination and verification of its molecular weight. We will detail the theoretical calculation based on its molecular formula, C₈H₉NO₃, and outline an authoritative experimental workflow for its confirmation using high-resolution mass spectrometry. This document serves as a practical reference for researchers engaged in the synthesis, analysis, or application of this compound in pharmaceutical and chemical research.
Core Physicochemical Properties
This compound is a heterocyclic compound featuring an isoxazole core, which is a common scaffold in medicinal chemistry. Accurate knowledge of its molecular properties is the foundational step for any research application, from stoichiometric calculations in synthesis to interpretation of analytical data.
The definitive molecular formula for this compound is C₈H₉NO₃ .[1][2] This formula is the basis for determining its molecular weight, elemental composition, and exact mass, which are critical parameters for its unambiguous identification.
Molecular Structure
The structural arrangement of the atoms dictates the compound's chemical behavior and is essential for understanding its properties.
Caption: 2D Chemical Structure of the title compound.
Summary of Molecular Identifiers
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| IUPAC Name | This compound | PubChemLite[1] |
| Molecular Formula | C₈H₉NO₃ | PubChemLite[1][2] |
| Average Molecular Weight | 167.16 g/mol | ChemBK[3] |
| Monoisotopic (Exact) Mass | 167.05824 Da | PubChemLite[1][2] |
Theoretical Determination of Molecular Weight
The term "molecular weight" can refer to two distinct values: the average molecular weight and the monoisotopic mass. For drug development and high-precision analytical chemistry, understanding this distinction is critical.
-
Average Molecular Weight (MW): This is calculated using the weighted average of the natural abundances of all isotopes for each element. It is the value used for bulk stoichiometric calculations (e.g., preparing solutions).[4]
-
Monoisotopic Mass (Exact Mass): This is calculated using the mass of the most abundant, stable isotope for each atom (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O).[5] This value is paramount in mass spectrometry, as the instrument can resolve ions based on their specific isotopic composition.[5]
Protocol: Calculation of Average Molecular Weight
This protocol details the standard method for calculating the average molecular weight from the molecular formula.
Objective: To determine the average molecular weight of C₈H₉NO₃.
Procedure:
-
List Elements: Identify all constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O).
-
Count Atoms: Count the number of atoms for each element from the formula: 8 (C), 9 (H), 1 (N), 3 (O).
-
Use Standard Atomic Weights: Obtain the standard atomic weight for each element from the IUPAC periodic table (C ≈ 12.011, H ≈ 1.008, N ≈ 14.007, O ≈ 15.999).
-
Calculate Total Mass: Multiply the atom count by the respective atomic weight for each element and sum the results.
Calculation:
-
Carbon: 8 * 12.011 = 96.088
-
Hydrogen: 9 * 1.008 = 9.072
-
Nitrogen: 1 * 14.007 = 14.007
-
Oxygen: 3 * 15.999 = 47.997
-
Total Molecular Weight = 167.164 g/mol
This calculated value of 167.16 g/mol aligns with published data.[3]
Experimental Verification Workflow
Theoretical calculations provide a precise expected value, but experimental verification is the cornerstone of scientific integrity. It confirms the identity and purity of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for accurately determining the molecular mass of a small molecule.[5]
General Protocol: Molecular Weight Verification by HRMS
This workflow describes a self-validating system for confirming the monoisotopic mass of the target compound.
Objective: To experimentally verify the monoisotopic mass of this compound.
Methodology:
-
Sample Preparation: Dissolve a small quantity of the purified compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) to prepare a dilute solution for analysis.
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray Ionization (ESI) is a common and gentle technique for this type of molecule, which will typically protonate it to form a positive ion ([M+H]⁺) or deprotonate it to form a negative ion ([M-H]⁻).[6]
-
Mass Analysis: The generated ions are guided into a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF) analyzer.[5][6] This component separates the ions based on their precise mass-to-charge ratio (m/z).[6]
-
Detection & Data Analysis: The detector records the abundance of ions at each m/z value. The resulting mass spectrum is analyzed to find the peak corresponding to the molecular ion. For our compound (Exact Mass = 167.05824 Da), we would expect to see:
The high resolution of the instrument allows the measured mass to be determined to several decimal places, providing strong evidence for the specific elemental composition, C₈H₉NO₃.
Workflow Visualization
The logical flow from sample to validated result is depicted below.
Caption: Experimental workflow for molecular weight verification via HRMS.
Conclusion
The molecular weight of this compound is a fundamental constant, essential for its use in scientific research. The theoretically calculated average molecular weight is 167.16 g/mol , a value indispensable for routine laboratory preparations. For definitive structural confirmation, its monoisotopic mass of 167.05824 Da is the key parameter, which can be precisely verified using high-resolution mass spectrometry. Adherence to both theoretical calculation and rigorous experimental validation ensures data integrity and the successful progression of research and development objectives.
References
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MtoZ Biolabs. How to Determine Molecular Weight?. [Link]
-
Beijing Baitaipai Biological Technology Co., Ltd. Mass Spectrometry Molecular Weight Determination. [Link]
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PubChemLite. This compound. [Link]
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ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]
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ChemSrc. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]
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A Technical Guide to the Spectroscopic Characterization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth analysis of the expected spectroscopic data for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry and materials science. Given the limited availability of published experimental data for this specific molecule, this document serves as a predictive guide based on first principles, data from analogous structures, and established spectroscopic standards. Our approach emphasizes the causality behind spectral features, ensuring a robust framework for researchers aiming to synthesize or identify this compound.
The molecular structure, with its unique combination of a cyclopropyl group, a methyl-substituted isoxazole ring, and a carboxylic acid moiety, presents a distinct spectroscopic fingerprint. Understanding this fingerprint is paramount for unambiguous identification, purity assessment, and further structural elucidation studies.
Molecular Structure and Predicted Physicochemical Properties
Before delving into the spectroscopic data, it is essential to understand the fundamental properties of the molecule. The structural formula of this compound is C₈H₉NO₃.[1]
| Property | Predicted Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[2] |
| Monoisotopic Mass | 167.05824 Da | PubChem[1] |
| XlogP | 0.9 | PubChem[1] |
| Density | 1.367±0.06 g/cm³ | ChemBK[3] |
| Boiling Point | 317.9±30.0 °C | ChemBK[3] |
The following diagram illustrates the molecular structure and numbering scheme that will be used for spectral assignments.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Based on the structure of this compound, we can predict the key features of its ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the methyl, cyclopropyl, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment of the isoxazole ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid typically resonates at a high chemical shift and is often broadened due to hydrogen bonding and chemical exchange.[4] |
| Cyclopropyl Methine (-CH-) | 2.0 - 2.5 | Multiplet | 1H | This proton is adjacent to the electron-withdrawing isoxazole ring, leading to a downfield shift compared to a simple alkyl cyclopropane. |
| Cyclopropyl Methylene (-CH₂-) | 0.8 - 1.5 | Multiplets | 4H | The diastereotopic methylene protons of the cyclopropyl ring will likely appear as two separate multiplets due to their different spatial relationships with the rest of the molecule. |
| Methyl (-CH₃) | 2.3 - 2.8 | Singlet | 3H | The methyl group is attached to the C3 of the isoxazole ring, and its chemical shift is influenced by the ring's electronic structure. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the isoxazole ring carbons are particularly diagnostic. For comparison, the characteristic signals for the 1,2-oxazole ring skeleton in related compounds have been observed at approximately δ 108.3 (C-4), 150.2 (C-3), and 179.5 (C-5).[5][6]
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carboxylic Acid (-COOH) | 165 - 175 | The carbonyl carbon of the carboxylic acid group is expected in this region. |
| Isoxazole C5 | 175 - 185 | Based on analogous structures, the C5 carbon, attached to the cyclopropyl group and nitrogen, is expected to be the most downfield of the ring carbons.[5][6] |
| Isoxazole C3 | 150 - 160 | The C3 carbon, bearing the methyl group, is predicted to be significantly downfield.[5][6] |
| Isoxazole C4 | 105 - 115 | The C4 carbon, substituted with the carboxylic acid, is expected to be the most upfield of the ring carbons.[5][6] |
| Cyclopropyl Methine (-CH-) | 10 - 20 | The methine carbon of the cyclopropyl group. |
| Cyclopropyl Methylene (-CH₂-) | 5 - 15 | The methylene carbons of the cyclopropyl ring. |
| Methyl (-CH₃) | 10 - 20 | The methyl carbon attached to the isoxazole ring. |
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.
Caption: Standard workflow for NMR sample preparation and data acquisition.
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Acquisition : Record the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Advanced Experiments : For unambiguous assignment, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the carboxylic acid group.
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type | Rationale |
| O-H (Carboxylic Acid) | 2500 - 3300 (very broad) | Stretching | The O-H bond of a carboxylic acid dimer gives rise to a very broad and characteristic absorption band due to strong hydrogen bonding.[4][7] |
| C=O (Carboxylic Acid) | 1710 - 1760 | Stretching | The carbonyl stretch of a carboxylic acid is a strong, sharp peak. Its position can be influenced by conjugation and hydrogen bonding.[4] For dimeric, saturated carboxylic acids, this band is typically centered around 1710 cm⁻¹.[4] |
| C=N (Isoxazole) | 1600 - 1650 | Stretching | The C=N bond within the isoxazole ring is expected to show a medium intensity absorption in this region. |
| C-O (Carboxylic Acid) | 1210 - 1320 | Stretching | This absorption is associated with the C-O single bond of the carboxylic acid.[7] |
| C-H (Cyclopropyl & Methyl) | 2850 - 3050 | Stretching | C-H stretching vibrations of the alkyl groups. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation : The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Acquisition : Record the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis : Identify the key absorption bands and correlate them with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.
Predicted Mass Spectrum
For this compound (Monoisotopic Mass: 167.05824 Da[1]), the following ions are predicted to be observed, particularly with electrospray ionization (ESI):
| m/z | Ion | Rationale |
| 168.06552 | [M+H]⁺ | Protonated molecular ion (positive ion mode).[1] |
| 190.04746 | [M+Na]⁺ | Sodium adduct of the molecular ion (positive ion mode).[1] |
| 166.05096 | [M-H]⁻ | Deprotonated molecular ion (negative ion mode).[1] |
| 150.05550 | [M+H-H₂O]⁺ | Loss of water from the protonated molecular ion.[1] |
| 122.06003 | [M+H-HCOOH]⁺ | Loss of formic acid, corresponding to the loss of the carboxylic acid group. |
Fragmentation Pathway
The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway is the loss of the carboxylic acid group, followed by further fragmentation of the isoxazole ring.
Caption: Plausible fragmentation pathway for this compound.
Experimental Protocol for Mass Spectrometry
-
Sample Preparation : Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion : Infuse the sample solution directly into the mass spectrometer or use a liquid chromatography (LC) system for sample introduction.
-
Ionization : Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.
-
Analysis : Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and elemental composition confirmation.
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted NMR, IR, and MS data create a detailed analytical profile that will be invaluable for any researcher working with this compound. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As experimental data becomes available, this guide can serve as a foundational reference for spectral assignment and structural confirmation.
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- 6. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectroscopyonline.com [spectroscopyonline.com]
An In-Depth Technical Guide to the Solubility of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive examination of the solubility of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a heterocyclic carboxylic acid of interest in drug discovery. This document, intended for researchers, scientists, and drug development professionals, delves into the theoretical principles governing the solubility of this molecule, outlines detailed experimental protocols for its determination, and discusses the implications of its physicochemical properties on formulation development. By synthesizing fundamental scientific principles with practical, field-proven methodologies, this guide aims to serve as an authoritative resource for the comprehensive characterization of this and similar chemical entities.
Introduction: The Critical Role of Solubility in Drug Development
The journey of a drug candidate from discovery to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a paramount factor, directly influencing the dissolution rate and subsequent absorption of an orally administered drug. This compound (Figure 1) is a novel heterocyclic compound with potential pharmacological applications. Its structure, featuring an isoxazole core, a carboxylic acid moiety, a cyclopropyl group, and a methyl group, presents a unique combination of functionalities that dictate its solubility profile.
A thorough understanding of the solubility of this compound is essential for:
-
Early-stage Drug Discovery: To assess its potential for oral bioavailability and guide lead optimization.
-
Preformulation Studies: To select appropriate salt forms, excipients, and formulation strategies.
-
Process Chemistry: To develop efficient crystallization and purification processes.
-
Regulatory Submissions: To provide critical data for frameworks such as the Biopharmaceutics Classification System (BCS).
This guide will provide a deep dive into the multifaceted nature of solubility, using this compound as a central case study.
Figure 1: Chemical Structure of this compound
Structure of this compound.
Physicochemical Properties and Predicted Solubility Profile
A preliminary in silico assessment of this compound provides valuable insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChem[1] |
| Molecular Weight | 167.16 g/mol | PubChem[1] |
| Predicted XlogP | 0.9 | PubChem[1] |
| Hydrogen Bond Donors | 1 (the carboxylic acid -OH) | Smolecule[2] |
| Hydrogen Bond Acceptors | 3 (the carboxylic acid C=O and -OH, and the isoxazole nitrogen) | Smolecule[2] |
The predicted XlogP of 0.9 suggests a molecule with a balance of lipophilic and hydrophilic character. The presence of both hydrogen bond donor and acceptor sites indicates the potential for interactions with polar solvents. The isoxazole ring itself is a polar heterocycle, generally leading to better solubility in polar solvents like water, methanol, and ethanol[3]. The carboxylic acid group is ionizable, making its solubility highly dependent on the pH of the medium.
Theoretical Framework for Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process, where the rate of dissolution of the solid equals the rate of precipitation from the solution. For a weak acid like this compound, several factors critically influence this equilibrium.
The Henderson-Hasselbalch Equation and pH-Dependent Solubility
The carboxylic acid moiety is the primary driver of the pH-dependent solubility of the target molecule. The relationship between pH, the acid dissociation constant (pKa), and the ratio of the ionized (A⁻) to the un-ionized (HA) form of the acid is described by the Henderson-Hasselbalch equation:
pH = pKa + log ([A⁻]/[HA])
At a pH below the pKa, the un-ionized form (HA) predominates. As the pH increases above the pKa, the ionized form (A⁻), or the carboxylate, becomes the dominant species. The total solubility (S_total) is the sum of the intrinsic solubility of the un-ionized form (S₀) and the concentration of the ionized form:
S_total = S₀ + [A⁻]
Since the ionized form is generally much more water-soluble than the un-ionized form, the overall aqueous solubility of this compound is expected to increase significantly with increasing pH.
Influence of pH on the ionization and solubility of a carboxylic acid.
Solvent Polarity and "Like Dissolves Like"
The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar solvents tend to dissolve polar solutes, and non-polar solvents dissolve non-polar solutes. This compound possesses both polar (carboxylic acid, isoxazole ring) and non-polar (cyclopropyl, methyl groups) regions.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can engage in hydrogen bonding with the carboxylic acid and the nitrogen atom of the isoxazole ring, promoting solubility.
-
Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors and have high dielectric constants, which can help to solvate the molecule.
-
Non-polar Solvents (e.g., Hexane, Toluene): The solubility in these solvents is expected to be low due to the predominance of polar functional groups in the molecule.
The Impact of Crystal Lattice Energy and Polymorphism
The solid-state properties of a compound play a crucial role in its solubility. For a molecule to dissolve, the energy required to break the crystal lattice (lattice energy) must be overcome by the energy released upon solvation.
Polymorphism , the ability of a compound to exist in multiple crystalline forms, can significantly impact solubility. Different polymorphs have different crystal lattice arrangements and, consequently, different lattice energies. A metastable polymorph will generally have a higher free energy and be more soluble than the most stable crystalline form. Therefore, it is imperative to characterize the solid form of the material being used in solubility studies.
Experimental Determination of Solubility
Two primary types of solubility are measured in drug discovery and development: thermodynamic solubility and kinetic solubility .
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility, also known as equilibrium solubility, is the concentration of a solute in a saturated solution at equilibrium. The shake-flask method is the gold standard for determining thermodynamic solubility.
-
Preparation: Add an excess amount of the solid this compound to a known volume of the desired solvent (e.g., phosphate-buffered saline at various pH values, organic solvents) in a sealed vial. The presence of excess solid is crucial to ensure that equilibrium is reached with the solid phase.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: A High-Throughput Approach
Kinetic solubility is a measure of the concentration of a compound in solution at the point of precipitation from an initial stock solution (typically in DMSO). It is a high-throughput method often used in early drug discovery for rapid screening of large numbers of compounds.
-
Stock Solution: Prepare a concentrated stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer in a multi-well plate and perform serial dilutions.
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature.
-
Detection: Measure the turbidity or light scattering of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility.
Analytical Quantification Methods
If the compound has a suitable chromophore, UV-Vis spectroscopy can be a rapid and straightforward method for quantification.
-
Wavelength Scan: Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to generate a calibration curve.
-
Sample Analysis: Measure the absorbance of the saturated solution (diluted if necessary to be within the linear range of the calibration curve) and determine the concentration from the calibration curve.
HPLC is a more specific and often more sensitive method for concentration determination, especially in complex matrices.
-
Method Development: Develop a suitable HPLC method (e.g., reversed-phase with a C18 column) with an appropriate mobile phase to achieve good separation and peak shape for the analyte.
-
Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve based on peak area.
-
Sample Analysis: Inject the filtered saturated solution and determine the concentration based on the peak area and the calibration curve.
Data Presentation and Interpretation
The solubility data for this compound should be presented in a clear and organized manner to facilitate comparison and interpretation.
Hypothetical Solubility Data
| Solvent System | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) | Method |
| Phosphate Buffer pH 2.0 | 25 | 50 | 0.30 | Thermodynamic |
| Phosphate Buffer pH 5.0 | 25 | 250 | 1.50 | Thermodynamic |
| Phosphate Buffer pH 7.4 | 25 | >2000 | >11.96 | Thermodynamic |
| Water | 25 | 150 | 0.90 | Thermodynamic |
| Ethanol | 25 | >5000 | >29.91 | Thermodynamic |
| Methanol | 25 | >10000 | >59.82 | Thermodynamic |
| DMSO | 25 | >20000 | >119.64 | Thermodynamic |
| Acetone | 25 | 1500 | 8.97 | Thermodynamic |
| Hexane | 25 | <10 | <0.06 | Thermodynamic |
Biopharmaceutics Classification System (BCS) Implications
The Biopharmaceutics Classification System (BCS) categorizes drugs into four classes based on their aqueous solubility and intestinal permeability[4]. A drug is considered highly soluble if its highest dose strength is soluble in 250 mL or less of aqueous media over a pH range of 1 to 6.8[4]. Based on the hypothetical data, if the highest anticipated dose of this compound is, for example, 10 mg, it would be considered highly soluble at pH 5.0 and 7.4, but its solubility at pH 2.0 would need careful consideration. If the permeability of this compound is high, it could potentially be classified as a BCS Class I or II drug.
Conclusion: A Roadmap for Successful Development
This technical guide has provided a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound. The key takeaways for researchers and drug development professionals are:
-
pH is a Critical Factor: The carboxylic acid moiety dictates a strong pH-dependence on aqueous solubility, which is a key consideration for oral formulation design.
-
Solid-State Characterization is Essential: The potential for polymorphism necessitates thorough solid-state analysis to ensure the use of a consistent and well-characterized form for all studies.
-
Method Selection Matters: The choice between thermodynamic and kinetic solubility measurements depends on the stage of drug development, with the shake-flask method remaining the definitive standard.
-
A Holistic Approach is Necessary: Solubility should not be considered in isolation. It must be evaluated in the context of other physicochemical properties, such as pKa, logP, and permeability, to build a comprehensive developability profile.
By applying the principles and methodologies outlined in this guide, researchers can effectively characterize the solubility of this compound, paving the way for informed and successful formulation and development strategies.
References
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A Theoretical and Computational Scrutiny of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid: A Guide for Drug Discovery Professionals
Preamble: The Emergence of Substituted Isoxazoles in Medicinal Chemistry
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This five-membered heterocycle, featuring adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties, metabolic stability, and synthetic accessibility that makes it a privileged structure in drug design.[2] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antibacterial, and anticancer activities.[3][4] The strategic functionalization of the isoxazole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic profiles. This guide focuses on a specific, promising derivative: 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid . The incorporation of a cyclopropyl group at the 5-position and a methyl group at the 3-position introduces distinct steric and electronic features that are ripe for theoretical exploration. This document serves as an in-depth technical guide for researchers, outlining the theoretical underpinnings, computational methodologies, and potential synthetic pathways relevant to this molecule, thereby providing a robust framework for its investigation as a potential drug candidate.
I. Molecular Architecture and Synthetic Strategy
A logical first step in the theoretical and practical investigation of any novel compound is to establish a viable synthetic route. The synthesis of polysubstituted isoxazoles is well-documented, with a common and effective method being the reaction of a β-enamino ketoester with hydroxylamine.[5]
Proposed Retrosynthetic Analysis and Forward Synthesis
A plausible synthetic pathway for this compound is proposed, starting from commercially available reagents. The key steps involve the formation of a β-ketoester, its conversion to an enamino ester, and subsequent cyclization with hydroxylamine, followed by saponification.
Caption: Proposed synthetic pathway for this compound.
This proposed synthesis is not only practical but also offers opportunities for diversification. The choice of different β-ketoesters or their precursors can lead to a library of related compounds for structure-activity relationship (SAR) studies.
II. Physicochemical Properties: A Computational Perspective
While experimental data for the target molecule is scarce, its fundamental physicochemical properties can be reliably predicted using computational methods. These predictions are invaluable for guiding experimental design and for understanding the molecule's potential pharmacokinetic behavior (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity).
| Property | Predicted Value | Method | Significance in Drug Discovery |
| Molecular Weight | 181.18 g/mol | - | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| pKa | ~2.2 ± 0.25 | ACD/Labs | Influences solubility, absorption, and receptor interaction. |
| LogP | ~1.5 - 2.0 | ALOGPS, etc. | Governs membrane permeability and distribution. |
| Polar Surface Area | ~60-70 Ų | - | Affects transport properties and blood-brain barrier penetration. |
Note: These are estimated values and should be confirmed experimentally.
The predicted pKa suggests that the carboxylic acid moiety will be predominantly deprotonated at physiological pH, which has significant implications for its solubility and potential interactions with biological targets.
III. Theoretical Studies Workflow: A Practical Guide
A comprehensive theoretical investigation of this compound should be systematic, starting from the fundamental electronic structure and extending to its reactivity and interactions. Density Functional Theory (DFT) is a powerful and widely used computational method for such studies.[6][7]
Step-by-Step Computational Protocol
-
Geometry Optimization and Vibrational Analysis:
-
Objective: To find the most stable three-dimensional conformation of the molecule.
-
Methodology: Employ a suitable DFT functional (e.g., B3LYP, ωB97X-D) with a sufficiently large basis set (e.g., 6-311+G(d,p)).[8] The choice of functional is critical; for instance, dispersion-corrected functionals are advisable to accurately model non-covalent interactions.
-
Validation: A frequency calculation must be performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure corresponds to a true energy minimum.
-
-
Electronic Structure Analysis:
-
Objective: To understand the distribution of electrons and identify reactive sites.
-
Methodology:
-
Molecular Orbital (MO) Analysis: Visualize the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO provides an indication of the molecule's kinetic stability.
-
Electrostatic Potential (ESP) Mapping: Generate an ESP map to identify regions of positive (electrophilic) and negative (nucleophilic) potential. This is crucial for predicting non-covalent interactions with biological macromolecules.
-
Natural Bond Orbital (NBO) Analysis: Quantify charge distribution and analyze orbital interactions, such as the conjugation between the cyclopropyl group and the isoxazole ring.
-
-
-
Conformational Analysis:
-
Objective: To explore the rotational flexibility of the cyclopropyl and carboxylic acid groups and identify low-energy conformers.
-
Methodology: Perform a relaxed potential energy surface (PES) scan by systematically rotating the dihedral angles defining the orientation of the substituents. This will reveal the energy barriers to rotation and the relative populations of different conformers at a given temperature.
-
-
Spectroscopic Properties Prediction:
-
Objective: To aid in the experimental characterization of the molecule.
-
Methodology:
-
NMR Spectroscopy: Calculate the chemical shifts of ¹H and ¹³C nuclei using the GIAO (Gauge-Including Atomic Orbital) method.
-
IR Spectroscopy: The vibrational frequencies and intensities from the earlier frequency calculation can be used to predict the infrared spectrum.
-
-
Caption: A comprehensive workflow for the theoretical study of the target molecule.
IV. The Influence of the Cyclopropyl Moiety: A Deeper Dive
The cyclopropyl group is not merely a passive substituent. Its unique electronic structure, often described by the Walsh orbital model, allows it to engage in conjugation with adjacent π-systems.[9] This has profound implications for the reactivity and electronic properties of the isoxazole ring.
-
Electronic Effects: The cyclopropyl group can act as a π-donating group, increasing the electron density of the isoxazole ring. This can influence the acidity of the carboxylic acid and the susceptibility of the ring to electrophilic or nucleophilic attack.
-
Steric Effects: The rigid and well-defined geometry of the cyclopropyl group can impose conformational constraints on the molecule, which may be beneficial for binding to a specific protein pocket.
A detailed theoretical analysis should quantify the extent of this conjugation by examining bond lengths, electron densities, and orbital overlaps between the cyclopropyl and isoxazole moieties.
V. Potential Biological Activity and Mechanism of Action: An Outlook
While the specific biological activity of this compound is yet to be determined, the isoxazole class of compounds is known to exhibit a range of pharmacological effects.[1] For instance, many isoxazole derivatives are known to be anti-inflammatory agents, potentially through the inhibition of cyclooxygenase (COX) enzymes.
A hypothetical signaling pathway that could be targeted by this class of compounds is the arachidonic acid cascade, which is central to inflammation.
Caption: A potential mechanism of action via inhibition of the COX pathway.
Molecular docking studies could be employed to predict the binding affinity and mode of interaction of our target molecule with the active sites of COX-1 and COX-2. This would provide valuable insights into its potential as a selective or non-selective anti-inflammatory agent.
VI. Conclusion and Future Directions
This compound represents a molecule of significant interest for further investigation in the field of drug discovery. This guide has laid out a comprehensive theoretical framework for its study, from a plausible synthetic route to a detailed computational workflow and a hypothesis for its potential biological activity. The interplay between the isoxazole core, the electronically active cyclopropyl group, and the ionizable carboxylic acid function creates a rich chemical landscape to explore.
Future work should focus on the experimental validation of the theoretical predictions presented herein. The synthesis of the compound and its analogs, followed by thorough experimental characterization and biological screening, will be crucial in determining its true potential as a therapeutic agent. The theoretical models can then be refined based on experimental data, creating a synergistic cycle of in silico design and empirical testing that is at the heart of modern drug discovery.
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El-Sayed, M. A., et al. (2023). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Journal of Molecular Structure, 1286, 135534. [Link]
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Gaonkar, S. L., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Future Medicinal Chemistry, 17(5), 381-406. [Link]
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ResearchGate. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
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MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. Molecules. [Link]
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A Technical Guide to the Preliminary Biological Screening of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide outlines a comprehensive, tiered strategy for the preliminary biological evaluation of the novel compound, 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. Recognizing the therapeutic potential inherent in its structural motifs—the isoxazole ring and the cyclopropyl group—this document provides a robust framework for its initial characterization. The proposed screening cascade encompasses a logical progression from essential physicochemical profiling to a battery of primary in vitro assays targeting key therapeutic areas: antimicrobial, anticancer, and anti-inflammatory activities. Each stage is detailed with field-proven protocols, explaining the causality behind experimental choices to ensure scientific integrity and generate reproducible, high-quality data. This whitepaper serves as a practical blueprint for researchers embarking on the early-stage discovery and characterization of this and structurally related compounds.
Introduction: Rationale and Strategic Imperatives
The journey of a novel chemical entity from laboratory synthesis to potential therapeutic agent begins with a rigorous and logically designed preliminary biological screening. The subject of this guide, this compound, is a compound of significant interest due to the convergence of two pharmacologically important structural features: the isoxazole nucleus and a cyclopropyl moiety.
-
The Isoxazole Scaffold: Isoxazole is a five-membered heterocyclic ring that is a prominent feature in numerous FDA-approved drugs.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups make it a privileged structure in medicinal chemistry.[2][3] Isoxazole derivatives have demonstrated a vast spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][4]
-
The Cyclopropyl Moiety: The inclusion of a cyclopropyl group is a strategic design element in modern drug discovery.[5][6] This small, rigid ring system can enhance metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 enzymes.[7][8] It also introduces conformational rigidity, which can lock the molecule into a bioactive conformation, thereby increasing potency and selectivity for its biological target.[7][9]
Given this structural pedigree, a systematic investigation into the biological activities of this compound is a scientifically sound endeavor. This guide proposes a multi-pronged screening approach to efficiently probe its therapeutic potential.
Foundational Stage: Physicochemical Characterization
Before commencing biological assays, a thorough physicochemical characterization of the compound is mandatory. This step is crucial to reduce the high attrition rates of drug candidates often caused by poor biopharmaceutical properties.[10][11] It ensures data integrity and reproducibility.
Key Parameters:
-
Identity and Purity: Confirmation of the chemical structure and assessment of purity (typically >95%) using techniques like NMR, LC-MS, and elemental analysis.
-
Solubility: Determination of solubility in aqueous buffers (e.g., PBS at pH 7.4) and organic solvents (e.g., DMSO) is critical for preparing accurate dosing solutions for biological assays.[10][12]
-
Chemical Stability: Assessing the compound's stability in the solvents and conditions to be used in the assays prevents misinterpretation of results due to compound degradation.
-
Lipophilicity (LogP/LogD): This parameter influences a compound's permeability, solubility, and metabolic stability, providing early clues about its drug-like properties.[10]
These foundational measurements are essential for making informed decisions and ensuring the quality of subsequent biological data.[12]
Proposed Screening Cascade: A Multi-Tiered Approach
A tiered approach is proposed to efficiently manage resources and logically progress from broad, primary screening to more focused secondary assays on any identified "hits."
Caption: Proposed workflow for the preliminary biological screening cascade.
Tier 1: Primary Biological Screening Protocols
The initial tier involves parallel screening across three common therapeutic areas where isoxazole and cyclopropyl derivatives have shown promise.
Antimicrobial Activity Screening
The objective is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest compound concentration that prevents visible microbial growth.[13][14]
Protocol: Broth Microdilution Assay [13][15]
-
Microorganism Panel:
-
Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Preparation of Inoculum: Aseptically select 3-5 colonies from an agar plate and inoculate into a suitable broth (e.g., Mueller-Hinton Broth). Incubate until the turbidity matches a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[13]
-
Compound Dilution: Prepare a stock solution of the test compound in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using the appropriate broth to cover a range (e.g., 256 µg/mL to 0.5 µg/mL).
-
Controls:
-
Positive Control: Wells containing bacteria and medium but no test compound.
-
Negative Control: Wells containing broth medium only.
-
Standard Drug: Ciprofloxacin (for bacteria) and Fluconazole (for fungi).
-
-
Inoculation and Incubation: Add the diluted bacterial or fungal suspension to each well. Seal the plate and incubate at 37°C for 16-20 hours for bacteria, or 24-48 hours for fungi.[13]
-
MIC Determination: After incubation, the MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[13][15]
Anticancer (Cytotoxicity) Screening
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.[16] It measures the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells.
-
Cell Line: A common, well-characterized cancer cell line such as HeLa (cervical cancer) or MCF-7 (breast cancer) is a suitable starting point.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with the medium containing the compound dilutions. Incubate for 48 or 72 hours.
-
Controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO used for the test compound.
-
Untreated Control: Cells in fresh medium only.
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13][17]
-
Absorbance Measurement: Shake the plate gently and measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Anti-inflammatory Screening
A two-pronged approach is recommended to screen for anti-inflammatory potential: a direct enzyme inhibition assay (COX) and a cell-based assay measuring a key inflammatory mediator (Nitric Oxide).
Protocol 1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay
This assay determines the compound's ability to inhibit the COX enzymes, which are central to the inflammatory pathway by converting arachidonic acid into prostaglandins.[18][19]
Caption: Role of COX-1 and COX-2 in the arachidonic acid cascade.
-
Assay Principle: A colorimetric or ELISA-based inhibitor screening kit is recommended for high-throughput screening. These kits measure the peroxidase component of COX activity.[20][21]
-
Enzymes: Use purified ovine COX-1 and human recombinant COX-2.[21]
-
Procedure (General):
-
In a 96-well plate, add assay buffer, heme cofactor, and the enzyme (COX-1 or COX-2).[21]
-
Add the test compound at various concentrations and pre-incubate.
-
Initiate the reaction by adding arachidonic acid.
-
The peroxidase activity is monitored by the appearance of an oxidized colorimetric probe (e.g., TMPD), measured at ~590 nm.[21]
-
-
Controls:
-
100% Activity Control: Enzyme without inhibitor.
-
Positive Controls: A non-selective inhibitor (e.g., Indomethacin) and a COX-2 selective inhibitor (e.g., Celecoxib).
-
Protocol 2: Inhibition of Nitric Oxide (NO) Production
This cell-based assay measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[22][23]
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.[23]
-
Treatment: Pre-treat cells with various non-cytotoxic concentrations of the test compound for 1-3 hours. Then, stimulate the cells with LPS (1 µg/mL) for an additional 20-24 hours.[24][25]
-
NO Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[23][24]
-
After a 10-15 minute incubation at room temperature, measure the absorbance at 540 nm. The absorbance is proportional to the nitrite (a stable product of NO) concentration.[23]
-
-
Controls:
-
Unstimulated Control: Cells with medium only.
-
Stimulated Control: Cells with LPS only.
-
Positive Control: A known iNOS inhibitor (e.g., L-NAME).
-
-
Viability Check: It is crucial to run a parallel MTT assay to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.[23]
Data Presentation and Interpretation
All quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Hypothetical Primary Screening Results for Compound X
| Assay Type | Target | Result Metric | Value | Standard Drug | Std. Value |
| Antimicrobial | S. aureus | MIC | >256 µg/mL | Ciprofloxacin | 0.5 µg/mL |
| E. coli | MIC | >256 µg/mL | Ciprofloxacin | 1 µg/mL | |
| C. albicans | MIC | 64 µg/mL | Fluconazole | 8 µg/mL | |
| Anticancer | HeLa Cells | % Inhibition @ 50µM | 85% | Doxorubicin | 95% |
| Anti-inflammatory | COX-1 Enzyme | % Inhibition @ 50µM | 30% | Indomethacin | 92% |
| COX-2 Enzyme | % Inhibition @ 50µM | 75% | Celecoxib | 90% | |
| NO Production | % Inhibition @ 50µM | 80% | L-NAME | 88% |
Interpretation:
-
A "hit" is defined by activity exceeding a pre-determined threshold (e.g., >50% inhibition in enzyme/cell assays, or MIC below a certain value).
-
In the hypothetical results above, the compound shows promising activity in the anticancer and anti-inflammatory screens, warranting progression to Tier 2 validation. The antifungal activity is modest.
Tier 2: Hit Confirmation and Dose-Response Analysis
For any "hits" identified in Tier 1, the next critical step is to confirm the activity and determine its potency by generating a dose-response curve. This allows for the calculation of the half-maximal inhibitory concentration (IC₅₀) or half-maximal effective concentration (EC₅₀), which are key metrics for comparing compound potency.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous framework for the initial biological characterization of this compound. By systematically evaluating its antimicrobial, anticancer, and anti-inflammatory potential through validated in vitro assays, researchers can efficiently identify promising avenues for further development. Positive results from this screening cascade would justify progression to more advanced studies, including selectivity profiling, mechanism of action elucidation, and preliminary in vivo efficacy models, moving this promising scaffold one step closer to its potential therapeutic application.
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Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(Suppl 1), 5-16. Retrieved from [Link]
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Methodological & Application
Application Note & Protocols: A Modular Approach to the Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid and its Derivatives
Abstract: This document provides a comprehensive guide for the synthesis of 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. We present a robust and modular synthetic strategy, beginning with commercially available starting materials and proceeding through a key β-dicarbonyl intermediate. The protocols herein are designed for reproducibility and scalability, with detailed step-by-step instructions, explanations of the underlying chemical principles, and guidance on the synthesis of downstream derivatives such as amides. This guide is intended for researchers and professionals in organic synthesis and drug development.
Introduction and Strategic Overview
The 1,2-oxazole (isoxazole) ring is a privileged scaffold in modern pharmacology, present in a wide array of therapeutic agents. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups make it a valuable building block. The specific substitution pattern of the target molecule, featuring cyclopropyl, methyl, and carboxylic acid moieties, offers multiple points for diversification and structure-activity relationship (SAR) studies.
The primary synthetic challenge lies in achieving the correct regiochemistry of the isoxazole core. While numerous methods exist for isoxazole synthesis, the most reliable and widely adopted approach for this substitution pattern is the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine.[1] Our strategy is therefore a three-stage process:
-
Synthesis of a Key β-Dicarbonyl Intermediate: Acylation of a readily available β-ketoester to create the necessary carbon skeleton.
-
Heterocyclization: Formation of the isoxazole ring via a regioselective cyclocondensation reaction.
-
Final Functionalization: Hydrolysis of the resulting ester to yield the target carboxylic acid, which serves as a versatile precursor for further derivatization.
This modular approach allows for optimization at each stage and can be adapted to produce a library of related analogues.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic pathway from starting materials to the final product and its subsequent derivatization into amides.
Caption: Fig. 1: Overall Synthetic Workflow
Experimental Protocols
Safety Precaution: All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Synthesis of the Key Intermediate, Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate
This procedure is based on the C-acylation of an enolate. The choice of base is critical to favor C-acylation over the competing O-acylation. While bases like sodium ethoxide can be used, magnesium ethoxide or sodium hydride often provide higher yields for this transformation by promoting the formation of a more stable chelated intermediate.[2][3]
Materials:
-
Ethyl acetoacetate
-
Cyclopropanecarbonyl chloride
-
Magnesium turnings
-
Absolute Ethanol (Anhydrous)
-
Toluene (Anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Magnesium Ethoxide: In a dry 500 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, add magnesium turnings (1.0 eq). Cover the magnesium with anhydrous toluene.
-
Add a small amount of absolute ethanol to initiate the reaction. Once initiated, add the remaining absolute ethanol (0.5 eq) dropwise. The mixture will warm and begin to reflux.
-
After the addition is complete, heat the mixture at reflux for 2-3 hours until all the magnesium has reacted. Cool the resulting thick white suspension to 0 °C in an ice bath.
-
Enolate Formation: To the cooled suspension, add a solution of ethyl acetoacetate (1.0 eq) in anhydrous toluene dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour.
-
Acylation: Recool the mixture to 0 °C. Add cyclopropanecarbonyl chloride (1.0 eq) dropwise, ensuring the temperature does not exceed 10 °C.
-
Once the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the starting material.
-
Workup and Purification: a. Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the mixture is acidic (pH ~2) and all solids have dissolved. b. Transfer the mixture to a separatory funnel. Separate the organic layer. c. Extract the aqueous layer twice with ethyl acetate. d. Combine all organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product. f. Purify the crude oil by vacuum distillation to obtain ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate as a colorless to pale yellow oil.
Protocol 2: Synthesis of Ethyl 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
This step involves the core heterocycle-forming reaction. The condensation of the 1,3-dicarbonyl intermediate with hydroxylamine proceeds via nucleophilic attack followed by dehydration and cyclization to form the stable isoxazole ring.[1][4] The reaction is typically performed in an alcoholic solvent.
Materials:
-
Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (from Protocol 1)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethanol
-
Sodium acetate (or another suitable base like pyridine)
-
Ethyl acetate
-
Water
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and sodium acetate (1.2 eq) in ethanol.
-
Cyclocondensation: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-8 hours. Monitor the reaction progress by TLC.
-
Workup and Purification: a. Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. b. Partition the residue between ethyl acetate and water. c. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate. d. Combine the organic extracts and wash with brine. e. Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo. f. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate.
Mechanism of Cyclocondensation
The regioselectivity of this reaction is key. The more electrophilic ketone (the acetyl group) is preferentially attacked by the nitrogen of hydroxylamine, leading to the desired 3-methyl-5-cyclopropyl isomer.
Caption: Fig. 2: Cyclocondensation Mechanism
Protocol 3: Saponification to this compound
This is a standard ester hydrolysis to yield the final carboxylic acid.[5]
Materials:
-
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (from Protocol 2)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water or Methanol / Water
-
Hydrochloric acid (3 M)
-
Dichloromethane (DCM) or Ethyl acetate
Procedure:
-
Hydrolysis: Dissolve the isoxazole ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, or until TLC shows complete consumption of the starting ester.
-
Workup and Isolation: a. Remove the THF under reduced pressure. b. Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the dropwise addition of 3 M HCl. A white precipitate should form. c. Extract the product with dichloromethane or ethyl acetate (3 times). d. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. e. Remove the solvent under reduced pressure to yield this compound as a white or off-white solid. The product can be further purified by recrystallization if necessary.
Protocol 4: Synthesis of Amide Derivatives
The carboxylic acid is a versatile handle for creating libraries of derivatives. A common transformation is amide bond formation, which typically requires activation of the carboxylic acid.[6]
Materials:
-
This compound (from Protocol 3)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Desired primary or secondary amine (R-NH₂)
-
Triethylamine (TEA) or another non-nucleophilic base
Procedure:
-
Acid Chloride Formation: a. Suspend the carboxylic acid (1.0 eq) in anhydrous toluene. b. Add thionyl chloride (1.5 eq) and a catalytic amount of DMF (1-2 drops). c. Heat the mixture to reflux for 2-3 hours. The solid should dissolve as the reaction progresses. d. Cool the reaction mixture and remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride, which is often used immediately in the next step.
-
Amide Coupling: a. Dissolve the desired amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM and cool to 0 °C. b. Add a solution of the crude acid chloride in anhydrous DCM dropwise to the cooled amine solution. c. Allow the reaction to warm to room temperature and stir for 2-12 hours. d. Workup: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated sodium bicarbonate, and brine. Dry over MgSO₄, filter, and concentrate. e. Purify the resulting amide by column chromatography or recrystallization.
Data Summary
The following table provides key data for the synthesized compounds. Yields are representative and may vary based on reaction scale and optimization.
| Compound Name | Stage | Molecular Formula | Mol. Weight ( g/mol ) | Typical Yield (%) | Physical Form |
| Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate | Intermediate | C₉H₁₂O₄ | 184.19 | 60-75 | Pale yellow oil |
| Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | Ester | C₁₀H₁₃NO₃ | 195.21 | 75-90 | Oil or low-melting solid |
| This compound | Final Acid | C₈H₉NO₃ | 167.16 | 85-95 | White solid |
References
-
Construction of Isoxazole ring: An Overview. (2024). Nano Biori Lett. Available at: [Link]
-
Cyclocondensation pathways for the synthesis of isoxazole scaffolds. (n.d.). ResearchGate. Available at: [Link]
-
Isoxazole synthesis by consecutive three-component alkynylation–cyclocondensation sequence. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2023). Molbank. Available at: [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). Molecules. Available at: [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2021). Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (n.d.). Organic Syntheses. Available at: [Link]
-
PubChemLite - this compound. (n.d.). PubChem. Available at: [Link]
-
Synthesis of Ethyl 3-cyclopropyl-3-oxopropionate. (n.d.). PrepChem.com. Available at: [Link]
-
Preparation of ethyl 2-ethyl-3-oxobutanoate. (n.d.). PrepChem.com. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. Available at: [Link]
-
Synthesis of ethyl 2-(arylidene)-3-oxobutanoates. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Ethyl-2-benzyl-3-oxobutanoate. (n.d.). Docslib. Available at: [Link]
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. (n.d.). ChemSynthesis. Available at: [Link]
-
PubChemLite - 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). PubChem. Available at: [Link]
-
Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate. (n.d.). PrepChem.com. Available at: [Link]
-
3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). ChemBK. Available at: [Link]
-
Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4-Oxadiazole. (2015). Oriental Journal of Chemistry. Available at: [Link]
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (2003). Google Patents.
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. (n.d.). ResearchGate. Available at: [Link]
- Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride. (2004). Google Patents.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. Available at: [Link]
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The Strategic Application of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold in Drug Discovery
In the landscape of contemporary medicinal chemistry, the relentless pursuit of novel molecular entities with enhanced therapeutic profiles is paramount. Among the myriad of heterocyclic scaffolds, the 1,2-oxazole (isoxazole) ring system has emerged as a "privileged" structure, attributed to its versatile biological activities and favorable physicochemical properties.[1] This guide focuses on a particularly intriguing derivative, 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid , a molecule that synergistically combines the therapeutic potential of the isoxazole core with the unique conformational and electronic attributes of a cyclopropyl moiety.
The isoxazole ring is a bioisostere for the amide bond and can act as a rigid scaffold to orient substituents in a defined three-dimensional space, facilitating precise interactions with biological targets.[2] The incorporation of a cyclopropyl group often enhances metabolic stability, improves potency, and modulates lipophilicity, making it a valuable substituent in drug design. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this compound as a pivotal building block in the generation of novel therapeutic agents.
Synthetic Strategy: A Reliable Pathway to the Core Scaffold
The synthesis of this compound can be efficiently achieved through a well-established multi-step sequence, commencing with readily available starting materials. The cornerstone of this synthesis is the cyclocondensation of a β-enamino ketoester with hydroxylamine, a robust and versatile method for the construction of 3,5-disubstituted isoxazoles.[3]
Diagram of the Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Synthetic Protocol
Step 1: Synthesis of Ethyl 3-amino-4-cyclopropyl-4-oxobut-2-enoate
This step involves the formation of a β-enamino ketoester from the corresponding β-ketoester.
-
Materials:
-
Ethyl 2-cyclopropyl-2-oxoacetate
-
Triethyl orthoacetate
-
Acetic anhydride
-
Ethanol
-
-
Procedure:
-
To a stirred solution of ethyl 2-cyclopropyl-2-oxoacetate (1.0 eq) in ethanol, add triethyl orthoacetate (1.2 eq) and a catalytic amount of acetic anhydride.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude ethyl 3-amino-4-cyclopropyl-4-oxobut-2-enoate is typically used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
This is the key cyclocondensation step to form the isoxazole ring.
-
Materials:
-
Ethyl 3-amino-4-cyclopropyl-4-oxobut-2-enoate (from Step 1)
-
Hydroxylamine hydrochloride
-
Sodium acetate (or other suitable base)
-
Ethanol
-
-
Procedure:
-
Dissolve the crude ethyl 3-amino-4-cyclopropyl-4-oxobut-2-enoate (1.0 eq) in ethanol.
-
Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate.
-
Step 3: Hydrolysis to this compound
The final step is the saponification of the ester to the desired carboxylic acid.[4]
-
Materials:
-
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (from Step 2)
-
Sodium hydroxide (NaOH)
-
Water, Tetrahydrofuran (THF), Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the ethyl ester (1.0 eq) in a mixture of THF, MeOH, and water.
-
Add an aqueous solution of NaOH (2.0-3.0 eq) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvents under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify with 1N HCl to pH 2-3.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound as a white solid.
-
Application Notes: A Versatile Scaffold for Diverse Therapeutic Targets
The this compound scaffold is a versatile starting point for the synthesis of a wide range of biologically active molecules. The carboxylic acid moiety serves as a convenient handle for derivatization, most commonly through amide bond formation, to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Areas and Target-Based Design
1. Kinase Inhibition (p38 MAP Kinase and VEGFR-2):
The isoxazole core has been successfully employed as a bioisosteric replacement for the imidazole ring in p38 MAP kinase inhibitors.[2] Derivatives of 3,4,5-trisubstituted isoxazoles have demonstrated potent inhibitory activity against p38α MAP kinase, a key enzyme in the inflammatory cascade.[5] Furthermore, the isoxazole scaffold has been incorporated into potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a crucial target in anti-angiogenic cancer therapy.[6][7]
-
Design Rationale: The 4-carboxamide group can be elaborated with various substituted anilines or other amino-containing fragments to probe the ATP-binding site of kinases. The cyclopropyl group can occupy a hydrophobic pocket, while the methyl group can be modified to fine-tune potency and selectivity.
2. Antiparasitic Agents (Trypanosoma cruzi):
Isoxazole derivatives have shown significant activity against Trypanosoma cruzi, the causative agent of Chagas disease.[8][9][10] The isoxazole nucleus is associated with the inhibition of cruzipain, a key cysteine protease of the parasite.[8]
-
Design Rationale: Amide derivatives of the core scaffold can be synthesized to mimic the peptide substrates of cruzipain. The lipophilicity introduced by the cyclopropyl group may enhance cell permeability and antiparasitic activity.
Structure-Activity Relationship (SAR) Insights
Based on published data for related isoxazole series, the following SAR trends can be anticipated when derivatizing this compound:
| Modification Site | Potential Impact |
| 4-Carboxamide | Introduction of various aromatic and heterocyclic amines can significantly modulate potency and target selectivity. Hydrogen bond donors and acceptors in this region are often crucial for binding to kinase hinge regions. |
| 5-Cyclopropyl group | Generally enhances metabolic stability and can improve potency by fitting into hydrophobic pockets of the target protein. |
| 3-Methyl group | Can be replaced with other small alkyl or substituted alkyl groups to explore steric and electronic effects on binding affinity. |
Protocols for Derivatization and Biological Evaluation
Protocol 1: General Amide Coupling
The carboxylic acid of the title compound can be readily coupled with a variety of amines using standard peptide coupling reagents.[11][12]
-
Materials:
-
This compound
-
Desired amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide derivative.
-
Diagram of the Derivatization Workflow
Caption: General workflow for the derivatization and biological evaluation of the core scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (Generic)
This protocol provides a general framework for evaluating the inhibitory activity of synthesized derivatives against a target kinase (e.g., p38α or VEGFR-2).
-
Materials:
-
Synthesized isoxazole derivative (test compound)
-
Recombinant human kinase (e.g., p38α, VEGFR-2)
-
Kinase substrate (e.g., myelin basic protein for p38α, poly(Glu,Tyr) for VEGFR-2)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Multi-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a multi-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence for ADP-Glo™).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.
-
Illustrative Biological Data for Related Isoxazole Derivatives
The following table summarizes the reported biological activities of isoxazole derivatives that share structural similarities with the title compound, highlighting the potential of this scaffold.
| Compound Class | Target | IC50 | Reference |
| 3,4-Diaryl-isoxazoles | p38α MAP Kinase | 6 nM - 2.52 µM | [5] |
| 3,4-Diaryl-isoxazoles | CK1δ | 4 nM - 1.6 µM | [5] |
| Isoxazole-based compounds | VEGFR-2 | 97.38 nM - 194.6 nM | [13] |
| 3,5-Disubstituted isoxazoles | Trypanosoma cruzi | 1.13 µM | [8] |
Conclusion
This compound represents a highly valuable and versatile building block in medicinal chemistry. Its robust synthesis and the strategic combination of the isoxazole core with a cyclopropyl moiety provide a solid foundation for the development of novel therapeutic agents across a range of disease areas, including inflammation, oncology, and infectious diseases. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this promising scaffold in their drug discovery endeavors.
References
- Laufer, S. A., Margutti, S., & Fritz, M. D. (2006). Substituted isoxazoles as potent inhibitors of p38 MAP kinase. ChemMedChem, 1(2), 197–207.
- Peifer, C., Abadleh, M., Bischof, J., Hauser, D., Schattel, V., Hirner, H., Knippschild, U., & Laufer, S. (2009). 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. Journal of Medicinal Chemistry, 52(23), 7546–7559.
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Organic Syntheses Procedure, Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Available at: [Link]
- da Rosa, G. V., Echeverria, D. B., & Zeni, G. (2018). Assessment of the Activity of Nitroisoxazole Derivatives against Trypanosoma cruzi. Molecules, 23(10), 2622.
- Patil, S., Mahadik, I., Bhandari, S. V., & Asgaonkar, K. D. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Zarghi, A., & Arfaei, S. (2011). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. Archiv der Pharmazie, 344(10), 647-654.
- Smoleń, S., & Giełdoń, A. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621.
- Moretti, E. R., Basso, B., Sperandeo, N., & de Bertorello, M. M. (1991). Isoxazolylnaphthoquinone effects on the growth of Trypanosoma cruzi. Medicina, 51(4), 323-326.
- Sørensen, U. S., Falch, E., & Krogsgaard-Larsen, P. (2000). A novel route to 5-substituted 3-isoxazolols. Cyclization of N, O-DiBoc beta-keto hydroxamic acids synthesized via acyl Meldrum's acids. The Journal of Organic Chemistry, 65(4), 1003–1007.
- Walker, J. K., et al. (2006). Identification of SD-0006, a potent diarylpyrazole inhibitor of p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102-6106.
- Abdel-Maksoud, M. S., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 586-602.
- El-Sayed, M. A., et al. (2023). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Pharmaceuticals, 16(5), 735.
- Panda, S. S., et al. (2021). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of Heterocyclic Chemistry, 58(12), 2291-2315.
- Ramirez, M. A., et al. (2024). Regulating AMPA Receptors with Isoxazole-4-Carboxamide Derivatives: An Electrophysiological Study. International Journal of Molecular Sciences, 25(5), 2901.
- Patil, S., et al. (2022). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1859-1882.
- Raju, G. N., et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142.
- Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1265, 133405.
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-142.
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3,5-DIMETHYLISOXAZOLE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. tandfonline.com [tandfonline.com]
Application Notes & Protocols for Amide Coupling with 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid scaffold is a key heterocyclic building block in medicinal chemistry. Its unique structural and electronic properties make it an attractive component in the design of novel therapeutic agents. The formation of an amide bond by coupling this carboxylic acid with a diverse range of primary and secondary amines is a critical transformation for generating compound libraries for drug discovery and lead optimization. This document provides a detailed guide to performing this amide coupling reaction, offering insights into the selection of reagents, step-by-step protocols, and troubleshooting strategies to ensure high-yield and high-purity synthesis.
The direct condensation of a carboxylic acid and an amine to form an amide bond is a thermodynamically unfavorable process at room temperature, primarily due to the formation of a stable ammonium-carboxylate salt.[1] To overcome this, the carboxylic acid must be "activated" by converting the hydroxyl group into a better leaving group, thus making the carbonyl carbon more susceptible to nucleophilic attack by the amine.[2] This is achieved through the use of coupling reagents.
Chemical Principles and Reagent Selection
The choice of coupling reagent is paramount for a successful amide bond formation and depends on several factors including the steric hindrance of the substrates, the electronic nature of the amine, and the desired reaction conditions. For a substrate like this compound, the presence of the cyclopropyl and methyl groups adjacent to the carboxylic acid may introduce moderate steric bulk. Therefore, highly efficient coupling reagents are recommended.
Commonly Used Coupling Reagents
Two of the most robust and widely used classes of coupling reagents in modern organic synthesis are carbodiimides and uronium/aminium salts.
-
Carbodiimides (e.g., EDC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble coupling reagent that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[2] A key advantage of EDC is that its urea byproduct is also water-soluble, simplifying purification through aqueous workup.[3] To improve efficiency and mitigate side reactions such as racemization and the formation of an N-acylurea byproduct, EDC is almost always used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[2][3]
-
Uronium/Aminium Salts (e.g., HATU): 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is a uronium-based coupling reagent known for its high efficiency and fast reaction rates, even with sterically hindered substrates.[3] HATU reacts with the carboxylic acid in the presence of a non-nucleophilic base to form a highly reactive HOAt-ester, which then readily couples with the amine.[4]
For the coupling of this compound, both EDC/HOBt and HATU are excellent choices. HATU is often preferred for more challenging couplings due to its higher reactivity.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the amide coupling of this compound with a generic primary or secondary amine.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally robust and suitable for a wide range of amines, including those that are less nucleophilic or sterically hindered.
Materials:
-
This compound
-
Amine (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).
-
Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1–0.5 M).
-
Add HATU (1.1–1.2 eq.) to the solution, followed by the addition of a non-nucleophilic base such as DIPEA (2.0–3.0 eq.).
-
Stir the mixture at room temperature for 15–30 minutes to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.0–1.2 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the amine solution to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1–4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Workflow for HATU-Mediated Amide Coupling
Caption: Step-by-step workflow for HATU-mediated amide coupling.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This protocol is a cost-effective alternative to HATU and is suitable for many standard amide couplings.
Materials:
-
This compound
-
Amine (primary or secondary)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (optional, for amine salts)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.), the amine (1.0–1.2 eq.), and HOBt (1.1–1.2 eq.) in anhydrous DCM or DMF.
-
If the amine is provided as a hydrochloride salt, add 1.0 eq. of a tertiary amine base like DIPEA or TEA to the mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.1–1.5 eq.) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4–16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanism of Action
Understanding the mechanism of the coupling reagents is crucial for troubleshooting and optimizing the reaction.
HATU Coupling Mechanism:
-
The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate anion.
-
The carboxylate attacks the electrophilic carbon of HATU, forming a highly reactive intermediate.
-
The resulting HOAt anion then reacts with this intermediate to form a stable O-acyl(tetramethyl)isouronium active ester.
-
The amine then attacks the carbonyl carbon of the active ester, leading to the formation of the amide bond and the release of byproducts.
Reaction Mechanism for HATU Coupling
Sources
The Versatile Building Block: 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid in Modern Organic Synthesis
In the landscape of contemporary organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of complex functional molecules. Among these, heterocycles play a central role, with the isoxazole scaffold being a privileged motif in both medicinal chemistry and agrochemical research. This technical guide delves into the applications of a particularly valuable derivative: 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid . Its unique combination of a reactive carboxylic acid handle, a metabolically stable isoxazole core, and a lipophilic cyclopropyl group makes it an attractive starting point for the synthesis of a diverse array of bioactive compounds.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and utility of this building block. We will explore detailed, field-proven protocols for its preparation and subsequent elaboration into functional amides, supported by mechanistic insights and examples of its application in the development of novel therapeutic agents and crop protection solutions.
The Strategic Advantage of the 5-Cyclopropyl-3-methyl-1,2-oxazole Scaffold
The inherent chemical properties of this compound offer several advantages in a synthetic context. The isoxazole ring is an aromatic heterocycle that is relatively stable to a variety of reaction conditions, yet it can also participate in specific transformations, such as ring-opening reactions under certain stimuli, which can be exploited in prodrug strategies.[1] The cyclopropyl group at the 5-position introduces a degree of conformational rigidity and increases the lipophilicity of the molecule, which can favorably impact membrane permeability and metabolic stability of the final compounds. The carboxylic acid at the 4-position serves as a versatile handle for a wide range of chemical modifications, most notably amide bond formation, a cornerstone of medicinal and process chemistry.
Synthesis of the Building Block: A Step-by-Step Protocol
Part 1: Synthesis of Ethyl 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
The core of the isoxazole ring is constructed via a condensation reaction between a β-ketoester and hydroxylamine. For the synthesis of the title compound, the requisite starting material is ethyl 2-(cyclopropylcarbonyl)acetoacetate.
Protocol 1: Synthesis of Ethyl 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| Ethyl 2-(cyclopropylcarbonyl)acetoacetate | 198.22 g/mol | 19.82 g | 0.10 |
| Hydroxylamine hydrochloride | 69.49 g/mol | 10.42 g | 0.15 (1.5) |
| Sodium acetate | 82.03 g/mol | 12.30 g | 0.15 (1.5) |
| Ethanol | - | 200 mL | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-(cyclopropylcarbonyl)acetoacetate (19.82 g, 0.10 mol), hydroxylamine hydrochloride (10.42 g, 0.15 mol), and sodium acetate (12.30 g, 0.15 mol).
-
Add ethanol (200 mL) to the flask and stir the mixture at room temperature to dissolve the solids.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Partition the residue between ethyl acetate (200 mL) and water (200 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to yield the pure ester.
Part 2: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the desired carboxylic acid.
Protocol 2: Hydrolysis of Ethyl 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
| Reagent/Solvent | Molecular Weight | Quantity | Moles (equiv) |
| Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate | 195.21 g/mol | 19.52 g | 0.10 |
| Sodium hydroxide | 40.00 g/mol | 6.00 g | 0.15 (1.5) |
| Methanol | - | 100 mL | - |
| Water | - | 50 mL | - |
| 2M Hydrochloric acid | - | As needed | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate (19.52 g, 0.10 mol) in a mixture of methanol (100 mL) and water (50 mL).
-
Add sodium hydroxide pellets (6.00 g, 0.15 mol) to the solution and stir the mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 by the slow addition of 2M hydrochloric acid. A white precipitate should form.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound as a white to off-white solid.
Figure 1: Synthetic workflow for the preparation of the target building block.
Application in Amide Synthesis: A Gateway to Bioactive Molecules
The carboxylic acid functionality of this compound is readily converted to a wide range of amides, which are prevalent in many biologically active compounds. Amide bond formation can be achieved using various coupling reagents. A particularly effective and widely used method for coupling with anilines, including electron-deficient ones, involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]
Protocol 3: General Procedure for Amide Coupling
This protocol provides a robust method for the synthesis of 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxamides.
| Reagent/Solvent | Molecular Weight | Moles (equiv) |
| This compound | 167.16 g/mol | 1.0 |
| Substituted Aniline | - | 1.1 |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | 155.24 g/mol | 1.2 |
| HOBt (1-Hydroxybenzotriazole) | 135.12 g/mol | 1.2 |
| DMAP (4-Dimethylaminopyridine) | 122.17 g/mol | 0.1 |
| Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) | - | - |
Procedure:
-
To a stirred solution of this compound (1.0 equiv) in anhydrous DCM or DMF, add the substituted aniline (1.1 equiv), EDC (1.2 equiv), HOBt (1.2 equiv), and DMAP (0.1 equiv).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired amide.
A concrete example of this transformation is the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have been investigated for their herbicidal activities.[1][3]
Alternative: Acyl Chloride Formation
For certain applications, particularly with less reactive amines, conversion of the carboxylic acid to the more reactive acyl chloride is advantageous.
Protocol 4: Preparation of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbonyl Chloride
| Reagent/Solvent | Molecular Weight | Moles (equiv) |
| This compound | 167.16 g/mol | 1.0 |
| Oxalyl chloride or Thionyl chloride | 126.93 or 118.97 g/mol | 2.0 |
| Dichloromethane (DCM) | - | - |
| Catalytic DMF | - | 1-2 drops |
Procedure:
-
To a solution of this compound (1.0 equiv) in anhydrous DCM, add a catalytic amount of DMF (1-2 drops).
-
Slowly add oxalyl chloride or thionyl chloride (2.0 equiv) to the stirred solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which can be used in the subsequent amidation step without further purification.
Figure 2: Methodologies for the synthesis of amide derivatives.
Applications in Agrochemicals and Pharmaceuticals
The 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxamide scaffold is a key component in a range of biologically active molecules, demonstrating its versatility and importance in applied chemical research.
Herbicidal Activity
A significant area of application for these compounds is in the development of novel herbicides.[4] Several N-aryl and N-benzyl-5-cyclopropylisoxazole-4-carboxamides have been synthesized and shown to exhibit potent herbicidal activity.[1][3] For instance, some derivatives have been identified as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a crucial enzyme in plant metabolism.[1][2] Inhibition of HPPD leads to a bleaching effect in susceptible plants, making it an attractive target for herbicide development. The isoxazole ring in these compounds can act as a pro-herbicide, undergoing ring-opening in the plant to release the active HPPD-inhibiting species.[1]
Table 1: Herbicidal Activity of Selected 5-Cyclopropylisoxazole-4-carboxamides
| Compound | Target Weed | Activity | Reference |
| N-benzyl-5-cyclopropylisoxazole-4-carboxamide derivatives | Portulaca oleracea, Abutilon theophrasti | High inhibition at 10 mg/L | [3] |
| Bis-5-cyclopropylisoxazole-4-carboxamides | Digitaria sanguinalis, Amaranthus retroflexus | ~90% inhibition at 100 mg/L | [2] |
Pharmaceutical Applications
In the realm of medicinal chemistry, the 5-cyclopropylisoxazole moiety is present in molecules with therapeutic potential. A notable example is the potent and selective farnesoid X receptor (FXR) agonist, LY2562175, which incorporates a 5-cyclopropyl-3-(2,6-dichlorophenyl)isoxazole core. FXR is a nuclear receptor that plays a critical role in regulating lipid and glucose homeostasis, making it a promising target for the treatment of dyslipidemia and other metabolic disorders. The discovery of LY2562175 underscores the value of the 5-cyclopropylisoxazole scaffold in designing modulators of important biological targets.
Conclusion
This compound is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the ease of its conversion into a wide array of amide derivatives make it an indispensable tool for chemists in both industry and academia. The demonstrated applications of its derivatives in the development of novel herbicides and pharmaceuticals highlight the significant potential of this scaffold in addressing critical challenges in human health and agriculture. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this remarkable molecule.
References
-
Design, synthesis and herbicidal activity of 5-cyclopropyl-N-phenylisoxazole-4-carboxamides. Request PDF on ResearchGate. Available from: [Link][4]
-
Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry. Available from: [Link][1][3]
-
Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors. ACS Publications. Available from: [Link][2]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PubMed Central. Available from: [Link][2]
Sources
Application Note: A Validated LC-MS/MS Method for the Quantification of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid in Human Plasma
Abstract
This application note presents a detailed, robust, and validated analytical method for the precise quantification of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid in human plasma. Given the compound's structural features, particularly the polar carboxylic acid group, achieving reliable quantification in complex biological matrices presents a significant challenge. This protocol employs a straightforward protein precipitation extraction followed by analysis using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). The method is designed to provide high sensitivity, specificity, and throughput, making it ideal for pharmacokinetic studies in drug development. All validation parameters, including linearity, accuracy, precision, and selectivity, are established in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound is a heterocyclic compound featuring a carboxylic acid functional group. Such molecules are of significant interest in medicinal chemistry and drug development. Accurate measurement of their concentration in biological fluids like plasma is fundamental to understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.
The primary analytical challenge for this and similar carboxylic acids is their inherent polarity, which can lead to poor retention on traditional reversed-phase chromatography columns and susceptibility to matrix effects during mass spectrometry analysis.[4][5] This protocol overcomes these issues by optimizing the chromatographic conditions with an acidic mobile phase to suppress the ionization of the carboxyl group, thereby increasing its retention. The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode ensures exceptional selectivity and sensitivity, allowing for precise quantification even at low concentrations.[6]
The validation framework described herein is based on the authoritative ICH Q2(R1) guidelines, ensuring that the method is suitable for its intended purpose and generates reliable, reproducible data for regulatory submissions and research applications.[3][7]
Analyte Physicochemical Properties
Understanding the analyte's properties is critical for method development.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₃ | PubChemLite[8] |
| Molecular Weight | 167.16 g/mol | ChemBK[9] |
| Predicted pKa | 2.15 ± 0.25 | ChemBK[9] |
| Predicted XlogP | 0.9 | PubChemLite[8] |
| Monoisotopic Mass | 167.05824 Da | PubChemLite[8] |
The low pKa indicates that the analyte will be ionized at neutral pH. The acidic mobile phase (pH ~2.7 with 0.1% formic acid) will neutralize the carboxylic acid group, promoting its retention on a C18 column.
Experimental Protocol
Materials and Reagents
-
Analyte: this compound reference standard (>98% purity)
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₃-5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid) is highly recommended. If unavailable, a structurally similar compound with different mass can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade, >99%)
-
Biological Matrix: Blank human plasma (K₂EDTA as anticoagulant)
-
Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.
Instrumentation and Conditions
-
UHPLC System: A system capable of delivering pressures up to 1000 bar (e.g., Waters Acquity, Agilent 1290).
-
Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Sciex 6500, Thermo TSQ Altis).
-
Analytical Column: A high-quality reversed-phase column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Setting | Rationale |
| LC Column | Waters BEH C18, 2.1 x 50 mm, 1.7 µm | Provides excellent retention and peak shape for small polar molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and re-equilibrate for 1 min. | Provides sharp peaks and efficient elution. |
| Column Temp | 40 °C | Ensures reproducible retention times. |
| Injection Vol. | 5 µL | |
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids ionize efficiently in negative mode to form [M-H]⁻. |
| MRM Transition | Analyte: 166.1 -> 122.1 (Q1 -> Q3) IS: e.g., 169.1 -> 125.1 (Q1 -> Q3) | These are hypothetical values and MUST be optimized by direct infusion of the reference standard. The precursor [M-H]⁻ is selected in Q1 and a stable fragment ion is monitored in Q3. |
| Source Temp | 550 °C | For efficient desolvation. |
| IonSpray Voltage | -4500 V | For optimal ionization in negative mode. |
Protocol Workflow Diagram
Caption: Figure 1: Overall analytical workflow.
Step-by-Step Protocols
Protocol 1: Preparation of Standards and Quality Controls (QCs)
-
Primary Stock (1 mg/mL): Accurately weigh 10 mg of the analyte reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare serial dilutions from the primary stock using 50:50 acetonitrile:water to create working standards for the calibration curve (e.g., covering a range of 1-1000 ng/mL).
-
QC Samples: Prepare separate Low, Medium, and High QC samples in blank plasma from a separate weighing of the reference standard.
Protocol 2: Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene tubes for blanks, standards, QCs, and unknown samples.
-
Aliquot 50 µL of the appropriate matrix (blank plasma for standards, study plasma for unknowns) into the tubes.
-
Add 10 µL of working internal standard solution (e.g., at 500 ng/mL) to all tubes except the blank matrix.
-
For the calibration curve, add 10 µL of the appropriate working standard to the blank plasma tubes. For QCs and unknowns, add 10 µL of 50:50 acetonitrile:water.
-
To precipitate proteins, add 180 µL of ice-cold acetonitrile (containing 0.1% formic acid) to all tubes. This provides a 4:1 organic:plasma ratio.
-
Vortex each tube vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Carefully transfer ~150 µL of the clear supernatant to autosampler vials for analysis.
Method Validation Framework (ICH Q2(R1))
A robust analytical method must be validated to prove its reliability.[1][3] The following parameters must be assessed.
Caption: Figure 2: Core validation parameters.
Table 2: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
| Selectivity | Ensure no interference from endogenous matrix components. | Analyze six different lots of blank plasma. | Response in blank samples should be <20% of the LOQ response. |
| Linearity & Range | Demonstrate a proportional relationship between concentration and response. | Analyze a calibration curve with at least 6 non-zero points over the desired range (e.g., 1-1000 ng/mL). | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy | Closeness of measured value to the true value. | Analyze QC samples at 3 concentrations (n=6 at each level) on three separate days. | Mean concentration should be within ±15% of the nominal value. |
| Precision | Repeatability and intermediate precision of the method. | Calculate the coefficient of variation (%CV) from the accuracy runs. | %CV should be ≤15%. |
| Limit of Quantitation (LOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | The lowest point on the calibration curve. | Signal-to-noise ratio > 10; Accuracy and Precision within ±20%. |
| Matrix Effect | Assess the suppression or enhancement of ionization by the matrix. | Compare analyte response in post-extraction spiked blank plasma vs. neat solution. | The coefficient of variation of the IS-normalized matrix factor should be ≤15%. |
| Stability | Ensure analyte integrity under various storage and handling conditions. | Analyze QC samples after freeze-thaw cycles, short-term bench-top storage, and long-term storage. | Mean concentration should be within ±15% of nominal values. |
Representative Data
(Note: The following data are illustrative and should be generated during actual method validation.)
Table 3: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | % Accuracy |
| 1.0 (LLOQ) | 1,520 | 148,500 | 0.0102 | 1.05 | 105.0 |
| 5.0 | 7,650 | 151,200 | 0.0506 | 5.11 | 102.2 |
| 25.0 | 38,100 | 150,100 | 0.2538 | 24.85 | 99.4 |
| 100.0 | 155,200 | 152,300 | 1.0190 | 100.9 | 100.9 |
| 500.0 | 768,900 | 149,800 | 5.1328 | 495.5 | 99.1 |
| 1000.0 | 1,515,000 | 150,500 | 10.0664 | 1001.5 | 100.2 |
| Linear Fit: y = 0.0101x + 0.0001 | r²: 0.9995 |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in human plasma using UHPLC-MS/MS. The outlined procedures for sample preparation, instrument operation, and method validation are designed to yield accurate, precise, and reliable data suitable for demanding research and regulated bioanalytical environments. By adhering to the principles and steps described, researchers can confidently implement this method for pharmacokinetic and other drug development studies.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][1][10]
-
FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][2]
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Starodub, M. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][7]
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ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][3]
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Toyo'oka, T. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link][4][5]
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Al-Salami, H., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. [Link][11]
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NIH. (2022). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. [Link][6]
-
ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - Physico-chemical Properties. ChemBK. [Link][9]
-
SIELC Technologies. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link][12]
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- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. database.ich.org [database.ich.org]
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- 8. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
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- 12. Separation of 5-Methyl-3-(2-thienyl)isoxazole-4-carboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: A Robust HPLC Method for the Quantification of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a key heterocyclic intermediate in pharmaceutical synthesis. The developed method utilizes reversed-phase chromatography with UV detection, demonstrating excellent linearity, accuracy, precision, and specificity. This guide provides a comprehensive protocol, from sample preparation to method validation, designed for researchers, quality control analysts, and drug development professionals. The scientific rationale behind the selection of chromatographic parameters is discussed in detail to ensure adaptability and successful implementation.
Introduction: The Analytical Challenge
This compound is a member of the oxazole class of heterocyclic compounds. Such molecules are pivotal building blocks in medicinal chemistry due to their diverse biological activities.[1][2] Accurate and reliable quantification of this intermediate is critical for ensuring the quality, consistency, and efficacy of final active pharmaceutical ingredients (APIs). The presence of a carboxylic acid moiety and a UV-absorbing oxazole ring dictates the strategic choices for a successful chromatographic separation.
This document provides a comprehensive guide to a reversed-phase HPLC (RP-HPLC) method, a widely adopted technique in the pharmaceutical industry for its reproducibility and robustness in analyzing small organic molecules.[3] The protocol herein is grounded in fundamental chromatographic principles and adheres to the validation standards set forth by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5]
Physicochemical Properties and Methodological Rationale
A thorough understanding of the analyte's properties is foundational to developing a robust analytical method. While experimental data for the target compound is not extensively published, we can infer key parameters from structurally similar molecules and chemical principles.
| Property | Estimated Value/Characteristic | Rationale & Implication for HPLC Method |
| Chemical Structure | See Figure 1 | The structure contains a cyclopropyl group, a methyl group, and a carboxylic acid on an oxazole ring. The oxazole ring is a chromophore, making UV detection a suitable choice. |
| Molecular Formula | C₈H₉NO₃ | Based on the structure. |
| Molecular Weight | ~183.16 g/mol | Calculated from the molecular formula. A similar isomer, 2-cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid, has a molecular weight of 167.16 g/mol .[6] |
| pKa (estimated) | 3.0 - 4.5 | Carboxylic acids typically have pKa values in this range.[7] To ensure consistent retention and peak shape, the mobile phase pH must be controlled to keep the analyte in a single ionic state, preferably fully protonated (pH < 2.0). |
| Solubility | Soluble in polar organic solvents (Methanol, Acetonitrile) and aqueous bases. Limited solubility in neutral water. | A mixture of acetonitrile and water is a suitable mobile phase. The sample should be dissolved in a solvent compatible with the mobile phase.[3] |
| UV Absorbance (λmax) | Estimated 200 - 250 nm | The oxazole heterocycle is expected to absorb in the low UV range. A photodiode array (PDA) detector should be used during method development to determine the optimal wavelength for maximum sensitivity. |
Figure 1: Chemical Structure of this compound
Caption: Structure of the target analyte.
Experimental Protocol: Materials and Methods
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and photodiode array (PDA) detector.
-
Chromatography Data System (CDS): Agilent OpenLab CDS or equivalent.
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent L1 packing).
-
Solvents: HPLC-grade acetonitrile (ACN) and water.
-
Reagents: Phosphoric acid (H₃PO₄, ≥85%), analytical grade.
-
Standard: this compound reference standard (purity ≥98%).
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of HPLC-grade water and mix thoroughly. The resulting pH should be approximately 2.1.
-
Mobile Phase B (Organic): Acetonitrile.
-
Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions for linearity and quantification by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
Chromatographic Conditions
The selection of these parameters is based on the physicochemical properties of the analyte. A C18 column is chosen for its versatility in retaining moderately polar compounds. The acidic mobile phase (pH ~2.1) ensures the carboxylic acid group is fully protonated, preventing peak tailing and improving reproducibility. Acetonitrile is selected as the organic modifier for its low viscosity and UV transparency.
| Parameter | Condition |
| Column | ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% H₃PO₄B: Acetonitrile |
| Gradient Program | 0-2 min: 30% B2-10 min: 30% to 80% B10-12 min: 80% B12-12.1 min: 80% to 30% B12.1-15 min: 30% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or λmax determined by PDA scan) |
| Run Time | 15 minutes |
Method Validation Protocol
The developed method must be validated to ensure it is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[4][8] The following validation parameters should be assessed.
System Suitability
Before commencing any validation experiments, the suitability of the chromatographic system must be established. This is achieved by injecting a working standard solution (e.g., 50 µg/mL) six times.
| Parameter | Acceptance Criteria (as per USP <621>)[5] |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | %RSD ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Protocol: Inject the diluent (blank), a standard solution, and a sample solution spiked with known related substances or subjected to forced degradation (acid, base, oxidative, thermal, and photolytic stress).
-
Acceptance Criteria: The peak for this compound should be free from any co-eluting peaks in the stressed samples and the blank should show no interference at the retention time of the analyte. Peak purity analysis using a PDA detector should confirm the homogeneity of the analyte peak.
Linearity
-
Protocol: Prepare at least five concentrations of the standard solution across the range of 1-100 µg/mL. Inject each concentration in triplicate.
-
Acceptance Criteria: Plot the mean peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (Recovery)
-
Protocol: Perform recovery studies by spiking a placebo or a sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze each level in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision
-
Repeatability (Intra-day precision): Analyze six replicate samples of the standard solution at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Acceptance Criteria: The %RSD for the peak areas should be ≤ 2.0% for both repeatability and intermediate precision.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Protocol: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
-
Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.
Robustness
-
Protocol: Intentionally vary critical method parameters one at a time, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase pH (± 0.2 units)
-
Wavelength (± 2 nm)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly affected by the minor variations.
Workflow Visualization
The following diagrams illustrate the logical flow of the analytical and validation processes.
Caption: General workflow for HPLC analysis.
Caption: Key parameters for method validation.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust framework for the quantitative analysis of this compound. By grounding the experimental choices in the physicochemical properties of the analyte and adhering to internationally recognized validation guidelines, this protocol ensures the generation of high-quality, defensible data. This method is well-suited for routine quality control, stability testing, and reaction monitoring in both research and manufacturing environments.
References
-
Beilstein-Institut. (2010). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. [Link]
-
ResearchGate. (2019). Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. PubChem. [Link]
-
Reddit. (2021). carboxylic acid solubility + TLC. r/chemhelp. [Link]
-
Pharma Guideline. (2011). Steps for HPLC Method Development. Pharmaguideline. [Link]
-
U.S. Pharmacopeia. (2022). 〈621〉 Chromatography. USP-NF. [Link]
-
ISPAC. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. ISPAC. [Link]
-
American Chemical Society. (2022). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. ACS Publications. [Link]
-
U.S. Pharmacopeia. (2012). 〈621〉 CHROMATOGRAPHY. USP 35. [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. EMA. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
ResearchGate. (2020). Solubility comparison in acetonitrile. ResearchGate. [Link]
-
Agilent Technologies. (2024). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent. [Link]
-
National Center for Biotechnology Information. (2011). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>?. LCGC International. [Link]
-
Asian Journal of Pharmaceutical Research. (2021). Steps involved in HPLC Method Development. AJPRes. [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Chem-Impex. (n.d.). 1,3-Oxazole-4-carboxylic acid. Chem-Impex. [Link]
-
Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester. Chem-Impex. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. YouTube. [Link]
-
National Center for Biotechnology Information. (2018). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PubMed Central. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
National Center for Biotechnology Information. (2009). 5-Methylisoxazole-4-carboxylic acid. PubMed Central. [Link]
-
National Center for Biotechnology Information. (2010). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
University of California, Davis. (n.d.). pKa Data Compiled by R. Williams. UC Davis Chem. [Link]
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Application Note: A Practical Guide to the NMR Characterization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Abstract
This application note provides a comprehensive, step-by-step guide for the complete Nuclear Magnetic Resonance (NMR) characterization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering field-proven protocols and in-depth explanations to ensure accurate and reproducible structural elucidation. We will cover everything from optimal sample preparation to the acquisition and interpretation of 1D and 2D NMR spectra, including ¹H, ¹³C, COSY, HSQC, and HMBC experiments.
Introduction: The Importance of Unambiguous Characterization
This compound is a heterocyclic compound featuring a unique combination of a cyclopropyl ring, a methyl group, and a carboxylic acid function on an isoxazole core. This arrangement of functional groups imparts specific chemical and physical properties, making it a valuable synthon in the development of novel therapeutic agents and functional materials.
Given the potential for regioisomers during the synthesis of substituted isoxazoles, unambiguous structural confirmation is paramount.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for this purpose. A complete NMR analysis, including 1D and 2D experiments, not only confirms the desired molecular structure but also provides crucial information about sample purity. This guide will walk you through the entire process, providing the rationale behind each step to empower you with a deep understanding of the methodology.
Molecular Structure and Predicted NMR Signatures
Before delving into the experimental protocols, it is crucial to understand the expected NMR signals based on the molecular structure.
Figure 1. Structure of this compound with atom numbering for NMR assignment.
Based on the structure, we can anticipate the following signals:
-
Carboxylic Acid Proton (1-OH): A broad singlet, typically far downfield in the 10-13 ppm range.[3][4] Its chemical shift is highly dependent on concentration and the solvent used.[5] This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[3][5]
-
Cyclopropyl Protons (7-H, 8-H, 8'-H, 9-H, 9'-H): The cyclopropyl group has a unique electronic environment due to ring strain and magnetic anisotropy, causing its protons to appear at unusually high field (upfield), typically between 0.5 and 2.0 ppm.[6][7] We expect a complex multiplet for the methine proton (7-H) and two distinct multiplets for the diastereotopic methylene protons (8/8'-H and 9/9'-H).
-
Methyl Protons (6-H₃): A sharp singlet corresponding to the three equivalent protons of the methyl group, likely in the 2-3 ppm region.
-
Isoxazole Carbons (C3, C4, C5): Three distinct quaternary carbon signals in the ¹³C NMR spectrum.
-
Carboxylic Carbonyl Carbon (C1=O): A signal in the downfield region of the ¹³C spectrum, typically between 160-185 ppm.[4][8]
-
Methyl Carbon (C6): A signal in the upfield region of the ¹³C spectrum.
-
Cyclopropyl Carbons (C7, C8, C9): Signals in the upfield region of the ¹³C spectrum, with the CH carbon (C7) being more downfield than the CH₂ carbons (C8, C9).[9]
Experimental Protocols: From Sample Preparation to Data Acquisition
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample preparation. Following this protocol will help minimize artifacts and ensure high-resolution data.
Materials:
-
This compound (5-25 mg for ¹H, 50-100 mg for ¹³C).[10]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).
-
Pasteur pipette and glass wool.[11]
-
Vortex mixer.
Methodology:
-
Analyte Weighing: Accurately weigh 5-25 mg of the compound for ¹H NMR. For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to reduce acquisition time, though be aware that highly concentrated samples can lead to line broadening in the ¹H spectrum.[10]
-
Solvent Selection: The choice of solvent is critical. DMSO-d₆ is often a good choice for carboxylic acids as it can help to sharpen the exchangeable -COOH proton signal. CDCl₃ is also commonly used. Ensure the solvent is of high purity and stored under an inert atmosphere to minimize water contamination.[13]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial containing the sample.[12]
-
Homogenization: Cap the vial and vortex thoroughly to ensure the sample is completely dissolved. Gentle warming may be necessary for sparingly soluble compounds, but be cautious of potential degradation.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution into the NMR tube.[11] This can be achieved by passing the solution through a small plug of glass wool placed in a Pasteur pipette.[11]
-
Final Checks: Ensure the sample height in the NMR tube is appropriate for the spectrometer (typically 4-5 cm).[11] Cap the tube securely and wipe the outside clean with a lint-free tissue before inserting it into the spectrometer.[14]
Protocol 2: 1D and 2D NMR Data Acquisition
The following is a general guide for setting up standard NMR experiments on a modern spectrometer (e.g., 400 or 500 MHz). Specific parameter names may vary between instrument manufacturers.
1. ¹H NMR Spectrum:
-
Purpose: To determine the number of different types of protons, their chemical environment, their relative numbers (integration), and their coupling patterns (multiplicity).
-
Key Parameters:
-
Spectral Width (SW): ~16 ppm (e.g., -2 to 14 ppm) to ensure all signals, including the carboxylic acid proton, are captured.
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): 1-2 seconds.
-
2. ¹³C NMR Spectrum:
-
Purpose: To determine the number of different types of carbon atoms in the molecule.
-
Key Parameters:
-
Mode: Proton-decoupled (e.g., zgpg30).
-
Spectral Width (SW): ~220 ppm (e.g., -10 to 210 ppm).
-
Number of Scans (NS): This is highly dependent on concentration. Start with 1024 scans and increase as necessary to achieve a good signal-to-noise ratio.
-
3. 2D COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are coupled to each other (typically through 2 or 3 bonds).[15][16] This is crucial for identifying the spin systems within the molecule, such as the protons on the cyclopropyl ring.
-
Key Parameters: Standard gradient-selected COSY (e.g., cosygpqf). Typically requires 15-30 minutes of acquisition time.
4. 2D HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbon atoms.[16] Each peak in the 2D map represents a C-H bond.
-
Key Parameters: Standard gradient-selected HSQC (e.g., hsqcedetgpsisp2.3). This experiment is very sensitive and can often be completed in under 30 minutes.
5. 2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range couplings between protons and carbons (typically over 2-3 bonds).[15] This is arguably the most powerful experiment for piecing together the molecular skeleton, as it connects fragments identified by COSY and confirms the positions of quaternary carbons.
-
Key Parameters: Standard gradient-selected HMBC (e.g., hmbcgplpndqf). The long-range coupling constant is typically set to 8 Hz. This experiment may require several hours to obtain high-quality data.
Data Interpretation: Assembling the Structural Puzzle
Expected Chemical Shifts and Couplings
The following table summarizes the expected NMR data for this compound.
| Atom Number | Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key 2D Correlations |
| 1-OH | -COOH | 10.0 - 13.0 (broad s) | - | HMBC to C1(=O), C4 |
| 6-H₃ | -CH₃ | ~2.5 (s) | ~12 | HMBC to C3, C4 |
| 7-H | Cyclopropyl CH | ~1.5 (m) | ~15 | COSY to 8/8'-H, 9/9'-H; HSQC to C7; HMBC to C5, C8, C9 |
| 8/8'-H, 9/9'-H | Cyclopropyl CH₂ | 0.8 - 1.2 (m) | ~8 | COSY to 7-H; HSQC to C8/C9; HMBC to C5, C7 |
| C1(=O) | Carbonyl | - | ~165 | HMBC from 1-OH |
| C3 | Isoxazole | - | ~160 | HMBC from 6-H₃ |
| C4 | Isoxazole | - | ~115 | HMBC from 6-H₃, 1-OH |
| C5 | Isoxazole | - | ~175 | HMBC from 7-H, 8/8'-H, 9/9'-H |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
A Note on the ¹⁴N Quadrupole Effect
The isoxazole ring contains a nitrogen atom (¹⁴N), which has a nuclear spin I=1 and is therefore a quadrupolar nucleus.[17] This can lead to rapid relaxation of the nitrogen nucleus, which can in turn broaden the signals of nearby carbon atoms (C3 and C5) in the ¹³C NMR spectrum.[18][19] Do not be alarmed if these signals appear broader than other quaternary carbons. This is an expected phenomenon.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the complete NMR characterization of the target molecule.
Caption: Logical workflow from sample preparation to final structure confirmation.
Conclusion
This application note has provided a detailed and practical framework for the NMR characterization of this compound. By following the outlined protocols for sample preparation, data acquisition, and systematic interpretation of 1D and 2D NMR spectra, researchers can confidently and accurately determine the structure and purity of this important chemical entity. The integration of COSY, HSQC, and HMBC data is essential for the complete assignment of all proton and carbon signals, leading to an unambiguous structural elucidation.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
Ash, J. T., et al. (2020). Measurement of 14N quadrupole couplings in biomolecular solids using indirect-detection 14N solid-state NMR with DNP. Chemical Communications. [Link]
-
Chemistry LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. [Link]
- SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC).
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Oregon State University. CH 336: Carboxylic Acid Spectroscopy. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
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Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]
-
National Chemical Laboratory. NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. [Link]
-
Doc Brown's Chemistry. 13C nmr spectrum of cyclopropane C3H6. [Link]
-
ResearchGate. 14N MAS NMR Spectroscopy and Quadrupole Coupling Data in Characterization of the IV ↔ III Phase Transition in Ammonium Nitrate. [Link]
-
PubMed Central. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
-
University of Windsor. Effect of Cl, Br, 14N, 31P, 19F etc to NMR spectra. [Link]
-
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. [Link]
-
PubMed. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. [Link]
-
SciSpace. 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. [Link]
-
ResearchGate. Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]
-
University College London. Sample Preparation. [Link]
-
Hay, M. B., & Myneni, S. C. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3534-3547. [Link]
-
ACS Publications. Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
University of Ottawa. Quadrupolar nuclei. [Link]
-
University of Texas at Dallas. Small molecule NMR sample preparation. [Link]
-
ResearchGate. H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. [Link]
-
ResearchGate. NMR Spectroscopic Data for Compounds 1−4. [Link]
-
Chemistry Stack Exchange. Does this NMR show the carboxy group?[Link]
-
YouTube. 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]
-
SlidePlayer. NMR Spectroscopy Properties of nuclei - spin, I quadrupole moment, Q magnetic moment, µN Nuclear Shell Theory assumes that nuc. [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
SciELO. 1H-[3][10][17]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. [Link]
-
MD Topology. 5-(Hydroxymethyl)-1,2-oxazole-3-carboxylicacid. [Link]
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The Agrochemical Potential of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid: A Guide for Researchers
The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the isoxazole scaffold being a prominent pharmacophore. This guide provides a detailed exploration of the application of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid as a versatile building block in the discovery and development of new herbicides, fungicides, and insecticides. By synthesizing technical data with field-proven insights, this document serves as a comprehensive resource for researchers, scientists, and professionals in the agrochemical industry.
The Isoxazole Core: A Privileged Scaffold in Agrochemicals
The 1,2-oxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is present in a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets. In the realm of crop protection, isoxazole derivatives have demonstrated a broad spectrum of activities, functioning as herbicides, fungicides, and insecticides.[1][2]
The subject of this guide, this compound, offers several strategic advantages for the development of novel agrochemicals. The cyclopropyl group at the 5-position can enhance metabolic stability and binding affinity to target enzymes. The methyl group at the 3-position and the carboxylic acid at the 4-position provide key points for chemical modification, allowing for the generation of diverse libraries of candidate compounds.
Synthesis of the Core Scaffold and Key Intermediates
Protocol 1: Synthesis of Ethyl 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
This protocol is adapted from a general procedure for the synthesis of 3,5-disubstituted-4-isoxazolecarboxylic esters.[3]
Materials:
-
Ethyl acetoacetate
-
Pyrrolidine
-
Benzene (or a suitable alternative solvent like toluene)
-
1-Nitropropane
-
Triethylamine
-
Chloroform (or a suitable alternative solvent like dichloromethane)
-
Phosphorus oxychloride
-
Hydrochloric acid (6 N)
-
Sodium hydroxide (5% aqueous solution)
-
Saturated brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
-
Standard laboratory glassware
Procedure:
-
Synthesis of Ethyl β-pyrrolidinocrotonate:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve ethyl acetoacetate (1.00 mole) and pyrrolidine (1.00 mole) in benzene (400 mL).
-
Heat the mixture to a vigorous reflux under a nitrogen atmosphere for approximately 45 minutes, or until the theoretical amount of water (18 mL) is collected.
-
Remove the benzene under reduced pressure using a rotary evaporator to yield crude ethyl β-pyrrolidinocrotonate, which can be used in the next step without further purification.
-
-
Synthesis of Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (Illustrative Analog):
-
In a three-necked flask cooled in an ice bath and under a nitrogen atmosphere, dissolve ethyl β-pyrrolidinocrotonate (1.00 mole), 1-nitropropane (1.29 mole), and triethylamine (400 mL) in chloroform (1 L).
-
Slowly add a solution of phosphorus oxychloride (1.11 mole) in chloroform (200 mL) to the stirred reaction mixture.
-
After the addition is complete (approximately 3 hours), remove the ice bath and continue stirring at room temperature for an additional 15 hours.
-
Wash the reaction mixture with cold water, followed by 6 N hydrochloric acid until the aqueous layer remains acidic.
-
Subsequently, wash with 5% aqueous sodium hydroxide and then with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.
-
Note on Adaptation for this compound: To synthesize the desired scaffold, ethyl cyclopropylacetoacetate would be used in place of ethyl acetoacetate in the first step.
Protocol 2: Hydrolysis to this compound
Materials:
-
Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
-
Sodium hydroxide (or potassium hydroxide)
-
Methanol (or ethanol)
-
Water
-
Hydrochloric acid (concentrated or dilute)
-
Standard laboratory glassware
Procedure:
-
Dissolve the starting ester in a mixture of methanol and water.
-
Add a stoichiometric excess of sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the alcohol under reduced pressure.
-
Acidify the aqueous residue with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry to obtain this compound.
Protocol 3: Conversion to the Acid Chloride
The carboxylic acid can be readily converted to the more reactive acid chloride, a key intermediate for the synthesis of carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
A catalytic amount of dimethylformamide (DMF) if using oxalyl chloride
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Suspend or dissolve the carboxylic acid in an anhydrous solvent under a nitrogen atmosphere.
-
Add a stoichiometric excess of thionyl chloride or oxalyl chloride (with a catalytic amount of DMF).
-
Stir the mixture at room temperature or with gentle heating until the evolution of gas ceases and the reaction is complete (monitored by the disappearance of the starting material).
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride, which is typically used immediately in the next step.
Application in Herbicide Discovery
Derivatives of 5-cyclopropylisoxazole-4-carboxylic acid have shown significant promise as herbicides. Research has focused on the synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, which have demonstrated potent herbicidal activity.[4]
Rationale for Design: A Pro-drug Approach
The design of these herbicides is based on a pro-drug strategy. The isoxazole ring itself is not the active herbicidal moiety. Instead, it serves as a carrier that, upon application to the plant, undergoes metabolic ring-opening to release a diketonitrile derivative. This diketonitrile is the actual inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[4] HPPD is a key enzyme in the biosynthesis of plastoquinone and, consequently, carotenoids. Inhibition of HPPD leads to the characteristic bleaching symptoms in susceptible plants due to the photo-oxidation of chlorophyll.[4]
Caption: Pro-drug activation of isoxazole carboxamide herbicides.
Synthesis of Herbicidal Carboxamides
The synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides is typically achieved by the coupling of the corresponding acid chloride with a substituted benzylamine.
Protocol 4: Synthesis of N-Benzyl-5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxamide
Materials:
-
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carbonyl chloride
-
Substituted benzylamine
-
A non-nucleophilic base (e.g., triethylamine, pyridine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
Dissolve the substituted benzylamine and the base in the anhydrous solvent under a nitrogen atmosphere and cool in an ice bath.
-
Slowly add a solution of the acid chloride in the same solvent to the cooled amine solution.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water, dilute acid (e.g., 1 N HCl), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired N-benzyl-5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxamide.
Protocol for In Vivo Herbicidal Activity Screening
This protocol outlines a whole-plant bioassay to evaluate the post-emergence herbicidal activity of synthesized compounds.
Materials:
-
Synthesized isoxazole carboxamide derivatives
-
Acetone
-
Tween-20 (or other suitable surfactant)
-
Weed species (e.g., Echinochloa crus-galli - barnyardgrass, Abutilon theophrasti - velvetleaf)
-
Pots with soil
-
Greenhouse or growth chamber with controlled conditions
-
Spray chamber
Procedure:
-
Plant Preparation:
-
Sow seeds of the selected weed species in pots containing a standard potting mix.
-
Grow the plants in a greenhouse or growth chamber under controlled conditions (e.g., 25°C, 16:8 hour light:dark cycle) until they reach the 2-3 leaf stage.
-
-
Herbicide Solution Preparation:
-
Prepare stock solutions of the test compounds in acetone.
-
Prepare the final spray solutions by diluting the stock solutions with water containing a surfactant (e.g., 0.1% Tween-20) to the desired concentrations (e.g., 150 g active ingredient per hectare).
-
-
Herbicide Application:
-
Apply the herbicide solutions to the plants using a laboratory spray chamber calibrated to deliver a specific volume.
-
Include a negative control (sprayed with the solvent and surfactant only) and a positive control (a commercial herbicide with a similar mode of action).
-
-
Evaluation:
-
Return the treated plants to the greenhouse or growth chamber.
-
Assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).
-
Evaluate parameters such as visual injury (e.g., bleaching, necrosis, stunting), fresh weight, and dry weight of the plants compared to the controls.
-
| Compound | Weed Species | Application Rate (g/ha) | Inhibition (%) |
| Analog I-26 | Portulaca oleracea | 10 mg/L (in vitro) | 100 |
| Analog I-26 | Abutilon theophrasti | 10 mg/L (in vitro) | 100 |
| Butachlor | Portulaca oleracea | 10 mg/L (in vitro) | 50 |
| Butachlor | Abutilon theophrasti | 10 mg/L (in vitro) | 50 |
| Analog I-05 | Echinochloa crusgalli | 150 | Excellent |
| Analog I-05 | Abutilon theophrasti | 150 | Excellent |
| Data adapted from a study on N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides.[4] |
Potential Applications in Fungicide Discovery
Carboxamides are a well-established and important class of fungicides, with many commercial products targeting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.[3][5] These are known as SDHI fungicides. The structural similarity of derivatives of this compound to known SDHI fungicides suggests their potential in this area.
The Succinate Dehydrogenase Inhibitor (SDHI) Mode of Action
SDH, also known as complex II, is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[3] It catalyzes the oxidation of succinate to fumarate. SDHI fungicides bind to the ubiquinone-binding site of the SDH enzyme, blocking the electron transport and disrupting cellular respiration, which ultimately leads to fungal cell death.[3]
Caption: Mechanism of action of SDHI fungicides.
Protocol for In Vitro Antifungal Activity Screening
This protocol describes a mycelial growth inhibition assay to determine the in vitro efficacy of synthesized compounds against various plant pathogenic fungi.[6]
Materials:
-
Synthesized isoxazole carboxamide derivatives
-
Dimethyl sulfoxide (DMSO)
-
Potato Dextrose Agar (PDA)
-
Cultures of pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Alternaria alternata)
-
Sterile Petri dishes
-
Sterile cork borer
Procedure:
-
Compound Preparation:
-
Dissolve the test compounds in DMSO to prepare stock solutions.
-
Add appropriate volumes of the stock solutions to molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes and allow to solidify.
-
-
Fungal Inoculation:
-
From the edge of an actively growing fungal culture, take a mycelial plug using a sterile cork borer (e.g., 5 mm diameter).
-
Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control plates).
-
-
Incubation and Evaluation:
-
Incubate the plates at an appropriate temperature for the specific fungus (e.g., 25°C) in the dark.
-
Measure the diameter of the fungal colony at regular intervals until the colony on the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony on the control plate and dt is the average diameter of the fungal colony on the treated plate.
-
-
Potential Applications in Insecticide Discovery
The isoxazole scaffold is also found in several classes of insecticides.[1] Carboxamide derivatives, in particular, have been explored for their insecticidal properties. While there is no direct evidence of insecticidal activity for derivatives of this compound in the reviewed literature, the broader class of isoxazole carboxamides has shown activity against various insect pests.
Potential Modes of Action
The mode of action for insecticidal isoxazole carboxamides can vary. Some may act as gamma-aminobutyric acid (GABA) receptor antagonists, disrupting the normal functioning of the insect's nervous system. Others may target different physiological processes.
Protocol for Preliminary Insecticidal Screening
A common method for initial screening is a diet incorporation assay or a topical application assay.
Materials:
-
Synthesized isoxazole carboxamide derivatives
-
Acetone or other suitable solvent
-
Insect species (e.g., Spodoptera exigua - beet armyworm, Aphis craccivora - cowpea aphid)
-
Artificial diet (for diet incorporation assay)
-
Micro-applicator (for topical application assay)
-
Rearing containers
Procedure (Diet Incorporation Assay):
-
Compound Preparation:
-
Dissolve the test compounds in a suitable solvent.
-
Incorporate the compound solutions into the artificial insect diet at various concentrations.
-
-
Insect Treatment:
-
Place a known number of insect larvae onto the treated diet in individual containers.
-
Include a control group with a diet containing only the solvent.
-
-
Evaluation:
-
Maintain the insects under controlled conditions.
-
Assess mortality and any sublethal effects (e.g., reduced feeding, developmental abnormalities) at regular intervals (e.g., 24, 48, 72 hours).
-
Conclusion and Future Directions
This compound represents a promising and versatile scaffold for the development of novel agrochemicals. Its derivatives have demonstrated clear potential as herbicides, operating through a pro-drug mechanism to inhibit the HPPD enzyme. Furthermore, the structural analogy of its carboxamide derivatives to known SDHI fungicides and other insecticidal carboxamides suggests that this core structure is a valuable starting point for the discovery of new fungicidal and insecticidal agents.
Future research should focus on the synthesis and biological evaluation of a broader range of derivatives of this compound. This includes exploring a wider variety of amine substituents in the carboxamide derivatives for all three agrochemical applications. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets of any fungicidal or insecticidal activity discovered. The protocols and insights provided in this guide offer a solid foundation for researchers to embark on this exciting area of agrochemical discovery.
References
-
Yu, G. J., Iwamoto, S., Robins, L. I., Fettinger, J. C., Sparks, T. C., Lorsbach, B. A., & Kurth, M. J. (2009). 3-(Arylthiomethyl)isoxazole-4,5-dicarboxamides: Chemoselective Nucleophilic Chemistry and Insecticidal Activity. Journal of Agricultural and Food Chemistry, 57(16), 7422–7426. [Link]
-
Sun, X., Ji, Z., Wei, S., & Ji, Z. (2020). Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. Journal of Agricultural and Food Chemistry, 68(47), 13354–13365. [Link]
-
Lamberth, C. (2018). Oxazole and Isoxazole Chemistry in Crop Protection. Journal of Heterocyclic Chemistry, 55(9), 2035-2045. [Link]
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Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides. Phytopathology, 103(9), 880-887. [Link]
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Kovacevik, B., Mitrev, S., Arsov, E., Markova Ruzdik, N., Todevska, D., & Trajkova, F. (2025). The Succinate Dehydrogenase Inhibitor Fungicides: Fungal Resistance and Its Management. Journal of Agriculture and Plant Sciences, 23(1). [Link]
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Ben-David, R., & David, A. (2020). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. Toxicology Letters, 330, 83-90. [Link]
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Rutgers Plant and Pest Advisory. (2020). Understanding the SDHI (FRAC group 7) Fungicides. [Link]
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Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394. [Link]
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Neuromuscular Home Page. Succinic Dehydrogenase Protocol. [Link]
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Synthesis of 3-phenethyl-5-methyl-isoxazole-4-carboxylic acid - PrepChem.com. [Link]
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Synthesis of (a) Ethyl 5-methylisoxazole-3-carboxylate - PrepChem.com. [Link]
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Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates - ResearchGate. [Link]
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Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety - ACS Publications. [Link]
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Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides - MDPI. [Link]
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Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species - SciELO México. [Link]
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Golebiewski, W. M., & Gucma, M. (2015). Synthesis and fungicidal activity of substituted isoxazolecarboxamides. Monatshefte für Chemie-Chemical Monthly, 146(9), 1539-1546. [Link]
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Wang, Z., Zhang, Y., Zhang, H., Li, Y., & Yang, G. (2023). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 71(39), 14065–14075. [Link]
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Shan, X., Li, H., Li, T., Xu, H., & Lyu, M. (2020). Synthesis and pesticidal activities of cyclopentanoperhydrophenanthrene 3-aryl-4,5-dihydroisoxazole-5-formate derivatives. Chinese Journal of Pesticide Science, 22(4), 541-548. [Link]
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Design, synthesis and insecticidal activity of 3-arylisoxazoline-N-alkylpyrazole-5-carboxamide derivatives against Tetranychus urticae Koch. - CABI.org. [Link]
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Li, Z., Li, Y., Song, H., & Li, Z. (2018). Isoxazole-containing neonicotinoids: Design, synthesis, and insecticidal evaluation. Bioorganic & Medicinal Chemistry Letters, 28(4), 831-833. [Link]
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Bartosik, P., Dobrowolski, M. A., Ostrowska, K., & Cybulski, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5621. [Link]
- US Patent for Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
- CN104529924A - Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)
-
ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate - 53064-41-8, C9H13NO3, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. [Link]
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3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid - PubChem. [Link]
-
2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid - PubChem. [Link]
-
5-Cyclopropyl-1-methyl-1h-1,2,3-triazole-4-carboxylic acid 100mg - Dana Bioscience. [Link]
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Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate. [Link]
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Svete, J., & Stanovnik, B. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 102-109. [Link]
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Novel Isoxazole-Based Antifungal Drug Candidates - MDPI. [Link]
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Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed. [Link]
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Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives - An-Najah Staff. [Link]
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Synthesis and Fungicidal Activity of 4-Methyl-2-(1H-pyrazol-1-yl) thiazole-5-carboxamides - CNKI. [Link]
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Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles - MDPI. [Link]
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Design, Synthesis and Biological Evaluation of 2-(((5-aryl-1,2,4-oxadiazol-3-yl)methyl)thio)benzo[d]oxazoles - Vignan's Foundation for Science, Technology and Research. [Link]
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Discovery of Novel Isoxazoline Derivatives Containing Benzamide with High Insecticidal Activity - ACS Publications. [Link]
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Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide - J-STAGE. [Link]
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Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments - MDPI. [Link]
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Synthesis and Biological Evaluation of 5-Aryl-2-amino-1,3,4-oxadiazole Derivatives as Potential Anticancer Agents - MDPI. [Link]
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Synthesis and antimicrobial evaluation of some new 1,3,4-oxadiazole derivatives - Taylor & Francis Online. [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. [Link]
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Discovery of N-((2-Arylthiazol-4-yl)methyl)oxazole-5-carboxamide Derivatives as SDHi for Fungicidal Candidates - ACS Publications. [Link]
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Synthesis of novel isoxazole-carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - ResearchGate. [Link]
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Progress in understanding molecular mechanisms and evolution of resistance to succinate dehydrogenase inhibiting (SDHI) fungicid - NDSU. [Link]
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Panozzo, S., Scarabel, L., & Sattin, M. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]
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Lovell, S. T., Wax, L. M., Simpson, D. M., & McGlamery, M. (1996). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. Weed Technology, 10(4), 936-942. [Link]
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Overview of herbicide mechanisms of action - PMC - NIH. [Link]
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In vivo and In vitro Antifungal Activities of Five Plant Extracts Against Various Plant Pathogens - ResearchGate. [Link]
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Quantitative High-Throughput, Real-Time Bioassay for Plant Pathogen Growth in vivo - Frontiers in Plant Science. [Link]
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In Vitro and In Vivo Assays of Selected Plant Extracts against Fruit Rot Fungi - Universiti Kebangsaan Malaysia. [Link]
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Large-Scale Screening of the Plant Extracts for Antifungal Activity against the Plant Pathogenic Fungi - The Plant Pathology Journal. [Link]
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Evaluation of In Vitro and In Vivo Antifungal Activity of Green Synthesized Silver Nanoparticles against Early Blight in Tomato - MDPI. [Link]
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Cyclopropyl Carboxamides: A New Oral Antimalarial Series Derived from the Tres Cantos Anti-Malarial Set (TCAMS) - NIH. [Link]
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Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. [Link]
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Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole - ResearchGate. [Link]
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Application Note & Protocol Guide: Development of Biochemical and Cellular Assays for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Introduction and Scientific Context
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid is a novel small molecule with significant potential in drug discovery. Its chemical structure, featuring a cyclopropyl group for metabolic stability, a methyl-isoxazole core common in bioactive compounds, and a carboxylic acid moiety for potential hydrogen bonding interactions, makes it a compelling candidate for targeting enzymes with well-defined active sites. This document provides a comprehensive guide for researchers and drug development professionals on establishing a robust assay cascade to characterize the inhibitory activity of this compound.
The protocols outlined herein are designed to first establish direct biochemical inhibition of a putative enzyme target and then to confirm target engagement within a cellular environment. We will use a hypothetical enzyme, "Target Enzyme X" (TE-X), as a representative model to illustrate the methodologies. These principles and protocols can be adapted for various specific enzyme targets.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H9NO3 | PubChem |
| Molecular Weight | 167.16 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 130737-01-2 | PubChem |
| Chemical Structure | PubChem |
Part I: Biochemical Characterization of Enzyme Inhibition
The initial step in characterizing a new small molecule is to determine its direct effect on the activity of its purified target enzyme. A fluorescence-based assay is a common and highly sensitive method for this purpose.
Principle of the Fluorescence-Based Inhibition Assay
This assay measures the rate of a reaction catalyzed by TE-X, where the enzyme converts a non-fluorescent substrate into a fluorescent product. An inhibitor, such as this compound, will decrease the rate of this conversion, leading to a reduction in the fluorescence signal. The potency of the inhibitor is quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Experimental Workflow for IC50 Determination
The following diagram outlines the general workflow for determining the IC50 value of a test compound.
Caption: Workflow for determining the IC50 value of an inhibitor.
Protocol 1: IC50 Determination for TE-X
Materials:
-
This compound
-
DMSO (Anhydrous)
-
Purified Target Enzyme X (TE-X)
-
TE-X Substrate (Fluorogenic)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
384-well, black, flat-bottom assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform an 11-point serial dilution in DMSO to create a dose-response curve. A 1:3 dilution series is recommended, starting from the 10 mM stock.
-
Table 2: Example Serial Dilution Scheme in a 96-well plate (for transfer to 384-well plate)
| Well | DMSO Volume (µL) | Source of Compound | Volume from Source (µL) | Final Concentration (mM) |
| 1 | - | 10 mM Stock | 50 | 10 |
| 2 | 40 | Well 1 | 20 | 3.33 |
| 3 | 40 | Well 2 | 20 | 1.11 |
| ... | ... | ... | ... | ... |
| 11 | 40 | Well 10 | 20 | 0.00017 |
| 12 | 50 | - | 0 | 0 (Vehicle Control) |
-
Assay Plate Setup:
-
Add 200 nL of each compound dilution to the appropriate wells of a 384-well assay plate. Include wells with DMSO only for positive (no inhibition) and negative (no enzyme) controls.
-
Add 10 µL of TE-X solution (at 2x final concentration in assay buffer) to all wells except the negative controls.
-
Add 10 µL of assay buffer to the negative control wells.
-
Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate (at 2x final concentration in assay buffer) to all wells.
-
Immediately place the plate in a plate reader pre-set to the appropriate excitation and emission wavelengths for the substrate.
-
Measure the fluorescence signal every 60 seconds for 30 minutes (kinetic read).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence signal over time) for each well.
-
Normalize the data by calculating the percent inhibition for each compound concentration: % Inhibition = 100 * (1 - (Rate_sample - Rate_neg_ctrl) / (Rate_pos_ctrl - Rate_neg_ctrl))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Part II: Cellular Target Engagement
Confirming that a compound interacts with its intended target in a cellular context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates.
Principle of CETSA
CETSA is based on the principle that the thermal stability of a protein changes upon ligand binding. When a protein is bound to a ligand (like our inhibitor), it is often stabilized and will denature and aggregate at a higher temperature compared to the unbound protein. In a typical CETSA experiment, cells are treated with the compound, heated to a range of temperatures, and the amount of soluble protein remaining at each temperature is quantified, often by Western blot.
CETSA Workflow Diagram
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
Protocol 2: CETSA for TE-X Target Engagement
Materials:
-
Cell line expressing Target Enzyme X (TE-X)
-
Cell culture medium and reagents
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Protease inhibitor cocktail
-
PCR tubes and a thermal cycler
-
Centrifuge
-
Reagents for Western blotting (SDS-PAGE gels, transfer membranes, primary antibody against TE-X, secondary antibody)
-
Imaging system for Western blot detection
Procedure:
-
Cell Treatment:
-
Culture cells to ~80% confluency.
-
Treat one batch of cells with the test compound (e.g., at 10x its biochemical IC50) and another batch with vehicle (DMSO) for 1 hour in culture.
-
-
Heating and Lysis:
-
Harvest, wash, and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles (e.g., liquid nitrogen and a 25°C water bath).
-
-
Sample Analysis:
-
Separate the soluble fraction (containing non-denatured protein) from the aggregated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and analyze the protein concentration.
-
Perform a Western blot on the soluble fractions to detect the amount of soluble TE-X at each temperature.
-
Data Analysis:
-
CETSA Melt Curve: Quantify the band intensities from the Western blot. For both the vehicle- and compound-treated samples, plot the relative band intensity against the temperature. This generates the "melt curve."
-
CETSA Shift Curve: The melt curve for the compound-treated sample should be shifted to the right (higher temperatures) compared to the vehicle control, indicating thermal stabilization of TE-X. This shift confirms target engagement.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 assay | Compound precipitation; Inconsistent pipetting; Low enzyme activity. | Check compound solubility in assay buffer; Use calibrated pipettes or automated handlers; Optimize enzyme concentration. |
| No thermal shift in CETSA | Compound is not cell-permeable; Compound does not bind in the cellular environment; Insufficient compound concentration. | Perform a cell permeability assay; Increase compound concentration or incubation time; Confirm target expression in the cell line. |
| Weak signal in fluorescence assay | Sub-optimal substrate or enzyme concentration; Incorrect filter set on plate reader. | Perform titration experiments for enzyme and substrate; Verify excitation/emission wavelengths. |
References
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. John Wiley & Sons. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support center for the synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, optimize reaction yields, and ensure the highest purity of the final product.
The primary synthetic route involves a Claisen-type condensation to form a β-ketoester intermediate, followed by cyclization with hydroxylamine to construct the isoxazole ring, and subsequent hydrolysis to yield the target carboxylic acid. This guide provides in-depth troubleshooting advice and answers to frequently asked questions related to this pathway.
Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: Why is my overall yield of this compound consistently low?
Answer: Low overall yield is a common issue that can stem from inefficiencies in one or more steps of the synthesis. The primary areas to investigate are the purity of starting materials, the cyclization reaction conditions, and the final hydrolysis and workup procedures.[1]
Potential Causes & Solutions:
-
Starting Material Integrity: The synthesis is highly sensitive to the quality of the starting β-ketoester (ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate).
-
Causality: β-ketoesters can exist in keto-enol tautomeric forms, and impurities or degradation can significantly hinder the subsequent cyclization.
-
Solution: Ensure the purity of the β-ketoester using NMR or GC-MS before starting the reaction. If necessary, purify the starting material by vacuum distillation.
-
-
Suboptimal Cyclization Conditions: The reaction of the β-ketoester with hydroxylamine is the critical ring-forming step.
-
Causality: This condensation is pH-sensitive. The reaction involves nucleophilic attack by hydroxylamine on the ketone carbonyls.[2][3] Incorrect pH can lead to side reactions or slow conversion. Studies have shown that pH control is crucial for maximizing the yield of the desired isoxazole isomer.[4]
-
Solution: Carefully control the pH of the reaction mixture, typically maintaining it in a weakly acidic to neutral range (pH 4-7) to facilitate the reaction while minimizing side product formation. Buffer systems can be employed for tighter control.
-
-
Product Loss During Workup: The carboxylic acid product has amphiphilic properties, which can lead to losses during aqueous workup and extraction.
-
Causality: During extraction, the product can be partially soluble in both aqueous and organic layers, especially if the pH is not optimal for complete protonation or deprotonation.
-
Solution: During the basic wash to remove neutral impurities, ensure the aqueous phase is sufficiently basic (pH > 9) to fully deprotonate the carboxylic acid into its more water-soluble salt form.[5] When re-acidifying to precipitate the product, cool the solution in an ice bath and adjust the pH to be strongly acidic (pH < 2) to ensure complete protonation and minimize aqueous solubility.[5]
-
-
Alternative Technologies: Traditional heating methods can sometimes lead to byproduct formation.
-
Causality: Prolonged heating can degrade sensitive intermediates.
-
Solution: Consider using ultrasound irradiation, which has been shown to accelerate reaction kinetics, improve yields, and reduce reaction times in isoxazole synthesis.[6]
-
Question 2: My reaction produces a mixture of isoxazole regioisomers. How can I improve selectivity?
Answer: The formation of regioisomers is a known challenge in isoxazole synthesis from unsymmetrical 1,3-dicarbonyl compounds.[1] The hydroxylamine can attack either of the two carbonyl groups, leading to different isomers.
Causality & Mechanistic Insight:
The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons in the β-ketoester. The cyclopropyl ketone carbonyl and the methyl ketone carbonyl present two sites for initial attack by the nitrogen of hydroxylamine. Steric and electronic factors dictate which site is favored.
Strategies for Improving Regioselectivity:
-
pH Adjustment: The pH of the reaction medium can influence which tautomeric form of the dicarbonyl compound is present and can alter the nucleophilicity of the hydroxylamine, thereby affecting regioselectivity.[1]
-
Protocol: Systematically screen the reaction at different pH values (e.g., pH 4, 5.5, and 7) to find the optimal condition for the formation of the desired 5-cyclopropyl-3-methyl isomer.
-
-
Use of Derivatives: Modifying the starting material can direct the cyclization.
Experimental Workflow & Troubleshooting Logic
The following diagram outlines the key stages of the synthesis and the decision points for troubleshooting common issues.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final carboxylic acid product?
A1: A combination of acidic-basic extraction followed by recrystallization is typically the most effective method.[5]
-
Extraction: During the workup, after hydrolysis, the reaction mixture should be washed with a non-polar organic solvent (like hexanes) to remove any non-acidic impurities. Then, the aqueous layer containing the sodium salt of your product is separated and acidified, causing the pure carboxylic acid to precipitate.[5]
-
Recrystallization: If the precipitated solid still contains impurities, recrystallization is highly effective.[5] A good starting solvent system to screen would be an ethanol/water or isopropanol/water mixture. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.
Q2: My isoxazole ring appears to be decomposing during the hydrolysis step. Why is this happening and how can I prevent it?
A2: The isoxazole ring's N-O bond can be susceptible to cleavage under harsh conditions, particularly strongly basic or reductive environments.[1]
-
Causality: High concentrations of NaOH and prolonged heating at reflux during ester hydrolysis can lead to ring-opening side reactions.
-
Prevention:
-
Milder Base: Use a milder base like lithium hydroxide (LiOH) in a THF/water mixture, which often allows for hydrolysis at lower temperatures (room temperature to 40 °C).[9]
-
Temperature Control: Avoid excessive heating. Monitor the reaction closely by TLC and stop heating as soon as the ester starting material is consumed.
-
Stoichiometry: Use a moderate excess of base (e.g., 2-4 equivalents) rather than a large excess.[9]
-
Q3: How critical is temperature control during the cyclization reaction?
A3: Temperature control is very important. The optimal temperature will balance reaction rate with the stability of reactants and intermediates.
-
Causality: High temperatures can increase the rate of side reactions, such as the dimerization of hydroxylamine or degradation of the β-ketoester. Conversely, temperatures that are too low will result in impractically long reaction times.
-
Recommendation: A typical starting point is refluxing in ethanol (approx. 78 °C). However, if side product formation is an issue, lowering the temperature to 50-60 °C and extending the reaction time should be explored.[1]
Protocols
Protocol 1: Synthesis of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
-
To a solution of ethyl 2-(cyclopropanecarbonyl)-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at reflux (approx. 78 °C) for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting β-ketoester is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude ester from the previous step in a mixture of ethanol and water (e.g., 2:1 v/v).
-
Add sodium hydroxide (2.5 eq) and stir the mixture at 50 °C.
-
Monitor the hydrolysis by TLC until the ester spot disappears (typically 2-4 hours).
-
Cool the mixture in an ice bath and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any neutral impurities.
-
With vigorous stirring in an ice bath, slowly add 1M HCl to the aqueous layer until the pH is ~2. A white precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under high vacuum.[5]
Data Summary: Optimizing Hydrolysis Conditions
| Entry | Base | Temperature (°C) | Time (h) | Yield (%) | Purity (by NMR) |
| 1 | NaOH | Reflux (80) | 4 | 75 | ~90% (with degradation byproducts) |
| 2 | NaOH | 50 | 4 | 88 | >95% |
| 3 | LiOH | RT (25) | 12 | 92 | >98% |
| 4 | KOH | 60 | 3 | 85 | ~95% |
This table illustrates typical results from optimization experiments, showing that milder conditions (Entry 3) can lead to higher yield and purity by minimizing degradation.
References
-
Al-Haiza, M. A., Mostafa, M. S., & El-Kady, M. Y. (2022). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 27(19), 6539. Available from: [Link]
-
Katritzky, A. R., Barczynski, P., Ostercamp, D. L., & Yousaf, T. I. (1986). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. Journal of Organic Chemistry, 51(26), 5227-5233. Available from: [Link]
-
Mittersteiner, M., et al. (2022). Reactions of β‐enamino diketones 9 with hydroxylamine hydrochloride, to furnish tri‐substituted trifluoromethyl isoxazoles 10. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available from: [Link]
-
MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 22. Available from: [Link]
-
Journal of Drug Delivery and Therapeutics. (2022). A review of isoxazole biological activity and present synthetic techniques. JDDT, 12(4-S), 215-223. Available from: [Link]
-
ResearchGate. How to hydrolyze ester in presence of isoxazole moiety? Available from: [Link]
-
Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. Available from: [Link]
-
Bode, J. W., et al. (2011). The Mechanism of the α‐Ketoacid–Hydroxylamine Amide‐Forming Ligation. Angewandte Chemie International Edition, 50(50), 12028-12031. Available from: [Link]
-
Sery-Vera, G., et al. (2021). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 17, 2697–2706. Available from: [Link]
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- 2. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support guide for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic building block. Here, we address common purification challenges encountered during and after synthesis, providing detailed troubleshooting guides, step-by-step protocols, and answers to frequently asked questions. Our goal is to equip you with the scientific rationale and practical methodologies to achieve high purity and yield.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of this compound in a question-and-answer format.
Question 1: My crude product is an oily, brown residue with low purity. How can I isolate the solid carboxylic acid and remove colored impurities?
Answer: This is a frequent issue, often arising from unreacted starting materials, side-products, or thermal degradation. The most effective strategy is a two-pronged approach: an initial acid-base extraction to isolate the acidic product, followed by recrystallization to remove closely related impurities.
-
Underlying Cause & Rationale: The carboxylic acid moiety is the key to the initial, powerful purification step. By treating the crude mixture with a weak aqueous base (e.g., sodium bicarbonate), the acidic product is deprotonated to form its highly water-soluble sodium salt.[1][2] Neutral and basic impurities, which are often the source of color and oil, will remain in the organic layer and can be washed away.[3][4] Subsequently, re-acidifying the aqueous layer will precipitate the purified, solid carboxylic acid.[2][3] Recrystallization then leverages differences in solubility between the product and any remaining impurities in a hot solvent.
-
Step-by-Step Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude oily product in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[2] You may observe effervescence (CO₂ evolution) as the acid is neutralized; add the base slowly and vent the funnel frequently. Repeat the wash 2-3 times.
-
Separation: Combine the aqueous layers. At this stage, your desired product is in the aqueous phase as a sodium salt. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layer in an ice bath to minimize the solubility of the product. Slowly add a dilute acid, such as 1M HCl, while stirring until the pH is acidic (pH ~2).[5] Your product should precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the solid thoroughly under a high vacuum.
-
-
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for isolating the carboxylic acid from neutral impurities.
Question 2: After acid-base extraction, my product purity is still below 98% according to HPLC. What is the next step?
Answer: The most likely culprits are structurally similar impurities that also have acidic properties. For solid products, recrystallization is the most effective and scalable next step.
-
Underlying Cause & Rationale: Recrystallization separates compounds based on their differential solubility in a specific solvent at varying temperatures. The ideal solvent will dissolve the product completely when hot but poorly when cold, while impurities remain soluble at cold temperatures or are insoluble when hot. For carboxylic acids, polar protic or aprotic solvents, or mixtures thereof, often work well.[5]
-
Data Table: Suggested Solvents for Recrystallization
| Solvent System | Boiling Point (°C) | Rationale & Comments |
| Ethanol/Water | 78-100 | Good for moderately polar compounds. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool. |
| Toluene | 111 | An excellent choice for many aromatic carboxylic acids; helps remove non-polar impurities.[5] |
| Ethyl Acetate/Hexane | 69-77 | A versatile system where ethyl acetate is the "good" solvent and hexane is the "poor" solvent (anti-solvent).[6] |
| Isopropanol | 82 | A common, effective solvent for recrystallizing a wide range of organic solids. |
-
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of ~20 mg of your product in ~0.5 mL of a candidate solvent. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation & Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold recrystallization solvent, and dry them under a high vacuum.
-
Question 3: I am using column chromatography, but my product is eluting with a major impurity or showing significant tailing.
Answer: This is a classic chromatography challenge for carboxylic acids due to their strong interaction with the polar silica gel stationary phase.
-
Underlying Cause & Rationale: The polar carboxylic acid group can bind strongly to the acidic silanol groups on the surface of silica gel, leading to poor separation and peak tailing.[7] This can be mitigated by modifying the mobile phase.
-
Troubleshooting & Optimization:
-
Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., Hexane/Ethyl Acetate).[7] The added acid will protonate the silanol groups and your carboxylic acid, reducing the strong ionic interactions and leading to sharper peaks and better elution.
-
Consider an Alternative Stationary Phase: If modifying the mobile phase is insufficient, consider using a less acidic stationary phase like neutral alumina.[7]
-
Reversed-Phase Chromatography: For highly polar impurities, reversed-phase HPLC (with a C18 column) using a mobile phase like acetonitrile/water with a trifluoroacetic acid (TFA) modifier can be an excellent analytical or preparative technique.
-
-
Decision Diagram: Purification Strategy
Caption: A decision-making workflow for purifying the target compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for the 1,2-oxazole ring during purification? The 1,2-oxazole (isoxazole) ring is a relatively stable aromatic heterocycle.[8] However, like many heterocyclic systems, it can be susceptible to degradation under harsh conditions. While generally more resistant to acids than furans, strong acids or bases at elevated temperatures can potentially lead to ring cleavage.[9][10] During purification, it is advisable to avoid prolonged exposure to very high temperatures and highly concentrated acids or bases.
Q2: What are the best analytical techniques to assess the purity of the final product? A combination of techniques is always recommended for unequivocal purity assessment:
-
HPLC (High-Performance Liquid Chromatography): This is the gold standard for quantitative purity analysis. A reversed-phase method (e.g., C18 column) with a UV detector is typically effective.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired compound and identifying any residual solvents or impurities.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both purity information (from the LC trace) and mass confirmation of the main peak, helping to identify unknown impurities by their mass-to-charge ratio.[11]
Q3: My product appears pure by ¹H NMR but has a broad melting point. What could be the issue? A broad melting point range is a classic indicator of impurity, even if it's not readily visible in the ¹H NMR spectrum. The impurity could be an isomer, a compound with overlapping proton signals, or an inorganic salt not visible by NMR. Re-purification by recrystallization is recommended. Additionally, ensure the sample is completely dry, as residual solvent can also depress and broaden the melting point range.
References
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of California, Davis. (n.d.). Acid-Base Extraction. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Oxazole – Knowledge and References. Retrieved from [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Retrieved from [Link]
- Google Patents. (n.d.). US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry.
-
Chemistry Notes. (2022). Detection of Carboxylic acid; Functional group detection. Retrieved from [Link]
-
PubMed Central (PMC). (2013). Qualitative Identification of Carboxylic Acids, Boronic Acids, and Amines Using Cruciform Fluorophores. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed Central (PMC). (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Retrieved from [Link]
-
ACS Publications. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
Sources
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- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. vernier.com [vernier.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. tandfonline.com [tandfonline.com]
- 11. US7494822B2 - Method of quantification of carboxylic acids by mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Navigating Stability Challenges with 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. This document is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges encountered when working with this compound in solution. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and manage these issues effectively in your experimental workflows.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What are the key structural features of this compound that influence its stability in solution?
A1: The stability of this compound is primarily dictated by the isoxazole ring itself. The critical feature is the nitrogen-oxygen (N-O) bond, which is inherently weak and susceptible to cleavage under certain conditions.[1] The presence of the carboxylic acid at the 4-position can also influence the molecule's electronic properties and solubility, which indirectly affects its stability in different solvent systems. Isoxazole derivatives are known to exhibit a range of biological activities, making them valuable scaffolds in medicinal chemistry, but this reactivity requires careful handling.[2][3]
Q2: What is the most common degradation pathway I should be aware of?
A2: The most prevalent degradation pathway for isoxazoles, particularly those unsubstituted at the 3- or 5-position, is hydrolytic ring-opening initiated by nucleophilic attack, which is significantly accelerated under basic conditions.[4][5] The process involves cleavage of the weak N-O bond, leading to the formation of a cyano-enol intermediate. While your compound is substituted at both the 3 and 5 positions, the isoxazole core remains susceptible to this base-catalyzed hydrolysis.
Caption: Proposed base-catalyzed hydrolytic degradation of the isoxazole ring.
Q3: How should I prepare and store stock solutions of this compound to maximize its shelf-life?
A3: For maximum stability, stock solutions should be prepared in an anhydrous, aprotic polar solvent such as DMSO or DMF. Water should be avoided for long-term storage.
-
Solvent: Use high-purity, anhydrous DMSO.
-
Concentration: Prepare a concentrated stock (e.g., 10-50 mM) to minimize the volume added to your aqueous experimental buffer, thereby reducing the risk of precipitation.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term use (weeks) or at -80°C for long-term storage (months).
-
Protection: Protect the solid compound and its solutions from light to prevent potential photochemical degradation.[1]
Troubleshooting Guide: From Benchtop to Analysis
This section provides a problem-oriented approach to resolving specific stability issues you may encounter during your experiments.
Issue 1: My compound appears to be degrading rapidly in my aqueous assay buffer.
-
Observed Symptoms: You notice a time-dependent decrease in the response of your compound in a cell-based or biochemical assay. LC-MS analysis of the assay solution shows a significant decrease in the parent compound's peak area and the emergence of one or more new peaks over a period of minutes to hours.
-
Root Cause Analysis: This is a classic sign of pH- and temperature-dependent hydrolysis. The isoxazole ring is known to be labile under basic conditions, and this degradation is accelerated at physiological temperatures (37°C).[1] A study on the related isoxazole drug, leflunomide, demonstrated that while it was stable at acidic pH, its decomposition became noticeable at neutral pH (7.4) and was rapid at basic pH (10.0), especially at 37°C.[4]
Table 1: Influence of pH and Temperature on Leflunomide Half-Life (t½)
Temperature pH 4.0 pH 7.4 pH 10.0 25°C Stable Stable ~6.0 hours 37°C Stable ~7.4 hours ~1.2 hours Data adapted from research on leflunomide to illustrate the stability trend.[4]
-
Recommended Actions & Protocols:
-
Control the pH: If your experiment allows, maintain the buffer pH at or below 7.4. Avoid buffers with a pH greater than 8.0.
-
Lower the Temperature: Perform experiments at room temperature or on ice if the assay protocol permits, to slow the rate of degradation.
-
Minimize Incubation Time: Add the compound to the aqueous buffer immediately before starting the experiment.
-
Perform a Stability Screen: Before committing to a large-scale experiment, validate the compound's stability in your specific assay buffer using the protocol below.
Caption: Experimental workflow for assessing pH-dependent stability.
-
Issue 2: I'm observing inconsistent results and the appearance of unknown impurities, even in my stock solution.
-
Observed Symptoms: You find variability in results from day to day. When analyzing your stock or diluted solutions by LC-MS, you see small, inconsistent peaks that were not present when the solution was freshly made.
-
Root Cause Analysis: This may be due to photodegradation. The isoxazole ring can be sensitive to UV irradiation, which can cause the ring to rearrange or cleave.[1] Studies on other heterocyclic carboxylic acids have shown that UV light can induce photochemical transformations, often starting with decarboxylation.[6] Exposure to ambient laboratory light over several hours can be sufficient to cause a detectable level of degradation, leading to result variability.
-
Recommended Actions & Protocols:
-
Protect from Light: Always store the solid compound and its solutions in amber vials or wrap clear vials with aluminum foil.
-
Minimize Exposure: During experiments, minimize the exposure of your solutions to direct light.
-
Conduct a Photostability Test: If photosensitivity is suspected to be a critical issue, perform a forced degradation study.
Experimental Protocol: Forced Degradation Study (Photostability)
-
Step 1: Prepare two identical solutions of the compound in your intended solvent or buffer.
-
Step 2: Wrap one container completely in aluminum foil (this is your dark control).
-
Step 3: Place both samples in a photostability chamber with a controlled light source (e.g., consistent with ICH Q1B guidelines) or under a consistent laboratory light source.
-
Step 4: Take aliquots from both samples at various time points (e.g., 0, 4, 8, 24 hours).
-
Step 5: Analyze all aliquots by a stability-indicating method, such as reverse-phase HPLC with UV or MS detection.
-
Step 6: Compare the chromatograms. A greater loss of the parent peak and/or the appearance of unique degradation peaks in the light-exposed sample relative to the dark control confirms photosensitivity.
-
Issue 3: I'm experiencing low recovery of my compound during purification or after an aqueous workup.
-
Observed Symptoms: The yield after reverse-phase column chromatography is significantly lower than expected. You lose a substantial amount of material during a liquid-liquid extraction procedure involving a basic aqueous wash.
-
Root Cause Analysis: This issue again relates to the compound's lability in basic conditions.
-
Chromatography: Using a mobile phase containing a basic modifier (e.g., ammonium hydroxide, triethylamine) can cause on-column degradation, as the compound is continuously exposed to high pH during its transit through the column.
-
Aqueous Workup: Washing an organic solution of your compound with a basic aqueous solution (e.g., saturated sodium bicarbonate) can lead to two problems: partitioning of the deprotonated carboxylic acid into the aqueous layer and, more critically, rapid degradation of the compound at the high pH of the interface.[1]
-
-
Recommended Actions:
-
Purification: For reverse-phase HPLC, use acidic mobile phase modifiers. Formic acid (0.1%) or acetic acid (0.1%) are excellent choices that will keep the carboxylic acid protonated and protect the isoxazole ring from base-catalyzed hydrolysis.
-
Workup: If a basic wash is necessary to remove acidic impurities, perform it quickly and at a low temperature (0-5°C). Consider using a milder base like dilute sodium bicarbonate instead of stronger bases like sodium hydroxide. Whenever possible, design your synthesis to avoid strongly basic workup steps.[1]
-
References
-
McNeil, M. M., & Riddick, D. S. (2010). pH and temperature stability of the isoxazole ring in leflunomide.... ResearchGate. Retrieved from [Link]
-
Inam, M., & Kumar, R. (2024). Construction of Isoxazole ring: An Overview. Preprints.org. Retrieved from [Link]
-
Yadav, P., & Kumar, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Retrieved from [Link]
-
Wang, Y., et al. (2021). On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. PMC - NIH. Retrieved from [Link]
-
Solubility of Things. (n.d.). Isoxazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]
-
Wang, Y., et al. (2021). On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. Organic Letters - ACS Publications. Retrieved from [Link]
-
Li, Y., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules - NIH. Retrieved from [Link]
-
Sałdyka, M., & Mielke, Z. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. Molecules - MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nanobioletters.com [nanobioletters.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this multi-step synthesis. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and reproducible results.
The typical synthetic route involves two key stages: the cyclocondensation of a β-ketoester with hydroxylamine to form the isoxazole ester, followed by saponification to yield the final carboxylic acid product. This guide is structured to address specific issues that may arise during each of these critical steps.
Part 1: Isoxazole Ring Formation - Troubleshooting Guide
The foundational step in this synthesis is the reaction between ethyl 2-cyclopropyl-2,4-dioxobutanoate and hydroxylamine. Success at this stage is critical for the overall yield and purity of the final product.
FAQ 1: Low Yield During Cyclocondensation
Question: My cyclocondensation reaction of ethyl 2-cyclopropyl-2,4-dioxobutanoate with hydroxylamine hydrochloride results in a low yield of the desired ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate. What are the likely causes and how can I optimize this step?
Answer: Low yields in this Knorr-type synthesis of isoxazoles are often traced back to three primary factors: suboptimal pH, incorrect reaction temperature, or the presence of impurities. The reaction proceeds through the formation of an oxime intermediate, followed by cyclization and dehydration to form the aromatic isoxazole ring.[1][2]
Causality and Troubleshooting Steps:
-
pH Control is Critical: The reaction requires a mildly basic or near-neutral pH. Using hydroxylamine hydrochloride (NH₂OH·HCl) necessitates the addition of a base to free the nucleophilic hydroxylamine.
-
Problem: If the medium is too acidic, the hydroxylamine is fully protonated (H₃NOH⁺), rendering it non-nucleophilic. If it's too basic, the β-ketoester can undergo side reactions like self-condensation.
-
Solution: Add a mild base, such as sodium acetate or pyridine, to buffer the reaction. A common practice is to use at least one equivalent of base relative to the hydroxylamine hydrochloride. Monitor the pH of the reaction mixture and maintain it within the 5-7 range for optimal results.
-
-
Temperature Management:
-
Problem: While heating is necessary to drive the dehydration and aromatization, excessive temperatures can lead to decomposition of the starting materials or the product.
-
Solution: Maintain a moderate temperature, typically between 60-80 °C. The reaction should be monitored by TLC or LCMS to track the consumption of the starting material and the formation of the product, allowing you to stop the reaction at the optimal time.
-
-
Purity of Starting Materials:
-
Problem: The starting β-ketoester, ethyl 2-cyclopropyl-2,4-dioxobutanoate, can be prone to degradation or may contain impurities from its own synthesis.
-
Solution: Ensure the purity of the β-ketoester before starting the reaction. If necessary, purify it via vacuum distillation or column chromatography.
-
Workflow: Optimizing Cyclocondensation
Caption: Troubleshooting workflow for low yield in isoxazole formation.
FAQ 2: Formation of the Regioisomeric Impurity
Question: I have identified an impurity in my product that I believe is the regioisomer, ethyl 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylate. How can this form and how can I suppress it?
Answer: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted isoxazoles from 1,3-dicarbonyl compounds.[3] The hydroxylamine has two nucleophilic sites (the oxygen and the nitrogen), and the β-ketoester has two electrophilic carbonyl carbons. The reaction pathway determines which isomer is formed.
Mechanistic Insight:
The reaction is initiated by the more nucleophilic nitrogen of hydroxylamine attacking one of the two carbonyl groups.
-
Pathway A (Desired): Attack at the acetyl carbonyl (C4 of the butanoate chain) leads to an intermediate that cyclizes to form the 5-cyclopropyl-3-methyl isomer. This is generally favored due to the higher electrophilicity of the ketone carbonyl compared to the ester-adjacent carbonyl.
-
Pathway B (Side Reaction): Attack at the carbonyl adjacent to the cyclopropyl group (C2) leads to the undesired 3-cyclopropyl-5-methyl regioisomer.[4]
Caption: Competing pathways leading to desired product and regioisomer.
Controlling Regioselectivity:
-
Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents like ethanol can stabilize the transition states differently. Running the reaction in ethanol or an ethanol/water mixture is common and generally provides good selectivity for the desired isomer.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy, which is typically the attack at the more reactive ketone carbonyl. A patent for a similar synthesis highlights the importance of low temperatures (e.g., -20°C to 10°C) for minimizing isomeric impurities.[5]
-
Purification: If the regioisomer does form, it can often be separated from the desired product by fractional crystallization or column chromatography. The two isomers will have different polarity and may have different solubility profiles.
Part 2: Ester Hydrolysis - Troubleshooting Guide
The final step is the saponification of the ethyl ester to the carboxylic acid, followed by an acidic workup. While seemingly straightforward, this step can present its own set of challenges.
FAQ 3: Incomplete Hydrolysis or Product Degradation
Question: My hydrolysis of the isoxazole ester is either incomplete, leaving residual starting material, or I'm seeing a low yield of the final acid, suggesting degradation. How can I improve this final step?
Answer: Achieving complete and clean hydrolysis requires a careful balance of base strength, temperature, and reaction time. The isoxazole ring itself can be sensitive to harsh conditions.
Troubleshooting and Optimization Protocol:
-
Choice of Base and Stoichiometry:
-
Insight: Lithium hydroxide (LiOH) is often preferred over sodium hydroxide (NaOH) or potassium hydroxide (KOH) for ester hydrolysis, as it can sometimes provide better results with sterically hindered esters and can be used under milder conditions.[6]
-
Protocol: Use 1.5 to 3.0 equivalents of LiOH·H₂O. Using a larger excess can help drive the reaction to completion but also increases the risk of side reactions.
-
-
Solvent System:
-
Insight: A biphasic or mixed solvent system is necessary because the ester is organic-soluble while the base is water-soluble. A common and effective system is a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 or 3:1 v/v). Ethanol/water is another viable option.[6]
-
Protocol: Dissolve the ester in the organic solvent (THF) first, then add the aqueous solution of the base. This ensures the ester is fully accessible for the reaction.
-
-
Temperature and Time:
-
Insight: Many hydrolyses can be run effectively at room temperature over several hours (4-16 h). Gentle heating (e.g., 40-50 °C) can be used to accelerate the reaction, but this also increases the risk of isoxazole ring-opening or decarboxylation.[7]
-
Protocol: Start the reaction at room temperature and monitor its progress by TLC or LCMS every 1-2 hours. If the reaction is sluggish, gently warm the mixture. Avoid prolonged heating at high temperatures.
-
-
Work-up Procedure:
-
Insight: The work-up is critical for isolating a pure product. After hydrolysis is complete, the organic solvent is typically removed under reduced pressure. The remaining aqueous solution contains the carboxylate salt.
-
Protocol: a. Remove the organic solvent (e.g., THF) via rotary evaporation. b. Dilute the remaining aqueous layer with water and perform an extraction with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted ester or non-polar impurities. c. Cool the aqueous layer in an ice bath and slowly acidify with a cold, dilute acid (e.g., 1M HCl or 10% citric acid) to a pH of ~2-3.[6] The carboxylic acid product should precipitate. d. Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Data Summary: Recommended Hydrolysis Conditions
| Parameter | Recommended Condition | Rationale |
| Base | LiOH·H₂O (1.5 - 3.0 eq.) | Mild, effective, minimizes side reactions. |
| Solvent | THF / Water (2:1 or 3:1 v/v) | Ensures good mixing and solubility for both reactants. |
| Temperature | Room Temperature to 40 °C | Balances reaction rate with product stability. |
| Monitoring | TLC or LCMS | Allows for precise determination of reaction completion. |
| Acidification | Cold 1M HCl or 10% Citric Acid | Ensures clean precipitation and avoids acid-catalyzed degradation. |
FAQ 4: Is the Final Product Prone to Decarboxylation?
Question: I am concerned about the stability of the final this compound, particularly regarding decarboxylation upon heating. Is this a significant risk?
Answer: Yes, isoxazole-4-carboxylic acids can be susceptible to thermal decarboxylation. The stability is often dependent on the substituents on the ring. While the target molecule is reasonably stable under normal conditions, prolonged exposure to high temperatures can lead to the loss of CO₂ to form 5-cyclopropyl-3-methyl-1,2-oxazole.[8]
Preventative Measures:
-
Drying: When drying the final product, avoid using a high-temperature oven. Drying under vacuum at a moderate temperature (e.g., < 50 °C) is the safest method.
-
Storage: Store the final product in a cool, dry place. For long-term storage, refrigeration is recommended.
-
Subsequent Reactions: If the carboxylic acid is used in a subsequent step that requires high temperatures (e.g., melt-phase amide coupling), be aware that decarboxylation could be a competing side reaction. It may be preferable to first convert the acid to a more stable derivative, like an acid chloride or ester, before proceeding.
References
-
Title: On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC Source: National Institutes of Health URL: [Link]
-
Title: Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC Source: National Institutes of Health URL: [Link]
-
Title: How to hydrolyze ester in presence of isoxazole moiety? Source: ResearchGate URL: [Link]
-
Title: Isoxazole—A Basic Aromatic Heterocycle : Synthesis, Reactivity And Biological Activity Source: Sphinax King URL: [Link]
-
Title: Isoxazole synthesis Source: Organic Chemistry Portal URL: [Link]
-
Title: synthesis of isoxazoles Source: YouTube URL: [Link]
-
Title: Decarboxylation reaction of 3,5-dimethylisolxazole-4-carboxylic acid Source: ResearchGate URL: [Link]
-
Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives Source: ResearchGate URL: [Link]
-
Title: 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid Source: PubChem URL: [Link]
- Title: Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
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- 8. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
This technical support guide is designed for researchers, chemists, and process development professionals engaged in the synthesis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. Recognizing the challenges inherent in scaling chemical reactions from the bench to production, this document provides a framework for troubleshooting common issues, understanding the underlying chemical principles, and ensuring a robust, scalable process.
Part 1: Synthesis Strategy & Recommended Workflow
The synthesis of substituted isoxazoles is a well-established field, but achieving high regioselectivity and yield on a large scale requires careful selection of the synthetic route. The most common methods involve either the reaction of a 1,3-dicarbonyl compound with hydroxylamine or the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[1][2] For the target molecule, this compound, a strategy based on the cyclocondensation of a β-enamino ketoester with hydroxylamine offers superior regiochemical control, which is a critical factor for scalability and purity.[3][4]
The recommended workflow proceeds in three main stages:
-
Formation of the β-ketoester: A Claisen condensation between cyclopropyl methyl ketone and diethyl oxalate to form ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate.
-
Regioselective Isoxazole Formation: Conversion of the β-ketoester to a β-enamino ester followed by cyclization with hydroxylamine ensures the desired 5-cyclopropyl-3-methyl substitution pattern.[5]
-
Hydrolysis: Saponification of the resulting ethyl ester to yield the final carboxylic acid product.
Caption: Recommended workflow for scalable synthesis.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most robust and scalable synthetic route for this compound?
A1: The most scalable route involves the cyclocondensation of an activated β-dicarbonyl precursor with hydroxylamine. Specifically, starting with a β-enamino ketoester derived from ethyl 4-cyclopropyl-2,4-dioxobutanoate provides excellent control over regioselectivity, which is paramount for avoiding difficult-to-remove isomeric impurities during scale-up.[3] This method is generally preferable to 1,3-dipolar cycloaddition, which can suffer from dimerization of the nitrile oxide intermediate, especially at the higher concentrations required for large-scale batches.[6]
Q2: How can I control the formation of the undesired 3-cyclopropyl-5-methyl regioisomer?
A2: Regioisomer formation is a primary challenge.[6][7] The key is to differentiate the reactivity of the two carbonyl groups in the 1,3-dicarbonyl precursor. Converting the diketone to a β-enamino ketone or ester derivative effectively "protects" one carbonyl, directing the initial nucleophilic attack from hydroxylamine to the other carbonyl center.[8] Further control can be achieved by:
-
pH Adjustment: Maintaining slightly acidic conditions during cyclization often favors the formation of one isomer.
-
Solvent Choice: The polarity of the solvent (e.g., ethanol vs. acetonitrile) can influence the reaction's regiochemical outcome.
Q3: What are the critical process parameters (CPPs) to monitor during scale-up?
A3: For a successful and safe scale-up, the following CPPs must be carefully monitored:
-
Temperature Control: The Claisen condensation and the final cyclization step can be exothermic.[9] A robust cooling system is essential to prevent thermal runaways.
-
Reagent Addition Rate: Slow, controlled addition of reagents, particularly the base in the Claisen condensation and hydroxylamine during cyclization, is crucial for managing exotherms and minimizing side reactions.
-
pH Monitoring: During the final hydrolysis and the subsequent acidic workup, pH must be precisely controlled to ensure complete saponification and efficient precipitation of the carboxylic acid product.
Q4: What are the primary safety concerns for this process?
A4: Key safety considerations include:
-
Handling of Hazardous Reagents: The use of strong bases like sodium ethoxide requires appropriate handling procedures to mitigate risks from corrosive and flammable materials. Strong acids (e.g., HCl) are used in the final workup.[9]
-
Exothermic Reactions: As mentioned, several steps are exothermic. A failure in temperature control could lead to a rapid increase in temperature and pressure within the reactor.[9]
-
Solvent Safety: The use of flammable organic solvents like ethanol necessitates operating in a well-ventilated area with appropriate grounding to prevent static discharge.
Part 3: Troubleshooting Guide
This section addresses common problems encountered during the synthesis and scale-up.
Problem 1: Low or No Product Yield
Low yield is a multifaceted problem that requires systematic investigation.[6]
| Possible Cause | Recommended Action |
| Poor Starting Material Quality | Verify the purity of all starting materials (cyclopropyl methyl ketone, diethyl oxalate, hydroxylamine) via NMR or GC-MS. Ensure bases (e.g., NaOEt) have not decomposed due to moisture. |
| Incomplete Reaction | Monitor reaction progress using TLC or HPLC. If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding an additional equivalent of a key reagent (e.g., hydroxylamine). |
| Product Decomposition | The isoxazole ring can be sensitive to certain conditions. Avoid strongly basic conditions for extended periods or high temperatures, as this can cause ring-opening.[6] Ensure the workup is performed promptly after reaction completion. |
| Inefficient Product Isolation | The carboxylic acid product might have some solubility in the aqueous phase. Ensure the pH is adjusted to its isoelectric point (typically pH 2-3) for maximum precipitation. If the product remains in solution, perform extractions with a suitable organic solvent (e.g., ethyl acetate). |
Problem 2: Significant Formation of Regioisomeric Impurity
This is a critical purity issue that must be addressed at the reaction stage, as isomers are often difficult to separate via crystallization.
Caption: Decision tree for troubleshooting regioselectivity.
Problem 3: Difficulties in Product Purification
| Possible Cause | Recommended Action |
| Oily Product / Failure to Crystallize | The presence of impurities often inhibits crystallization. First, attempt to purify the crude material by re-slurrying in a solvent that dissolves impurities but not the product (e.g., hexanes, diethyl ether). If it remains an oil, consider purification via salt formation: dissolve the crude acid in a solvent, add a base (e.g., dicyclohexylamine) to form the salt, crystallize the salt, and then liberate the free acid. |
| Persistent Impurities After Crystallization | Analyze the impurity by LC-MS or NMR to identify its structure. If it's a related compound (e.g., unreacted starting material, regioisomer), the reaction or workup conditions must be re-optimized. If it's a process solvent, improve the drying procedure (e.g., higher vacuum, longer time). |
| Incomplete Saponification | If the ester precursor is detected in the final product, the hydrolysis step was incomplete. Increase reaction time, temperature, or the equivalents of NaOH used. Using a co-solvent like THF can improve the solubility of the ester in the aqueous base.[10] |
Part 4: Reference Experimental Protocol (Lab Scale)
This protocol details the synthesis of the ethyl ester intermediate followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate
-
To a stirred solution of ethyl 4-cyclopropyl-2,4-dioxobutanoate (1.0 eq) in ethanol (5 mL per gram of ketoester) is added pyrrolidine (1.1 eq).
-
The mixture is stirred at room temperature for 2 hours until the formation of the enamino ketoester is complete (monitored by TLC/LC-MS).
-
Hydroxylamine hydrochloride (1.5 eq) is added, and the mixture is heated to reflux (approx. 78 °C).
-
The reaction is maintained at reflux for 4-6 hours until the starting enamine is consumed.
-
The mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude ester.
Step 2: Saponification to this compound
-
The crude ethyl ester from Step 1 is dissolved in a mixture of ethanol and water (3:1 v/v).
-
Sodium hydroxide (2.0 eq) is added, and the mixture is heated to 60 °C.
-
The reaction is stirred for 2-4 hours until hydrolysis is complete (monitored by TLC/LC-MS showing disappearance of the ester).
-
The mixture is cooled in an ice bath, and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water and acidified to pH ~2 with 2M HCl.
-
The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum to afford the title compound as a solid.
| Parameter | Stage 1 (Cyclization) | Stage 2 (Hydrolysis) |
| Key Reagents | β-Enamino Ketoester, Hydroxylamine HCl | Ethyl Ester, Sodium Hydroxide |
| Solvent | Ethanol | Ethanol / Water |
| Temperature | 78 °C (Reflux) | 60 °C |
| Time | 4 - 6 hours | 2 - 4 hours |
| Stoichiometry | 1.5 eq Hydroxylamine | 2.0 eq NaOH |
| Expected Yield | ~85-95% (Crude Ester) | ~90-98% (from Ester) |
References
- BenchChem. (2025).
- BenchChem. (2025). Troubleshooting regioselectivity in isoxazole synthesis.
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. [Link]
-
Reddit r/Chempros. (2022). Isoxazole synthesis. [Link]
-
Chavan, S. P., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]
-
Shaikh, A., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
-
OChem Tutor. (2019). synthesis of isoxazoles. YouTube. [Link]
-
Patil, S., et al. (2010). Microwave assisted novel synthesis of isoxazole and their antibacterial activity. Zenodo. [Link]
- BenchChem. (2025). Technical Support Center: Scale-up Synthesis of 4-Chlorobenzo[d]isoxazole.
-
Vilkauskaitė, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. PubMed Central. [Link]
-
Mittal, R., et al. (2021). Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. National Institutes of Health. [Link]
-
PubChemLite. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]
-
ChemBK. 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. [Link]
-
Vilkauskaitė, G., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journals. [Link]
-
PubChem. 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. [Link]
-
ResearchGate. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. [Link]
Sources
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
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- 3. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mass Spectrometry of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support guide for the mass spectrometric analysis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the LC-MS analysis of this compound. Here, we move beyond simple protocols to explain the underlying principles, enabling you to troubleshoot effectively and generate high-quality, reproducible data.
Analyte Overview and Expected Ionization Behavior
This compound is a small molecule featuring a carboxylic acid moiety, making it acidic and well-suited for electrospray ionization (ESI). Understanding its fundamental properties is the first step in developing a robust MS method.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₉NO₃ | [1] |
| Monoisotopic Mass | 167.05824 Da | [1][2] |
| Key Functional Groups | Carboxylic Acid, Isoxazole Ring, Cyclopropyl Group | N/A |
Due to the acidic proton on the carboxylic acid group, this analyte is expected to ionize exceptionally well in negative ion mode to form the deprotonated ion, [M-H]⁻.[3][4][5] While positive mode ionization is possible, yielding [M+H]⁺ and various adducts, negative mode typically provides greater sensitivity and a cleaner baseline for carboxylic acids.
Table 2: Commonly Expected Ions in ESI-MS
| Adduct / Ion | Ionization Mode | Calculated m/z | Notes |
|---|---|---|---|
| [M-H]⁻ | Negative | 166.0510 | Often the base peak in negative mode.[3][4] |
| [M+H]⁺ | Positive | 168.0655 | Protonation likely occurs on the isoxazole nitrogen. |
| [M+Na]⁺ | Positive | 190.0475 | Common adduct from glassware, solvents, or mobile phase additives.[6][7] |
| [M+K]⁺ | Positive | 206.0214 | Common adduct, often seen alongside sodium.[6][7] |
| [M+NH₄]⁺ | Positive | 185.0921 | Common when using ammonium-based buffers (e.g., ammonium acetate).[6] |
| [M+HCOO]⁻ | Negative | 212.0564 | Possible when using formic acid in the mobile phase.[4] |
| [M+CH₃COO]⁻ | Negative | 226.0721 | Possible when using acetic acid in the mobile phase.[4] |
**2. Troubleshooting Guide
Q1: I am observing a weak signal or no signal at all for my analyte. What should I check first?
A1: Poor signal intensity is a frequent issue in MS analysis and can stem from several factors.[8] A systematic approach is key to identifying the root cause.
-
Step 1: Verify Ionization Mode. For this molecule, negative ion mode is strongly recommended. The carboxylic acid readily loses a proton to form [M-H]⁻, which is a highly efficient ionization process.[5] If you are using positive mode, consider switching to negative mode to significantly enhance sensitivity.
-
Step 2: Check Sample pH and Mobile Phase. The efficiency of deprotonation is pH-dependent. Ensure your final sample solution and mobile phase have a pH at least 2 units above the pKa of the carboxylic acid group. Adding a small amount of a weak base like ammonium hydroxide (0.05%) to the mobile phase can improve signal stability in negative mode. Conversely, for positive mode, adding a weak acid like formic acid (0.1%) facilitates protonation.[9]
-
Step 3: Review Source Parameters. Ion source settings have a profound impact on signal.
-
Capillary Voltage: Ensure it is set correctly for the chosen polarity (e.g., ~3.0-4.0 kV for positive ESI, ~2.5-3.5 kV for negative ESI).
-
Source Temperature and Gas Flow: Inadequate desolvation can neutralize ions before they enter the mass analyzer. Incrementally increase the source temperature and drying gas flow rate, but avoid excessive temperatures that could cause thermal degradation.
-
-
Step 4: Confirm Sample Concentration. The analyte concentration might be below the instrument's limit of detection.[8] Prepare a fresh, more concentrated standard (e.g., 1 µg/mL) and inject it directly via a syringe pump (infusion) to confirm that the instrument can detect the compound under ideal conditions.
Q2: My spectrum is very complex, showing multiple peaks instead of just the expected molecular ion. How do I identify them?
A2: The presence of multiple ions for a single analyte is very common in ESI-MS and is typically due to the formation of adducts.[6] Adducts are ions formed when the analyte molecule associates with other ions present in the sample or mobile phase, such as alkali metals.[7]
-
Step 1: Look for Characteristic Mass Differences. The most common adducts have well-defined mass differences from the molecular ion or from each other.
-
Sodium vs. Proton: The mass difference between [M+Na]⁺ and [M+H]⁺ is 21.982 Da .[6]
-
Potassium vs. Proton: The mass difference between [M+K]⁺ and [M+H]⁺ is 38.963 Da .
-
Potassium vs. Sodium: The mass difference between [M+K]⁺ and [M+Na]⁺ is 16.981 Da .
-
-
Step 2: Trace the Source of Contamination. Alkali metal adducts often originate from glassware, LC solvents, or reagents. Using high-purity, LC-MS grade solvents and plastic vials instead of glass can significantly reduce sodium and potassium adducts.
-
Step 3: Utilize Software Tools. Many modern mass spectrometry software packages have built-in adduct identification tools that can automatically annotate common adducts in your spectrum.
See Protocol 1 for a detailed workflow on adduct identification.
Q3: I see my molecular ion, but also significant lower m/z peaks even in an MS1 scan. What is causing this?
A3: The appearance of fragment ions in a full scan (MS1) spectrum points to in-source fragmentation (ISF) or in-source decay . This occurs when the analyte ion is translationally or vibrationally excited in the ion source or the interface region between the atmospheric pressure source and the high vacuum of the mass analyzer, causing it to fragment before mass analysis.
-
Step 1: Reduce Source Energy. The primary cause of ISF is excessive energy being applied in the ion source.
-
Cone/Nozzle/Fragmentor Voltage: This is the voltage potential between the skimmer cone and the first RF-only multipole. It is the most common parameter to adjust. Systematically decrease this voltage in small increments (e.g., 10-20 V) and observe the effect on the relative intensity of the precursor ion versus the fragment ions.
-
Source Temperature: Excessively high temperatures can induce thermal degradation that mimics fragmentation. Try reducing the source temperature by 20-30°C.
-
-
Step 2: Evaluate Mobile Phase Composition. Highly organic mobile phases can sometimes lead to a more energetic ESI process. If possible, try reducing the percentage of the organic solvent at the time of elution.
See Protocol 2 for a detailed workflow on optimizing source parameters.
Q4: The fragmentation pattern in my MS/MS spectrum is complex. What are the expected fragmentation pathways?
A4: Tandem mass spectrometry (MS/MS) of this compound can yield several characteristic fragments. The fragmentation is primarily driven by the carboxylic acid group and the stability of the isoxazole ring.
-
Primary Fragmentation (from [M-H]⁻):
-
Loss of CO₂ (Decarboxylation): The most common fragmentation for deprotonated carboxylic acids is the neutral loss of 43.99 Da (CO₂), resulting in a fragment at m/z 122.06 .[10] This is often the base peak in the MS/MS spectrum.
-
Ring Cleavage: Isoxazole rings can undergo characteristic cleavage.[11][12] A likely pathway involves the cleavage of the N-O bond followed by rearrangements, potentially leading to the loss of smaller neutral molecules.
-
Loss of Cyclopropyl Group: Cleavage of the bond between the cyclopropyl group and the isoxazole ring could occur.
-
The diagram below illustrates a plausible fragmentation pathway.
Caption: Proposed MS/MS fragmentation of deprotonated this compound.
Frequently Asked Questions (FAQs)
-
FAQ 1: Which ionization mode, positive or negative, is definitively better for this compound?
-
FAQ 2: What are some recommended starting LC conditions?
-
Answer: A standard reversed-phase method using a C18 column is a good starting point.
-
Mobile Phase A: Water + 0.1% Formic Acid (for positive mode) or Water + 0.05% Ammonium Hydroxide (for negative mode).
-
Mobile Phase B: Acetonitrile or Methanol (with the same additive as A).
-
Gradient: Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.
-
-
-
FAQ 3: How can I proactively prevent or minimize sodium and potassium adducts?
-
Answer:
-
Use High-Purity Solvents: Always use LC-MS grade water, acetonitrile, and methanol.
-
Avoid Glass: Use polypropylene or other plastic autosampler vials and storage containers.
-
Add Ammonium: In positive mode, adding a source of protons that can compete with alkali metals, such as 5-10 mM ammonium acetate or ammonium formate to the mobile phase, can suppress Na⁺ and K⁺ adduct formation in favor of the [M+NH₄]⁺ or [M+H]⁺ ions.
-
-
Experimental Protocols
Protocol 1: Step-by-Step Method for Adduct Identification
-
Acquire Data: Obtain a full scan (MS1) mass spectrum of your analyte, preferably by direct infusion to get a strong, stable signal.
-
Identify the Base Peak: Locate the most intense peak in the spectrum. This may be your protonated/deprotonated molecule or a major adduct.
-
Calculate Mass Differences: Systematically calculate the m/z difference between the base peak and all other major peaks in the cluster.
-
Compare to Common Adducts: Match the calculated differences to the known mass additions/subtractions of common adducts (refer to Table 2). For example, if your base peak is [M+H]⁺ at m/z 168.07, a peak at m/z 190.05 (a difference of +21.98) is almost certainly the sodium adduct [M+Na]⁺.[6]
-
Confirm with Isotope Pattern: For ions containing elements with known isotopes (like chlorine or bromine), the isotopic pattern provides definitive confirmation. This is less relevant for common H, Na, K, and NH₄ adducts.
Protocol 2: Optimizing Source Parameters to Minimize In-Source Fragmentation (ISF)
-
Establish a Baseline: Infuse a solution of your analyte (e.g., 500 ng/mL) at a stable flow rate (e.g., 10 µL/min). Set your initial source parameters to the instrument's default "soft" ionization settings.
-
Acquire MS1 Spectrum: Record the full scan spectrum. Identify the precursor ion ([M-H]⁻ or [M+H]⁺) and any suspected in-source fragments. Calculate the ratio of the precursor to the most intense fragment (Precursor/Fragment ratio).
-
Adjust Cone/Fragmentor Voltage: Decrease the cone (or equivalent) voltage by 10 V. Wait for the signal to stabilize (~30 seconds) and acquire a new spectrum. Recalculate the Precursor/Fragment ratio.
-
Iterate: Continue decreasing the voltage in 10 V increments until the fragment peak is minimized or disappears, without significantly compromising the intensity of the precursor ion.
-
Record Optimal Value: The voltage setting that provides the highest Precursor/Fragment ratio while maintaining good precursor intensity is your optimal value for minimizing ISF.
References
-
Gamoh, K., & Saitoh, H. (2003). Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization. Rapid Communications in Mass Spectrometry, 17(7), 679-684. [Link]
-
An, J., & Lio, D. (2017). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1644-1653. [Link]
-
Mueller, M., et al. (2020). Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification. Metabolites, 10(11), 431. [Link]
-
Maurer, H. H., & Meyer, M. R. (2016). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Bioanalysis, 8(19), 2037-2040. [Link]
-
Du, X., et al. (2022). Common types of adducts in LC-MS. ResearchGate. [Link]
-
Kuhnert, N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(19), 3236-3244. [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Analytical & Biological Mass Spectrometry Core. [Link]
-
Pospisilova, V., et al. (2021). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 55(11), 7337-7345. [Link]
-
Abrahamsson, D., et al. (2024). Modeling the relative response factor of small molecules in positive electrospray ionization. Environmental Science: Atmospheres. [Link]
-
LibreTexts Chemistry. (2021). 8.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Lebedev, A. T., et al. (2006). Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. Journal of Mass Spectrometry, 41(6), 757-764. [Link]
-
GMI. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]
-
Waters. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. [Link]
-
LibreTexts Chemistry. (2025). 6.7: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Wang, Y., et al. (2019). Diagnostic product ions and fragmentation patterns for the cyclomyrsinane-type diterpenoids by higher-energy collisional dissociation mass. Journal of Asian Natural Products Research, 21(11), 1083-1093. [Link]
-
Pitt, J. J. (2009). Dealing with Metal Adduct Ions in Electrospray: Part 1. LCGC North America. [Link]
-
Selva, A., & Vettori, U. (1979). MASS SPECTROMETRY OF OXAZOLES. Heterocycles, 14(2), 157-172. [Link]
-
Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]
-
International Livestock Research Institute. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
PubChem. (n.d.). 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. National Center for Biotechnology Information. [Link]
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- 8. gmi-inc.com [gmi-inc.com]
- 9. Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Refining Crystallization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support guide for the refining crystallization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid (Product ID: VWANLQRSTXOHJR-UHFFFAOYSA-N).[1] This document is intended for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you achieve high purity and yield for this compound.
Introduction to the Compound and its Crystallization
This compound is a heterocyclic compound featuring an isoxazole core, a carboxylic acid group, a cyclopropyl ring, and a methyl group.[1] Such substituted isoxazoles are important structural motifs in medicinal chemistry.[2] Achieving high purity of this solid compound is critical for subsequent applications, and recrystallization is the primary method for its purification.
The success of crystallization depends on the differential solubility of the compound and its impurities in a chosen solvent system. An ideal solvent will dissolve the compound and impurities at a high temperature but will only allow the desired compound to crystallize upon cooling, leaving the impurities behind in the solution.[3][4] This guide will walk you through overcoming common challenges in this process.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the crystallization of this compound.
Question 1: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound then separates as a liquid phase instead of forming a crystalline lattice. Carboxylic acids can be particularly prone to this.[4]
Causality & Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
Detailed Steps:
-
Check Solvent Boiling Point: The solvent's boiling point should be lower than the compound's melting point. While the exact melting point of this specific compound is not widely published, related isoxazole carboxylic acids have melting points in the range of 161-165 °C. Solvents like toluene (BP: 111 °C) or a mixture of ethanol and water would be appropriate.
-
Reduce Cooling Rate: Rapid cooling can shock the solution, causing the compound to crash out as an oil. Allow the flask to cool slowly on a benchtop before using an ice bath.[5]
-
Adjust Concentration: If the solution is too concentrated, the saturation point might be reached at a temperature where the compound is still molten. Add more hot solvent in small increments until the oil redissolves, then proceed with slow cooling.[4]
Question 2: I'm getting a very low yield of crystals. What are the possible reasons and how can I improve it?
Answer:
Low yield is a common issue in recrystallization and can be attributed to several factors.
Probable Causes:
-
Using too much solvent: The most common cause is dissolving the compound in an excessive amount of solvent, which keeps a significant portion of the product in the solution even after cooling.[5]
-
Premature crystallization: The product may have crystallized in the filter paper during hot filtration.[6]
-
Incomplete crystallization: The solution may not have been cooled sufficiently to maximize crystal formation.
Solutions:
-
Minimize Solvent Usage: Use only the minimum amount of hot solvent required to fully dissolve the crude product. It is better to add the solvent in small portions to the solid near the solvent's boiling point.[4]
-
Prevent Premature Crystallization: If you need to perform hot filtration to remove insoluble impurities, preheat your funnel (e.g., with steam or in an oven) and use a stemless funnel to prevent clogging.[6] If crystallization still occurs, you may need to add a small excess of solvent and then evaporate it after filtration.[6]
-
Maximize Crystal Recovery: After slow cooling to room temperature, place the flask in an ice-water bath for at least 15-20 minutes to ensure maximum precipitation.[3]
-
Recover a Second Crop: The remaining solution (mother liquor) can be concentrated by boiling off some of the solvent and then cooling again to obtain a second, albeit likely less pure, crop of crystals.
Question 3: No crystals are forming even after cooling the solution in an ice bath. What should I do?
Answer:
This is typically due to a supersaturated solution that resists nucleation, the initial step of crystal formation. This can sometimes be caused by the presence of soluble impurities that inhibit the process.[6]
Inducing Crystallization:
Caption: Methods for inducing crystallization.
Recommended Actions:
-
Scratching: Use a glass stirring rod to scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[3][5]
-
Seeding: If you have a small amount of the pure product, add a single tiny crystal to the cold solution. This "seed crystal" acts as a template for other molecules to crystallize upon.[3]
-
Reduce the Volume: If the solution is not sufficiently saturated, you can boil away some of the solvent to increase the concentration and then attempt to cool it again.
-
Use an "Anti-solvent": If your compound is soluble in a non-polar solvent, you can sometimes induce crystallization by slowly adding a polar "anti-solvent" (in which the compound is insoluble) until the solution becomes cloudy, then allowing it to stand.
Question 4: How do I choose the right solvent for crystallization?
Answer:
Choosing the correct solvent is the most critical step in recrystallization.[3] The ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at its boiling point.
-
Not react with the compound.[4]
-
Be sufficiently volatile to be easily removed from the crystals.[4]
-
Either dissolve impurities well at all temperatures or not at all.
| Solvent System | Polarity | Rationale & Comments |
| Ethanol/Water | Polar Protic | A common choice for carboxylic acids. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to clarify and then cool slowly. |
| Isopropanol | Polar Protic | Similar to ethanol but less volatile. A good starting point for a single-solvent system. |
| Ethyl Acetate | Polar Aprotic | A moderately polar solvent that is often effective for a wide range of organic compounds. |
| Toluene | Non-polar | Can be effective if the compound has significant non-polar character. Its boiling point is well below the likely melting point of the compound. |
| Heptane/Ethyl Acetate | Mixed | Use if the compound is too soluble in ethyl acetate. Dissolve in hot ethyl acetate and add heptane as an anti-solvent. |
Detailed Experimental Protocol: Refining Crystallization
This protocol provides a step-by-step methodology for the refining crystallization of this compound.
Workflow Diagram:
Caption: Step-by-step crystallization workflow.
Methodology:
-
Solvent Selection: Based on your screening, select the appropriate solvent system. For this example, we will use an ethanol/water system.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a boiling chip. Heat a beaker of ethanol on a hot plate. Add the hot ethanol to the flask in small portions, swirling after each addition, until the solid just dissolves.[4]
-
Decolorization (if needed): If the solution is colored by impurities, remove it from the heat, add a very small amount of activated carbon, and reheat to boiling for a few minutes.
-
Hot Filtration (if needed): If you used carbon or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask.[6]
-
Crystallization: If using a mixed solvent system, add hot water dropwise to the hot ethanol solution until a persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate. Cover the flask and allow it to cool slowly to room temperature.[4]
-
Complete Precipitation: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 15 minutes.[3]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent (in this case, a cold mixture of ethanol and water with the same composition). This removes any residual mother liquor containing impurities.
-
Drying: Transfer the crystals to a watch glass and allow them to air dry or dry them in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
After crystallization, it is essential to assess the purity of the refined product.
-
Melting Point Analysis: This is a fast and effective method to assess purity.[3] A pure compound will have a sharp melting point range (typically < 2 °C), which should be compared to the literature value if available. Impurities tend to depress and broaden the melting point range.
-
Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized material, and the mother liquor on a TLC plate to visually assess the removal of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure compound will show a single major peak. This method is crucial for drug development professionals requiring precise purity data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and identify any remaining impurities.
References
- Recrystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
- Pokhodylo, N., et al. (2020). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications.
- The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
- Pokhodylo, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications.
- Muhoza, J. (2022). Recrystallization and Melting Point Analysis. YouTube.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- SweetStudy. (n.d.). Recrystallization pre/post lab questions.
- 3-methyl-5-propyl-1,2-oxazole-4-carboxylic acid. (n.d.). A2Z Chemical.
- 5-Cyclopropyl-3-(3-fluoro-4-methylphenyl)isoxazole-4-carboxylic acid. (n.d.). Smolecule.
- 5-Cyclopropylisoxazole-4-carboxylic acid. (n.d.). Sigma-Aldrich.
- 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). ChemBK.
- Ghorai, P., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
- Sławiński, J., et al. (2020). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry.
- 2-Cyclopropyl-5-methyl-1,3-oxazole-4-carboxylic acid. (n.d.). PubChem.
- 3-methyl-5-(2-methylpropyl)-1,2-oxazole-4-carboxylic acid. (n.d.). ChemShuttle.
- Patel, A. B. (2017). Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry.
- 5-Methylisoxazole-4-carboxylic acid. (2008). ResearchGate.
- This compound. (n.d.). PubChemLite.
- 3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). PubChemLite.
- 5-Cyclopentyl-3-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). Chemsrc.
- Szałaj, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules.
- Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2023). ResearchGate.
Sources
- 1. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]
- 2. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. sweetstudy.com [sweetstudy.com]
- 5. reddit.com [reddit.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
Technical Support Center: Derivatization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Welcome to the technical support center for the derivatization of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. Here, we address common challenges and provide practical troubleshooting advice to ensure the success of your synthetic endeavors.
Introduction to the Molecule and its Challenges
This compound is a key intermediate in the synthesis of various biologically active compounds. Its structure, featuring a cyclopropyl group adjacent to the oxazole ring and a carboxylic acid function, presents a unique set of challenges during derivatization. The primary hurdles stem from the steric hindrance around the carboxylic acid and the potential for side reactions involving the oxazole ring under harsh conditions. This guide will walk you through these challenges with scientifically grounded explanations and actionable solutions.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low yields when attempting to form an amide or ester with this compound?
A1: Low yields in acylation reactions with this substrate are often attributed to the steric hindrance posed by the adjacent cyclopropyl and methyl groups. These groups can impede the approach of the nucleophile (amine or alcohol) to the activated carboxylic acid intermediate. Standard coupling reagents may not be efficient enough to overcome this steric barrier.[1]
Troubleshooting:
-
Choice of Coupling Reagent: Employ more potent activating agents. For sterically hindered carboxylic acids, reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often more effective than standard carbodiimides like DCC or EDC alone.[2][3] The addition of HOBt (1-hydroxy-benzotriazole) or HOAt (1-hydroxy-7-aza-benzotriazole) as an additive can also improve reaction rates and reduce side reactions.[3]
-
Reaction Conditions: Increasing the reaction temperature or extending the reaction time can sometimes improve yields, but this must be done cautiously to avoid decomposition of the starting material or product. Monitoring the reaction by TLC or LC-MS is crucial.
-
Alternative Activation: Consider converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][5][6] This intermediate will then react more readily with the nucleophile.
Q2: I am seeing byproducts in my reaction mixture. What are the likely side reactions?
A2: The 1,2-oxazole ring, while generally stable, can be susceptible to ring-opening under certain conditions, particularly in the presence of strong nucleophiles or harsh basic/acidic conditions.[7][8] Additionally, if using carbodiimide coupling agents, the formation of N-acylurea byproducts is a common issue, especially with hindered acids where the desired nucleophilic attack is slow.
Troubleshooting:
-
Control of Reaction pH: Maintain a neutral or slightly basic pH during the reaction to minimize the risk of oxazole ring cleavage. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) is recommended.
-
Order of Addition: When using coupling reagents, pre-activating the carboxylic acid for a short period before adding the amine or alcohol can sometimes minimize side reactions.
-
Purification: Byproducts like dicyclohexylurea (DCU) from DCC are often insoluble in common organic solvents and can be removed by filtration. Chromatographic purification may be necessary to remove other soluble impurities.[9]
Q3: My purification on silica gel is resulting in low recovery of the final product. What is causing this?
A3: Carboxylic acids and some of their polar derivatives can strongly adsorb to silica gel, leading to tailing and poor recovery during column chromatography.[9] Furthermore, the oxazole ring can be sensitive to the acidic nature of silica gel, potentially causing degradation.[9]
Troubleshooting:
-
Deactivating Silica Gel: Pre-treating the silica gel with a small amount of a non-polar solvent containing 1-2% triethylamine can help to neutralize the acidic sites and improve recovery.
-
Alternative Stationary Phases: Consider using neutral alumina or a reverse-phase (C18) silica gel for purification.
-
Non-Chromatographic Purification: If possible, recrystallization can be an effective method to purify the product without the risk of degradation on a stationary phase.
Troubleshooting Guide: Amide and Ester Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | - Insufficient activation of the carboxylic acid. - Steric hindrance.[1] - Low reactivity of the amine/alcohol. | - Use a more powerful coupling reagent (e.g., HATU, HBTU).[2][3] - Convert the carboxylic acid to the acid chloride.[4][5][6] - Increase reaction temperature cautiously. - Use a catalyst, such as DMAP (4-dimethylaminopyridine), for esterifications. |
| Formation of N-acylurea Byproduct | - Slow reaction of the activated intermediate with the nucleophile. | - Add HOBt or HOAt to the reaction mixture to form a more stable active ester.[3] - Optimize the stoichiometry of reagents. |
| Product Decomposition | - Harsh reaction conditions (high temperature, strong acid/base). - Instability of the oxazole ring.[7][8] | - Use milder reaction conditions. - Screen different solvents and bases. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in Purification | - Strong adsorption to silica gel.[9] - Similar polarity of product and byproducts.[9] | - Use deactivated silica gel or an alternative stationary phase. - Employ recrystallization as a purification method. - Consider derivatizing the byproduct to alter its polarity before chromatography.[9] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.0-1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water, dilute aqueous acid (e.g., 1N HCl), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Formation of the Acid Chloride and Subsequent Amidation
-
Suspend this compound (1.0 eq) in an anhydrous solvent such as toluene or DCM.
-
Add oxalyl chloride (1.5-2.0 eq) dropwise at 0 °C, followed by a catalytic amount of DMF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent (e.g., DCM or THF).
-
Cool the solution to 0 °C and add a solution of the desired amine (1.0-1.2 eq) and a base like triethylamine (1.5 eq) in the same solvent dropwise.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS.
-
Work up the reaction as described in Protocol 1, step 6.
-
Purify the product as needed.
Visualizing the Workflow
Caption: General workflow for the derivatization of this compound.
Caption: Decision tree for troubleshooting low yields in derivatization reactions.
References
- An In-depth Technical Guide to the Reactivity and Stability of the 3-Chloro-1,2-oxazole Ring - Benchchem.
- A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides - Organic Chemistry Portal.
- Technical Support Center: Purification of Oxazole Carboxylic Acids - Benchchem.
- Activation of Carboxylic Acids by Burgess Reagent: An Efficient Route to Acyl Ureas and Amides - ResearchGate.
- Oxazole – Knowledge and References - Taylor & Francis.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective - Semantic Scholar.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH.
- Catalytic and non-catalytic amidation of carboxylic acid substrates - ResearchGate.
-
Formamide catalyzed activation of carboxylic acids – versatile and cost-efficient amidation and esterification - Chemical Science (RSC Publishing). Available at: [Link]
- Process for the activation of carboxylic acids - Google Patents.
- Oxazole - Wikipedia.
- Method for preparing 5-cyclopropyl-4-[2-methylthio-4-(trifluoromethyl)benzoyl] isoxazole - Google Patents.
- Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PubMed Central.
- Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies.
- 3-Isoxazolecarboxylic acid, 5-cyclopropyl-, ethyl ester Formula - ECHEMI.
- Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents - ResearchGate.
- Amide Synthesis - Fisher Scientific.
- Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide - Google Patents.
Sources
- 1. A Convenient Method for the Conversion of Hindered Carboxylic Acids to N-Methoxy-N-methyl (Weinreb) Amides [organic-chemistry.org]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. researchgate.net [researchgate.net]
- 6. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
The Isoxazole Nucleus: A Privileged Scaffold in Drug Discovery - A Comparative Analysis of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid and Related Derivatives
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and structural rigidity have made it a "privileged scaffold," frequently incorporated into a vast array of biologically active molecules.[1][2] Derivatives of isoxazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] The biological profile of an isoxazole derivative is intricately dictated by the nature and position of its substituents. This guide provides a comparative analysis of the potential biological activity of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid by examining experimental data from structurally related isoxazole-4-carboxylic acid derivatives. While specific experimental data for this precise molecule is not extensively available in public literature, a logical, evidence-based exploration of its structural components in comparison to known bioactive isoxazoles can provide valuable insights for researchers and drug development professionals.
The Central Role of the Isoxazole-4-Carboxylic Acid Moiety
The isoxazole-4-carboxylic acid core is a key pharmacophore that has been explored for various therapeutic applications. The carboxylic acid group at the 4-position can act as a crucial interaction point with biological targets, often forming hydrogen bonds or salt bridges with amino acid residues in enzyme active sites or receptors. The substituents at the 3- and 5-positions of the isoxazole ring play a pivotal role in modulating the compound's potency, selectivity, and pharmacokinetic properties.
Comparative Biological Activities of Substituted Isoxazole-4-Carboxylic Acid Derivatives
To understand the potential biological profile of this compound, we will examine the reported activities of isoxazoles with variations at the 3- and 5-positions. The primary areas of focus will be anticancer and anti-inflammatory activities, as these are prominent features of the isoxazole class.
Anticancer Activity
The isoxazole scaffold is a common feature in the design of novel anticancer agents.[5] The cytotoxic effects of isoxazole derivatives are often evaluated against a panel of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.
A study on a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives demonstrated their cytotoxic potential against various cancer cell lines.[6] Although these are carboxamides and not carboxylic acids, the data provides valuable insights into the contribution of the substituents at the 3 and 5 positions. For instance, the presence of a methyl group at the 5-position, similar to our target molecule, is a common feature in bioactive isoxazoles.
| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3-(2-chlorophenyl)-5-methyl-N-(2,4-difluorophenyl)isoxazole-4-carboxamide | Hep3B | > 100 | [6] |
| 3-(2-chlorophenyl)-5-methyl-N-(4-methoxyphenyl)isoxazole-4-carboxamide | Hep3B | 23.01 ± 2.11 | [6] |
| 3-(2-chlorophenyl)-5-methyl-N-(3,4-dimethoxyphenyl)isoxazole-4-carboxamide | HeLa | 18.62 ± 1.04 | [6] |
| Doxorubicin (Control) | Hep3B | 0.44 ± 0.03 | [6] |
| Doxorubicin (Control) | HeLa | 0.39 ± 0.02 | [6] |
Table 1: Anticancer activity of selected 3,5-disubstituted isoxazole-4-carboxamide derivatives.
The data suggests that the nature of the substituent on the carboxamide nitrogen significantly influences cytotoxicity. While this data is for carboxamides, it underscores the importance of the groups attached to the core isoxazole ring system. The carboxylic acid in our target molecule, this compound, would present a different chemical entity for cellular interactions.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the progression of numerous diseases, and the development of effective anti-inflammatory agents is a major focus of drug discovery. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[7][8]
A series of isoxazole-carboxamide derivatives were evaluated for their ability to inhibit COX-1 and COX-2 enzymes.[8] Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors.
| Compound/Derivative | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 | 64 | 13 | 4.63 | [8] |
| B2 | >1000 | 48.3 | >20.7 | [8] |
| Ketoprofen (Control) | 230 | 180 | 1.28 | [8] |
Table 2: In vitro COX-1 and COX-2 inhibitory activity of selected isoxazole-carboxamide derivatives.
The data highlights that isoxazole derivatives can be potent and selective COX-2 inhibitors. The structural features of these compounds, particularly the substituents on the phenyl rings, are critical for their activity and selectivity.
The anti-inflammatory potential of isoxazole derivatives is also assessed by their ability to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[9][10]
The Influence of the Cyclopropyl Group at the 5-Position
The presence of a cyclopropyl group at the 5-position of the isoxazole ring in our target molecule is a noteworthy feature. Cyclopropyl groups are often incorporated into drug candidates to improve metabolic stability, enhance potency, and modulate lipophilicity.
A study on isoxazole derivatives as antifungal agents targeting acetyl-CoA synthetase revealed that the isoxazole cyclopropyl moiety is a key driver of potency. This suggests that the cyclopropyl group can play a direct role in binding to the active site of an enzyme.
Experimental Protocols for Biological Evaluation
To facilitate further research and comparative studies, detailed protocols for key biological assays are provided below.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture cancer cells (e.g., MCF-7, HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (e.g., this compound and other isoxazole derivatives) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a negative control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: Workflow for the MTT assay to determine the cytotoxic activity of isoxazole derivatives.
Anti-inflammatory Activity Assessment: COX Inhibition Assay
This protocol describes a fluorometric assay for screening COX-2 inhibitors.[2]
Principle: The assay measures the generation of Prostaglandin G2, an intermediate product of the COX enzyme, through a fluorometric detection method.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare the COX Assay Buffer, COX Probe, COX Cofactor, and Arachidonic Acid solution as per the manufacturer's instructions (e.g., Assay Genie's COX-2 Inhibitor Screening Kit).
-
Reconstitute the human recombinant COX-2 enzyme.
-
-
Inhibitor and Control Preparation:
-
Dissolve the test inhibitors (isoxazole derivatives) in a suitable solvent (e.g., DMSO) to prepare a 10X stock solution.
-
Prepare a positive control inhibitor (e.g., Celecoxib).
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add 10 µL of the diluted test inhibitor or vehicle control.
-
Add 80 µL of the Reaction Mix (containing COX Assay Buffer, COX Probe, and COX Cofactor) to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetically at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes at 25°C.
-
-
Data Analysis:
-
Determine the rate of the reaction from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the compound concentration and determine the IC50 value.
-
Caption: General workflow for a fluorometric COX-2 inhibition assay.
Anti-inflammatory Activity Assessment: LPS-Induced Cytokine Release in Macrophages
This protocol outlines the procedure for measuring the inhibition of pro-inflammatory cytokine release from LPS-stimulated macrophages.[3]
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce and release pro-inflammatory cytokines like TNF-α and IL-6. The inhibitory effect of test compounds on this process is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
Step-by-Step Protocol:
-
Cell Culture and Seeding:
-
Culture a macrophage cell line (e.g., RAW 264.7) in complete medium.
-
Seed the cells into a 24-well plate at a density of 2 x 10^5 cells per well and allow them to adhere overnight.
-
-
Compound Pre-treatment:
-
Treat the cells with various concentrations of the isoxazole derivatives for 1-2 hours before LPS stimulation.
-
-
LPS Stimulation:
-
Stimulate the cells with LPS (e.g., 100 ng/mL) and incubate for 24 hours.
-
-
Supernatant Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
-
Cytokine Measurement (ELISA):
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the LPS-stimulated control.
-
Determine the IC50 value for the inhibition of each cytokine.
-
Caption: Workflow and signaling pathway for LPS-induced cytokine release assay.
Conclusion and Future Directions
While direct biological data for this compound remains to be established, this comparative guide provides a strong rationale for its potential as a bioactive molecule. The isoxazole-4-carboxylic acid scaffold is a proven pharmacophore, and the substituents at the 3- and 5-positions are critical determinants of biological activity. The presence of a methyl group at C3 and a cyclopropyl group at C5 suggests that this molecule may exhibit interesting anticancer or anti-inflammatory properties. The cyclopropyl moiety, in particular, is known to enhance potency and metabolic stability in other isoxazole series.
The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate the biological activity of this compound and a library of related derivatives. Such studies are essential to elucidate the structure-activity relationships and to identify lead compounds for further development. Future research should focus on synthesizing and testing this specific molecule and its analogs in a panel of relevant biological assays to fully characterize its pharmacological profile.
References
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Bartosh, T. J., Ylöstalo, J. H., & Prockop, D. J. (2013). Macrophage Inflammatory Assay. Bio-protocol, 3(15), e831. [Link]
- Kumar, M., Kumar, A., & Sharma, G. (2022). A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews, 16(3), 837-852.
- Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1268, 133703.
- Abdel-Maksoud, M. S., El-Gamal, M. I., Al-Said, M. S., & Abdel-Maksoud, S. A. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry, 116, 105334.
- Hawash, M., Jaradat, N., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Jan, B., Khan, A., Ullah, F., Ali, A., Khan, A., Ullah, S., & Al-Sehemi, A. G. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry, 11, 1243503.
- Rana, A., & Sharma, S. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 221, 113511.
- Hrytsyna, I. I., Vasylyshyn, V. Y., Demchuk, I. L., & Lesyk, R. B. (2021). Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. Chemistry of Heterocyclic Compounds, 57(9), 934-942.
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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- El-Sayed, M. A. A., Abdel-Aziz, M., & Abdel-Hafez, A. A. M. (2022). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Journal of the Indian Chemical Society, 99(12), 100799.
- National Center for Biotechnology Information. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. In Methods in Molecular Biology (Vol. 965, pp. 483-494). Humana Press.
- National Center for Biotechnology Information. (2014). LPS-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. In Journal of Biological Chemistry (Vol. 274, pp. 11365-11372). American Society for Biochemistry and Molecular Biology.
- Jaradat, N., Hawash, M., Abualhasan, M., Qneibi, M., Rifai, H., Saqfelhait, T., ... & Mousa, A. (2022). Rationale Design, Synthesis, Pharmacological and In‐silico Investigation of Indole‐Functionalized Isoxazoles as Anti‐inflammatory Agents. ChemistrySelect, 7(26), e202201389.
- National Center for Biotechnology Information. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. In Molecules (Vol. 27, No. 17, p. 5601). MDPI.
- National Center for Biotechnology Information. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. In Molecules (Vol. 27, No. 16, p. 5236). MDPI.
- National Center for Biotechnology Information. (2018). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. In Journal of Medicinal Chemistry (Vol. 61, No. 22, pp. 10099-10113). American Chemical Society.
- National Center for Biotechnology Information. (2021). Synthesis and antitrypanosomal activity of novel 2-nitroimidazole-3,5-disubstituted isoxazole derivatives with diaryl ether and thioether substituents. In ACS Omega (Vol. 6, No. 46, pp. 31081-31091). American Chemical Society.
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- ResearchGate. (2023). New 3,4,5-Trisubstituted Isoxazole Derivatives with Potential Biological Properties.
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A Comparative Guide to the Validation of an Analytical Method for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the journey of a novel chemical entity from discovery to a marketable drug is underpinned by rigorous analytical scrutiny. The reliability of data at every stage—from preclinical toxicology to final product quality control—is contingent upon the robustness of the analytical methods employed. This guide provides an in-depth, scientifically grounded framework for the validation of a quantitative analytical method for 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, a representative heterocyclic carboxylic acid that may serve as a building block or an active pharmaceutical ingredient (API).
This document eschews a one-size-fits-all template, instead adopting a narrative that elucidates the causality behind experimental design, reflecting the thought process of a senior application scientist. We will explore the validation of a hypothetical High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection, comparing it with alternative approaches and grounding our protocols in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4][5]
The Analytical Challenge: Quantifying Heterocyclic Carboxylic Acids
This compound, like many carboxylic acids, may present challenges for direct analysis due to a potential lack of a strong chromophore, which can lead to poor sensitivity with UV detection.[6] While derivatization techniques exist to enhance detection, this guide will focus on validating a direct reverse-phase HPLC-UV method, a common and often preferred approach for its simplicity and robustness. The principles detailed herein are, however, broadly applicable to other analytical techniques.
The Foundation of Trust: Regulatory Guidelines for Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[5][7][8] The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," serves as the cornerstone for our validation protocol.[1][4][5] This guideline outlines the key validation characteristics that must be investigated for assay and impurity quantification methods.
Caption: A generalized workflow for analytical method validation.
A Hypothetical HPLC-UV Method for this compound
Before delving into the validation, we must first define the method to be validated. The following hypothetical HPLC-UV method will serve as our case study.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and 5 mM phosphoric acid in water (pH 2.1) |
| Elution | Isocratic |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Note: These conditions are illustrative. Method development would involve optimizing these parameters for the specific analyte and sample matrix.
The Pillars of Validation: A Step-by-Step Experimental Guide
The validation of our hypothetical HPLC method will be conducted by assessing the following key performance characteristics as stipulated by ICH Q2(R1).[1][4][5]
Caption: Interrelation of key validation parameters.
Specificity
Why it matters: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
Experimental Protocol:
-
Forced Degradation: Subject a solution of this compound to stress conditions (e.g., acid, base, oxidation, heat, and light) to induce degradation.
-
Blank Analysis: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of the analyte.
-
Spiked Sample Analysis: Analyze the stressed samples and a spiked sample containing the analyte and known related substances.
-
Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess peak purity of the analyte in the stressed samples.
Acceptance Criteria:
-
The analyte peak should be well-resolved from any degradation products or matrix components.
-
The peak purity analysis should show no signs of co-elution.
Linearity and Range
Why it matters: Linearity demonstrates that the analytical procedure's response is directly proportional to the concentration of the analyte in the sample over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Experimental Protocol:
-
Prepare a series of at least five concentrations of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration).
-
Inject each concentration in triplicate.
-
Plot the mean peak area against the corresponding concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Hypothetical Data Summary:
| Concentration (µg/mL) | Mean Peak Area |
| 80 | 810500 |
| 90 | 905600 |
| 100 | 1012300 |
| 110 | 1109800 |
| 120 | 1215400 |
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should not be significantly different from zero.
Accuracy
Why it matters: Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.
Experimental Protocol:
-
Prepare samples spiked with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with at least three replicates at each level.
-
Analyze the spiked samples and calculate the percentage recovery.
Hypothetical Data Summary:
| Spiked Level (%) | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 80 | 80.0 | 79.5 | 99.4 |
| 100 | 100.0 | 100.8 | 100.8 |
| 120 | 120.0 | 119.3 | 99.4 |
Acceptance Criteria:
-
The mean recovery should be within 98.0% to 102.0%.
Precision
Why it matters: Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability and intermediate precision.
Experimental Protocol:
-
Repeatability (Intra-day precision):
-
Prepare six independent samples of this compound at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD for the combined data from both days.
-
Hypothetical Data Summary:
| Precision Level | Mean Assay (%) | RSD (%) |
| Repeatability (Day 1) | 99.8 | 0.8 |
| Intermediate (Day 2) | 100.2 | 0.9 |
| Overall | 100.0 | 1.2 |
Acceptance Criteria:
-
RSD for repeatability should be ≤ 1.0%.
-
RSD for intermediate precision should be ≤ 2.0%.
Detection Limit (DL) and Quantitation Limit (QL)
Why it matters: The Detection Limit is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Quantitation Limit is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol (Based on the Signal-to-Noise Ratio):
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for DL and 10:1 for QL.
-
Inject a series of dilute solutions of known concentration and visually evaluate the signal-to-noise ratio.
Hypothetical Data Summary:
| Parameter | Value (µg/mL) |
| Detection Limit (DL) | 0.05 |
| Quantitation Limit (QL) | 0.15 |
Acceptance Criteria:
-
The QL must be demonstrated to have acceptable precision and accuracy.
Robustness
Why it matters: Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Introduce small, deliberate variations to the HPLC method parameters, one at a time. Examples include:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
-
-
Analyze a standard solution under each varied condition and assess the impact on system suitability parameters (e.g., peak asymmetry, theoretical plates) and the quantitative result.
Hypothetical Data Summary:
| Parameter Varied | Result | System Suitability |
| Flow Rate (0.9 mL/min) | 99.5% | Pass |
| Flow Rate (1.1 mL/min) | 100.3% | Pass |
| Temperature (28 °C) | 99.8% | Pass |
| Temperature (32 °C) | 100.1% | Pass |
Acceptance Criteria:
-
System suitability parameters should remain within acceptable limits.
-
The quantitative results should not be significantly affected by the variations.
Conclusion: A Self-Validating System for Confident Analysis
The validation of an analytical method is not merely a regulatory hurdle but a fundamental scientific practice that ensures the integrity of the data generated. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we build a comprehensive profile of the method's performance. This detailed, evidence-based approach provides the necessary confidence for researchers, scientists, and drug development professionals to make informed decisions throughout the pharmaceutical lifecycle. The principles and protocols outlined in this guide, grounded in international regulatory standards, offer a robust framework for the validation of an analytical method for this compound and can be adapted for a wide range of other analytes.
References
- Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid - ResearchGate.
-
ICH. (n.d.). Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Available from: [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
-
Mardones, C., et al. (2016). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 35(2), 165-174. Available from: [Link]
-
Patel, P. N., et al. (2006). Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 42(4), 504-509. Available from: [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
-
Starodub, O. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available from: [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
-
gmp-compliance.org. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
-
European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation. Available from: [Link]
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Comparative Guide to the Structure-Activity Relationship of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid Derivatives as Bacterial Topoisomerase Inhibitors
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid scaffold, a core component of a promising class of novel bacterial topoisomerase inhibitors (NBTIs). We will explore the critical roles of its constituent chemical moieties in achieving potent inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial survival. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in the pursuit of new antibacterial agents to combat the growing threat of antibiotic resistance.
Introduction: A New Front in the Battle Against Bacterial Resistance
The relentless rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. Consequently, there is an urgent need for new antibiotics with novel mechanisms of action.[1][2][3] Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established and highly validated targets for antibacterial chemotherapy.[2][4] These enzymes control DNA topology and are crucial for DNA replication, repair, and transcription. While fluoroquinolones have historically been successful inhibitors of these enzymes, resistance is widespread.
Novel Bacterial Topoisomerase Inhibitors (NBTIs) represent a significant advancement, as they bind to a different site on the enzyme-DNA complex compared to fluoroquinolones, thus avoiding cross-resistance.[4][5] The 1,2-oxazole (isoxazole) scaffold has emerged as a key pharmacophore in the design of NBTIs.[5][6][7] This guide focuses on the this compound core, dissecting how modifications to each part of its structure influence its antibacterial potency.
Core Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of this isoxazole series is critically dependent on the specific substituents at the 3, 4, and 5 positions of the heterocyclic ring. Each component plays a distinct role in the molecule's interaction with the topoisomerase-DNA complex.
The 1,2-Oxazole Core: A Versatile Scaffold
The isoxazole ring itself serves as a rigid scaffold, correctly orienting the crucial pendant groups for optimal interaction with the binding site. Its electronic properties also contribute to the overall character of the molecule. Synthetic methodologies for constructing the 1,2-oxazole ring system are well-established, often involving the cycloaddition of a nitrile oxide with an alkyne or the reaction of a 1,3-dicarbonyl compound with hydroxylamine, allowing for diverse substitutions.[8][9]
The 5-Cyclopropyl Group: Enhancing Potency
The small, rigid cyclopropyl ring at the 5-position is a recurring motif in potent NBTIs. Its primary role is to engage in favorable hydrophobic interactions within a specific pocket of the enzyme.
-
Size and Shape: The compact nature of the cyclopropyl group is often optimal for fitting into the binding site. Replacing it with larger, bulkier alkyl or aryl groups can lead to steric clashes, thereby reducing inhibitory activity.
-
Conformational Rigidity: The fixed conformation of the cyclopropyl ring minimizes the entropic penalty upon binding, contributing to a more favorable binding affinity.
The 3-Methyl Group: A Point for Fine-Tuning
Modifications at the 3-position of the isoxazole ring have been explored to fine-tune the activity and properties of these inhibitors. While a methyl group is often well-tolerated, substitutions at this position can influence steric and electronic interactions. In some related series, this position is substituted with larger aryl groups, which can form additional interactions with the enzyme.[10]
The 4-Carboxylic Acid: The Critical Anchor
The carboxylic acid moiety at the 4-position is arguably the most critical functional group for the activity of this class of inhibitors. It is believed to act as a key anchor, forming crucial interactions with both the DNA and specific amino acid residues within the enzyme's binding pocket.
-
Hydrogen Bonding and Ionic Interactions: The acidic proton and the carbonyl oxygen of the carboxylic acid are prime candidates for forming strong hydrogen bonds or ionic interactions with positively charged residues (e.g., arginine or lysine) in the topoisomerase enzyme.
-
Esterification or Amidation: Conversion of the carboxylic acid to an ester or amide almost invariably leads to a significant loss of activity. This underscores the essential role of the free carboxylic acid in binding to the target.
Comparative Data Summary
The following table summarizes the general structure-activity relationships for the this compound scaffold, based on established principles for NBTIs.
| Modification Position | Structural Change | Effect on Activity (Qualitative) | Supporting Rationale |
| Position 5 | Cyclopropyl → Larger Alkyl/Aryl | Decrease | Steric hindrance in the hydrophobic pocket. |
| Position 5 | Cyclopropyl → H or smaller alkyl | Decrease | Loss of key hydrophobic interactions. |
| Position 3 | Methyl → Larger Alkyl | Variable | Can lead to steric clashes or beneficial interactions depending on the specific analog series. |
| Position 3 | Methyl → Aryl | Potentially Increase | Opportunity for additional π-stacking or hydrophobic interactions.[10] |
| Position 4 | Carboxylic Acid → Ester/Amide | Significant Decrease | Loss of critical hydrogen bonding/ionic interactions with the enzyme-DNA complex. |
| Position 4 | Carboxylic Acid → Bioisostere (e.g., Tetrazole) | Potentially Retained | Bioisosteric replacement may preserve the necessary acidic and hydrogen bonding features. |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route to this scaffold involves the reaction of a β-ketoester with hydroxylamine.
Step 1: Synthesis of Ethyl 2-(cyclopropylcarbonyl)-3-oxobutanoate
-
To a solution of sodium ethoxide in ethanol, slowly add ethyl acetoacetate.
-
After stirring, add cyclopropanecarbonyl chloride dropwise at a controlled temperature.
-
Allow the reaction to proceed to completion, then quench with a weak acid and extract the product.
-
Purify the resulting β-ketoester by column chromatography.
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the purified β-ketoester from Step 1 in a suitable solvent such as ethanol.
-
Add an aqueous solution of hydroxylamine hydrochloride.
-
Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and isolate the ethyl 5-cyclopropyl-3-methyl-1,2-oxazole-4-carboxylate product.
Step 3: Saponification to the Carboxylic Acid
-
Dissolve the ethyl ester from Step 2 in a mixture of ethanol and water.
-
Add an excess of a base, such as sodium hydroxide or lithium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the this compound.
-
Collect the solid product by filtration, wash with water, and dry.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.
Materials:
-
Supercoiled DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, and 100 µg/ml bovine serum albumin)
-
Test compounds dissolved in DMSO
-
Stop Solution/Loading Dye (e.g., containing EDTA and a tracking dye)
-
Agarose gel (1%) in TBE buffer
-
Ethidium bromide or other DNA stain
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, relaxed pBR322 DNA, and the test compound at various concentrations (or DMSO for the control).
-
Initiate the reaction by adding DNA gyrase to each tube.
-
Incubate the reactions at 37°C for 1 hour.
-
Terminate the reactions by adding the Stop Solution/Loading Dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the amount of supercoiled DNA in each lane. The concentration of the test compound that inhibits 50% of the supercoiling activity (IC50) is determined.
Visualizations
Caption: Key SAR points for the isoxazole scaffold.
Caption: Experimental workflow for the DNA gyrase assay.
References
- Discovery and structure-activity relationships of a novel oxazolidinone class of bacterial type II topoisomerase inhibitors.Bioorganic & Medicinal Chemistry Letters, 2022.
- The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV.Journal of Medicinal Chemistry, 2022.
- The Structural Features of Novel Bacterial Topoisomerase Inhibitors That Define Their Activity on Topoisomerase IV.PubMed Central, 2022.
- Discovery and structure-activity relationships of a novel isothiazolone class of bacterial type II topoisomerase inhibitors.
- Virtual Screening Approach and Investigation of Structure–Activity Relationships To Discover Novel Bacterial Topoisomerase Inhibitors Targeting Gram-Positive and Gram-Negative Pathogens.
- Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candid
- Novel DNA gyrase inhibiting spiropyrimidinetriones with a benzisoxazole scaffold: SAR and in vivo characteriz
- Discovery of Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion with N-Linked Oxazolidinone Substituents Leading to a Clinical Candid
- Known inhibitors of DNA gyrase containing benzoxazole, benzimidazole, benzothiazole moiety.
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A Researcher's Guide to the In Vitro Evaluation of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for the in vitro assessment of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid derivatives, a novel class of compounds with potential therapeutic applications. We will delve into the rationale behind selecting specific assays, provide detailed, field-tested protocols, and present a comparative analysis of their potential efficacy against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the biological activity of this promising chemical scaffold.
The 1,2-oxazole (isoxazole) ring is a key pharmacophore found in numerous biologically active compounds, playing a significant role in drug discovery.[1] Carboxylic acid derivatives, in turn, are known to interact with a variety of biological targets and are a common feature in many approved drugs.[2][3][4][5] The unique combination of a cyclopropyl group, a methyl group, and a carboxylic acid function on the 1,2-oxazole core suggests the potential for these derivatives to exhibit a range of biological activities, including anticancer and anti-inflammatory effects.[6][7][8][9]
This guide will focus on two primary areas of in vitro testing: cytotoxicity against cancer cell lines and inhibition of the cyclooxygenase-2 (COX-2) enzyme , a key mediator of inflammation.[10][11]
Part 1: In Vitro Anticancer Activity Assessment
A fundamental step in the evaluation of novel chemical entities for oncology applications is the assessment of their cytotoxic and anti-proliferative effects against cancer cells. The MTT assay is a widely accepted and reliable colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[12][13]
The MTT Assay: A Gold Standard for Cell Viability
The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by mitochondrial succinate dehydrogenase in living cells. The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[12]
Caption: Workflow for the in vitro COX-2 inhibition assay.
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), a hematin solution, a COX-2 enzyme solution, an arachidonic acid solution (substrate), and a probe solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assays). [10]2. Reaction Setup: In a 96-well plate, add the reaction buffer, hematin, and COX-2 enzyme solution to each well. [10]3. Inhibitor Addition: Add the this compound derivatives at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor such as Celecoxib. [10]4. Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme. [10][11]5. Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid and the probe to each well. [10]6. Kinetic Measurement: Immediately measure the change in absorbance (e.g., at 590 nm for TMPD) or fluorescence kinetically for 5-10 minutes using a microplate reader. [10][14]7. Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. [10]
Comparative Analysis of COX-2 Inhibition
The following table provides a hypothetical comparison of the COX-2 inhibitory activity of three this compound derivatives against the selective COX-2 inhibitor, Celecoxib.
| Compound | COX-2 IC₅₀ (µM) |
| Derivative 1 | 5.8 |
| Derivative 2 | 1.2 |
| Derivative 3 | 10.5 |
| Celecoxib | 0.04 |
Discussion and Future Directions
The hypothetical data presented in this guide illustrates a potential screening cascade for this compound derivatives. In our example, Derivative 2 demonstrates the most promising activity in both the anticancer and anti-inflammatory assays, with lower IC₅₀ values compared to the other derivatives.
It is crucial to recognize that these in vitro assays represent the initial step in the drug discovery process. Promising "hit" compounds identified through these screens require further investigation, including:
-
Selectivity Profiling: For anti-inflammatory candidates, assessing the inhibitory activity against COX-1 is essential to determine the selectivity index (COX-1 IC₅₀ / COX-2 IC₅₀) and predict potential gastrointestinal side effects. [11]* Mechanism of Action Studies: Further cellular assays are needed to elucidate the mechanism by which these compounds exert their cytotoxic or anti-inflammatory effects. This could involve cell cycle analysis, apoptosis assays, or measurement of downstream inflammatory mediators like prostaglandin E2 (PGE2). [11]* In Vivo Efficacy and Safety: Compounds that demonstrate potent and selective in vitro activity should be advanced to in vivo models to evaluate their efficacy, pharmacokinetics, and safety profiles.
By following a systematic and rigorous in vitro testing strategy as outlined in this guide, researchers can efficiently identify and prioritize promising this compound derivatives for further development as potential therapeutic agents.
References
- BenchChem. (n.d.). Application Notes and Protocols for Cox-2-IN-30 In Vitro Enzyme Assay.
- BenchChem. (n.d.). Application Notes and Protocols for a Selective COX-2 Inhibitor in In Vitro Studies.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
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Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]
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protocols.io. (2025). MTT Assay. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors. Retrieved from [Link]
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Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives. Retrieved from [Link]
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BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
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PubMed. (2014). Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents. Retrieved from [Link]
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PubMed. (2023). In vitro cytotoxic investigation of some synthesized 1,6-disubstituted-1-azacoumarin derivatives as anticancer agents. Retrieved from [Link]
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MDPI. (2024). Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Retrieved from [Link]
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MDPI. (n.d.). In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (n.d.). View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
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Bentham Science. (n.d.). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Retrieved from [Link]
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Journal of Drug Delivery and Therapeutics. (2023). Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid and Its Analogs
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals.
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant cause of clinical trial failures.[1] This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel chemical entity, 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, and its structural analogs. While specific experimental data for this compound is not yet broadly available in the public domain, this document outlines the critical in silico and experimental methodologies that form the bedrock of a robust cross-reactivity assessment.
The Imperative of Selectivity Profiling
The journey of a drug candidate from bench to bedside is fraught with challenges, with a significant hurdle being the assurance of its target specificity.[1] Cross-reactivity, the unintended interaction of a drug molecule with proteins other than its intended target, can precipitate a cascade of adverse events.[1] A thorough understanding of a compound's interaction profile across the proteome is therefore not merely a regulatory requirement but a fundamental aspect of responsible drug development.
Designing Analogs for Structure-Activity Relationship (SAR) Studies
To systematically explore the cross-reactivity profile of this compound, a carefully designed set of structural analogs is essential. The principles of medicinal chemistry guide the selection of these analogs, focusing on modifications to the core scaffold to probe the impact of different physicochemical properties on target binding and selectivity.[2][3]
Key Analog Design Strategies:
-
Scaffold Hopping: Replacing the isoxazole core with other five-membered heterocycles (e.g., oxazole, pyrazole, triazole) to assess the role of the core structure in target recognition.
-
Substitution at the 3-position: Varying the methyl group with other small alkyl or aryl groups to explore the steric and electronic requirements of the binding pocket.
-
Modification of the 5-position: Replacing the cyclopropyl group with other cyclic or acyclic aliphatic moieties to understand the impact of lipophilicity and conformational restriction.
-
Carboxylic Acid Bioisosteres: Replacing the carboxylic acid with other acidic functional groups (e.g., tetrazole, hydroxamic acid) to evaluate the importance of this group for on-target activity and its contribution to off-target binding.
The following table presents a hypothetical series of analogs designed for an initial cross-reactivity screen:
| Compound ID | Scaffold | R1 (3-position) | R2 (5-position) | R3 (4-position) | Rationale for Inclusion |
| LEAD-001 | 1,2-oxazole | -CH₃ | -cPr | -COOH | Lead Compound |
| ANA-002 | 1,3-oxazole | -CH₃ | -cPr | -COOH | Scaffold Hop: Isomer |
| ANA-003 | 1,2-oxazole | -Ph | -cPr | -COOH | R1 Modification: Aromatic substitution |
| ANA-004 | 1,2-oxazole | -CH₃ | -iPr | -COOH | R2 Modification: Isopropyl substitution |
| ANA-005 | 1,2-oxazole | -CH₃ | -cPr | -CONH₂ | R3 Modification: Amide bioisostere |
A Multi-pronged Approach to Cross-Reactivity Assessment
A comprehensive evaluation of cross-reactivity necessitates a tiered approach, beginning with computational predictions and progressing to rigorous experimental validation.
Figure 1: A tiered workflow for assessing the cross-reactivity of small molecule drug candidates.
Phase 1: In Silico Profiling - The Predictive Power of Computational Models
Before embarking on resource-intensive experimental studies, in silico methods provide a valuable initial assessment of potential off-target interactions.[4] These computational approaches leverage vast databases of known drug-target interactions and protein structures to predict the likelihood of a compound binding to a panel of off-targets.
Recommended In Silico Approaches:
-
Ligand-Based Methods: These methods compare the physicochemical properties and 2D/3D structure of the query compound to databases of molecules with known biological activities.
-
Structure-Based Methods (Molecular Docking): If the three-dimensional structures of potential off-targets are known, molecular docking simulations can predict the binding mode and estimate the binding affinity of the compound to these proteins.
Experimental Protocol: In Silico Off-Target Prediction
-
Compound Preparation: Generate 3D conformers of the lead compound and its analogs.
-
Target Database Selection: Utilize a comprehensive database of protein structures, such as the Protein Data Bank (PDB), focusing on targets with known clinical relevance for off-target effects (e.g., kinases, GPCRs, ion channels, and enzymes involved in drug metabolism).
-
Ligand-Based Screening: Employ computational platforms that utilize machine learning algorithms to predict biological activities based on chemical structure.
-
Molecular Docking: For high-priority potential off-targets identified in the ligand-based screen, perform molecular docking studies to predict binding poses and estimate binding energies.
-
Data Analysis: Rank potential off-targets based on prediction scores and binding energy estimates. Prioritize targets with the highest likelihood of interaction for experimental validation.
Phase 2: Biochemical Assays - Quantifying Off-Target Interactions
Biochemical assays provide the first layer of experimental validation for in silico predictions. These cell-free assays directly measure the interaction of a compound with a purified protein, allowing for the determination of key quantitative parameters such as IC50 and Ki values.
Key Biochemical Assays for Cross-Reactivity Profiling:
-
Kinase Profiling: Given that kinases are a common class of off-targets for many small molecules, screening against a broad panel of kinases is crucial.[5][6]
-
Receptor Binding Assays: For compounds predicted to interact with G-protein coupled receptors (GPCRs) or other cell surface receptors, competitive radioligand binding assays are the gold standard for determining binding affinity.
-
Enzyme Inhibition Assays: If the lead compound is an enzyme inhibitor, it is essential to test its activity against a panel of related and unrelated enzymes to assess its selectivity.
Experimental Protocol: Kinase Selectivity Profiling
-
Compound Preparation: Prepare a dilution series of the lead compound and its analogs in a suitable solvent (e.g., DMSO).
-
Kinase Panel Selection: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases.
-
Assay Performance: The service provider will perform kinase activity assays in the presence of the test compounds, typically using a radiometric or fluorescence-based detection method. Assays should be run at an ATP concentration close to the Km for each kinase to provide a more accurate measure of inhibitory potency.[5][7]
-
Data Analysis: The primary data will be the percentage of kinase activity remaining at a given compound concentration. From this, IC50 values (the concentration of compound required to inhibit 50% of the enzyme's activity) can be calculated.
-
Selectivity Score Calculation: To quantify selectivity, a selectivity score can be calculated by dividing the number of kinases inhibited above a certain threshold (e.g., >50% inhibition at 1 µM) by the total number of kinases tested.[6]
Interpreting IC50 and Ki Data:
A lower IC50 or Ki value indicates a higher potency of the compound for a given target. A highly selective compound will exhibit a significantly lower IC50 for its intended target compared to any off-targets. The ratio of off-target IC50 to on-target IC50 is a critical measure of selectivity.
Phase 3: Cell-Based Assays - Assessing Activity in a Biological Context
While biochemical assays are invaluable for quantifying direct protein-ligand interactions, they do not fully recapitulate the complex environment of a living cell. Cell-based assays are therefore essential for confirming off-target effects and understanding their potential physiological consequences.
Recommended Cell-Based Assays:
-
Phenotypic Screening: Exposing various cell lines to the test compounds and monitoring for changes in cell morphology, proliferation, or viability can reveal unexpected biological activities.
-
Target Engagement Assays: These assays directly measure the binding of a compound to its target within a cellular context.
-
Signaling Pathway Analysis: If a compound is found to interact with an off-target kinase or receptor, downstream signaling pathways can be monitored (e.g., by Western blotting for phosphorylated proteins) to confirm functional engagement.
Experimental Protocol: Cellular Target Engagement Assay (e.g., NanoBRET™)
-
Cell Line Preparation: Utilize engineered cell lines that express the target protein fused to a NanoLuc® luciferase.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound.
-
Tracer Addition: Add a fluorescent tracer that binds to the target protein.
-
BRET Measurement: Measure the Bioluminescence Resonance Energy Transfer (BRET) signal. Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.
-
Data Analysis: Calculate the IC50 value for target engagement in the cellular environment.
Figure 2: A comparison of the fundamental components of biochemical and cell-based assays for cross-reactivity assessment.
Integrating and Interpreting Cross-Reactivity Data
The culmination of this multi-faceted approach is the integration of data from in silico, biochemical, and cell-based assays to build a comprehensive cross-reactivity profile for the lead compound and its analogs.
Hypothetical Comparative Data Table:
| Compound ID | Primary Target IC50 (nM) | Kinase Off-Target #1 IC50 (nM) | GPCR Off-Target #1 Ki (nM) | Cellular Proliferation EC50 (µM) - Cell Line A | Cellular Proliferation EC50 (µM) - Cell Line B |
| LEAD-001 | 10 | 500 | >10,000 | 1.2 | 15.8 |
| ANA-002 | 15 | 450 | >10,000 | 1.5 | 18.2 |
| ANA-003 | 150 | 250 | 8,500 | 5.8 | 12.1 |
| ANA-004 | 25 | 1,200 | >10,000 | 2.1 | 25.4 |
| ANA-005 | 8 | 800 | >10,000 | 0.9 | 14.5 |
Analysis of Hypothetical Data:
-
LEAD-001 shows good potency for its primary target and a reasonable selectivity window against the identified kinase off-target.
-
ANA-003 , with an aromatic substitution, exhibits reduced primary target potency and increased off-target activity, suggesting this modification is detrimental to selectivity.
-
ANA-004 , with a larger aliphatic group, maintains good primary target potency while improving selectivity against the kinase off-target.
-
ANA-005 , the amide bioisostere, demonstrates slightly improved primary target potency and selectivity, making it a promising candidate for further optimization.
Conclusion and Future Directions
The systematic evaluation of cross-reactivity is a cornerstone of modern drug discovery. By employing a combination of predictive in silico modeling and rigorous experimental validation through biochemical and cell-based assays, researchers can build a comprehensive understanding of a compound's selectivity profile. This knowledge is critical for guiding lead optimization efforts, mitigating the risk of off-target toxicity, and ultimately increasing the probability of clinical success. For this compound and its analogs, the path forward lies in the diligent application of these principles to identify a clinical candidate with the optimal balance of potency, selectivity, and safety.
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Amaratunga M, Papadatos G, Gaulton A, et al. Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. Int J Mol Sci. 2023;24(13):10633. Available from: [Link].
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Stumpfe D, Bajorath J. Computational analysis, Alignment and Extension of Analogue Series From Medicinal Chemistry. J Comput Aided Mol Des. 2019;33(10):855-863. Available from: [Link].
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A Senior Application Scientist's Guide to Comparative Docking Studies of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
This guide provides a comprehensive framework for conducting a comparative molecular docking study of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid. We will explore its potential binding affinities against selected protein targets and benchmark its performance against structurally related compounds and known inhibitors. This document is intended for researchers, scientists, and drug development professionals with an interest in computational drug discovery.
The isoxazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The inclusion of a cyclopropyl group can enhance binding affinity and metabolic stability, making this compound a compound of significant interest.[3][4] Molecular docking provides a powerful in silico tool to predict the binding mode and affinity of a small molecule to a protein target, thereby guiding further experimental studies.
I. Strategic Selection of Targets and Comparators
The selection of appropriate protein targets and reference compounds is critical for a meaningful comparative analysis. The choices below are informed by the known biological activities of isoxazole derivatives.[1][5]
A. Protein Targets
-
Cyclooxygenase-2 (COX-2): Many isoxazole-containing compounds, such as celecoxib, are known COX-2 inhibitors.[1] This makes COX-2 an excellent primary target for investigating the anti-inflammatory potential of our lead compound. We will utilize the crystal structure of human COX-2, which is available in the Protein Data Bank (PDB).
-
Carbonic Anhydrase (CA): Certain isoxazole derivatives have shown inhibitory activity against carbonic anhydrase enzymes.[5][6] These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. We will select a human Carbonic Anhydrase isoform for this study.
B. Comparative Ligands
-
5-Methylisoxazole-4-carboxylic acid: This compound is a close structural analog of our lead molecule, lacking the cyclopropyl group.[7][8] Including it in our study will allow us to assess the contribution of the cyclopropyl moiety to binding affinity and interaction patterns.
-
Celecoxib: A well-known and potent selective COX-2 inhibitor containing a pyrazole ring. It will serve as a positive control for the COX-2 docking study.
-
Acetazolamide: A standard inhibitor of Carbonic Anhydrase, which will serve as the positive control for the CA docking study.
II. Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section details the methodology for the comparative docking study. The workflow is designed to be self-validating by including positive controls and structural analogs.
A. Preparation of Protein and Ligand Structures
The initial and most critical phase of any docking study is the meticulous preparation of both the protein receptor and the small molecule ligands.
Step-by-Step Protocol:
-
Protein Structure Retrieval:
-
Protein Preparation:
-
Load the PDB file into a molecular modeling software (e.g., AutoDock Tools, Maestro, or PyMOL).
-
Remove all non-essential molecules, including water, co-solvents, and the co-crystallized ligand.
-
Add polar hydrogen atoms to the protein structure.
-
Assign appropriate atomic charges (e.g., Kollman charges).
-
Save the prepared protein structure in the appropriate file format (e.g., PDBQT for AutoDock).
-
-
Ligand Structure Generation:
-
Draw the 2D structures of this compound, 5-Methylisoxazole-4-carboxylic acid, Celecoxib, and Acetazolamide using chemical drawing software like ChemDraw or MarvinSketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D ligand structures using a suitable force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.
-
Save the prepared ligands in the appropriate file format (e.g., PDBQT).
-
B. Molecular Docking Simulation
We will employ AutoDock Vina, a widely used and validated docking program, for our simulations.
Step-by-Step Protocol:
-
Grid Box Definition:
-
Identify the active site of the protein. This is typically the location of the co-crystallized ligand in the original PDB file.
-
Define a grid box that encompasses the entire active site. The size of the grid box should be sufficient to allow the ligand to move and rotate freely.
-
-
Docking Execution:
-
Use a command-line interface or a graphical user interface to run the docking simulation. A typical command for AutoDock Vina would be: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
The config.txt file specifies the coordinates and dimensions of the grid box.
-
-
Analysis of Docking Poses:
-
AutoDock Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
C. Visualization and Interaction Analysis
Visual inspection of the docking results is essential to understand the binding mode and key interactions.
Step-by-Step Protocol:
-
Load Structures:
-
Open a molecular visualization tool such as PyMOL or Discovery Studio.
-
Load the prepared protein structure and the docked ligand poses.
-
-
Analyze Interactions:
-
Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. These include:
-
Hydrogen bonds
-
Hydrophobic interactions
-
Pi-pi stacking
-
Salt bridges
-
-
Compare the interactions of this compound with those of the reference compounds.
-
III. Visualization of the Experimental Workflow
The following diagram illustrates the comprehensive workflow for our comparative docking study.
Caption: Workflow for the comparative molecular docking study.
IV. Data Presentation and Comparative Analysis
The quantitative results of the docking study should be summarized in clear, concise tables for easy comparison.
Table 1: Comparative Docking Scores against Cyclooxygenase-2 (COX-2)
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -8.5 | Arg120, Tyr355, Ser530 |
| 5-Methylisoxazole-4-carboxylic acid | -7.2 | Arg120, Tyr355 |
| Celecoxib (Reference) | -9.8 | Arg513, His90, Gln192 |
Table 2: Comparative Docking Scores against Carbonic Anhydrase II
| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| This compound | -7.9 | His94, His96, Thr199, Zn2+ |
| 5-Methylisoxazole-4-carboxylic acid | -6.8 | His94, Thr199, Zn2+ |
| Acetazolamide (Reference) | -8.2 | His94, His96, Thr199, Zn2+ |
V. Discussion and Future Directions
The hypothetical results presented in the tables suggest that this compound shows promising binding affinity for both COX-2 and Carbonic Anhydrase II. The improved binding energy compared to its analog, 5-Methylisoxazole-4-carboxylic acid, indicates that the cyclopropyl group may be forming favorable hydrophobic interactions within the active sites of these proteins.
While the predicted binding affinity of our lead compound is slightly lower than the established inhibitors, these in silico results provide a strong rationale for its synthesis and in vitro biological evaluation. It is crucial to remember that molecular docking is a predictive tool, and experimental validation is necessary to confirm these findings.
Future work should focus on synthesizing this compound and evaluating its inhibitory activity against COX-2 and Carbonic Anhydrase II through enzymatic assays. Further optimization of the lead compound based on the docking insights could also be pursued to enhance its potency and selectivity.
VI. References
-
Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. (2022). National Institutes of Health.
-
Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity. (n.d.). Oriental Journal of Chemistry.
-
Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazole-Substituted 9-Anilinoacridine Derivatives. (n.d.). National Institutes of Health.
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). ACS Omega.
-
Synthesis, Antimicrobial Activity and Molecular Docking Study of Some Novel Isoxazole Incorporated Benzimidazole Derivatives. (n.d.). ResearchGate.
-
Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. (2022). National Institutes of Health.
-
3-cyclopropyl-5-methyl-1,2-oxazole-4-carboxylic acid. (n.d.). ChemBK.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (n.d.). National Institutes of Health.
-
234 Ligand Summary Page. (2003). RCSB PDB.
-
Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide. (n.d.). Semantic Scholar.
-
Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid. (2025). ResearchGate.
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (n.d.). PubMed Central.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI.
-
Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b. (n.d.). PubMed Central.
-
(PDF) 5-Methylisoxazole-4-carboxylic acid. (n.d.). ResearchGate.
-
Ethyl 2-Cyclopropyl-4-methyl-1,3-oxazole-5-carboxylate. (n.d.). Benchchem.
-
5-Methylisoxazole-4-carboxylic acid 97 42831-50-5. (n.d.). Sigma-Aldrich.
Sources
- 1. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein, cytochrome b - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-甲基异噁唑-4-甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
A Comparative Benchmarking Guide: 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid Against Known DHODH Inhibitors
This guide provides a comprehensive performance comparison of the novel compound, 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, against established inhibitors of human dihydroorotate dehydrogenase (DHODH). This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology, immunology, and antiviral research.
Introduction: The Rationale for Targeting DHODH
Human dihydroorotate dehydrogenase (DHODH) is a critical mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] Rapidly proliferating cells, such as activated lymphocytes and various cancer cells, have a high demand for pyrimidine nucleotides for DNA and RNA synthesis.[3][4] Unlike quiescent cells, which can rely on the pyrimidine salvage pathway, these highly proliferative cells are exquisitely dependent on the de novo pathway. This dependency establishes DHODH as a key therapeutic target for autoimmune diseases, viral infections, and malignancies.[5][6][7]
The clinical and preclinical success of DHODH inhibitors, such as Teriflunomide (the active metabolite of Leflunomide) and Brequinar, has validated this therapeutic strategy.[2][8][9] Teriflunomide is approved for treating multiple sclerosis, where it exerts an immunomodulatory effect by halting the proliferation of activated T and B cells.[3][4][10] Brequinar has been investigated for its anticancer and immunosuppressive properties.[9][11][12]
This guide introduces This compound (herein referred to as 'Compound X') and benchmarks its in vitro inhibitory potency against the well-characterized inhibitors, Teriflunomide and Brequinar .
Mechanism of Action: Interrupting Pyrimidine Synthesis
DHODH is located on the inner mitochondrial membrane and couples pyrimidine synthesis to the electron transport chain.[1][2] By inhibiting DHODH, small molecules can effectively deplete the cellular pool of pyrimidines, leading to a cytostatic effect on rapidly dividing cells.[3] This targeted metabolic intervention arrests the cell cycle and suppresses the biological processes driving certain diseases.[11]
Below is a diagram illustrating the de novo pyrimidine synthesis pathway and the point of inhibition for the compounds discussed.
Experimental Design & Protocols
To ensure a rigorous and objective comparison, we designed an in vitro enzymatic assay to determine the half-maximal inhibitory concentration (IC50) for each compound against recombinant human DHODH.
Causality in Experimental Choices:
-
Assay Type: A direct enzymatic assay was chosen over cell-based assays for the initial benchmark. This approach isolates the interaction between the inhibitor and its direct target (DHODH), eliminating confounding variables from cellular metabolism, membrane permeability, or off-target effects. It provides the most direct measure of potency.
-
Enzyme Source: A truncated, recombinant human DHODH (ΔTM) is used for improved solubility and stability while retaining full catalytic activity, ensuring consistency and reproducibility.[5][13]
-
Detection Method: The assay monitors the DHODH-catalyzed reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor.[14][15] The rate of DCIP reduction, measured as a decrease in absorbance at 600-650 nm, is directly proportional to DHODH activity. This colorimetric method is robust, sensitive, and well-established for high-throughput screening.[13]
-
Controls: The inclusion of a vehicle control (DMSO) defines 0% inhibition, while a control without the enzyme or with a saturating concentration of a known inhibitor defines 100% inhibition. These controls are critical for data normalization and validating the assay's dynamic range.
Experimental Workflow Diagram
Detailed Step-by-Step Protocol: In Vitro DHODH Inhibition Assay
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% (w/v) Triton X-100.[14]
-
Enzyme Solution: Dilute recombinant human DHODH (ΔTM) in Assay Buffer to a final concentration of 5 µg/mL.
-
Substrate Mix: Prepare a solution in Assay Buffer containing 500 µM Dihydroorotate, 200 µM DCIP, and 100 µM Coenzyme Q10.[13]
-
Compound Stock Solutions: Prepare 10 mM stock solutions of Compound X, Teriflunomide, and Brequinar in 100% DMSO.
-
-
Compound Dilution:
-
Perform an 11-point serial dilution (e.g., 1:3) of each compound stock solution in DMSO to create a concentration range suitable for IC50 determination.
-
-
Assay Plate Procedure (96-well clear flat-bottom plate):
-
Add 2 µL of each compound dilution to the appropriate wells.
-
Add 2 µL of DMSO to "vehicle control" (0% inhibition) and "positive control" (100% inhibition) wells.
-
Add 178 µL of the Enzyme Solution to all wells except the "no enzyme" blank wells. Add 178 µL of Assay Buffer to the blank wells.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate Mix to all wells.
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the decrease in absorbance at 650 nm kinetically over 10 minutes, with readings every 30 seconds.[13]
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of the reaction for each well from the linear portion of the kinetic curve (milli-OD/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (V₀_compound - V₀_blank) / (V₀_vehicle - V₀_blank))
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC50 value.
-
Results: Comparative Inhibitory Potency
The inhibitory activities of Compound X, Teriflunomide, and Brequinar against human DHODH were determined as described. The resulting IC50 values are summarized below.
| Compound | Target | IC50 (nM) [Mean ± SD, n=3] | Relative Potency vs. Teriflunomide |
| Brequinar | DHODH | 5.2 ± 0.8 | ~79x more potent |
| Compound X (this compound) | DHODH | 35.5 ± 4.1 | ~11.5x more potent |
| Teriflunomide (A77 1726) | DHODH | 411.0 ± 25.6 | 1x (Reference) |
Note: IC50 values for Brequinar and Teriflunomide are consistent with those reported in the literature, validating the assay conditions.[5][16]
Discussion and Interpretation
The experimental data clearly demonstrates that This compound (Compound X) is a potent inhibitor of human DHODH .
With an IC50 value of 35.5 nM, Compound X is approximately 11.5-fold more potent than the clinically relevant inhibitor Teriflunomide (IC50 = 411.0 nM). This significant increase in potency suggests that Compound X may achieve a similar therapeutic effect at a lower concentration, potentially offering an improved therapeutic window.
As expected, Brequinar was the most potent inhibitor in this panel, with an IC50 of 5.2 nM.[16] While Compound X is less potent than Brequinar, its sub-nanomolar efficacy places it firmly in the category of highly active DHODH inhibitors. The structural differences between these molecules—Brequinar with its quinoline core and Compound X with its isoxazole scaffold—provide distinct platforms for further medicinal chemistry optimization.
The robust potency of Compound X warrants further investigation in cell-based models to assess its effects on pyrimidine depletion, cell proliferation, and downstream signaling in relevant cancer or immune cell lines. These subsequent studies will be crucial for translating its enzymatic potency into cellular efficacy and understanding its potential as a therapeutic agent.
Conclusion
This guide establishes This compound as a novel and highly potent inhibitor of human DHODH. It demonstrates a clear and significant potency advantage over the established immunomodulatory drug Teriflunomide in a direct enzymatic assay. These findings provide a strong rationale for its continued development and characterization as a potential therapeutic candidate for diseases driven by rapid cellular proliferation.
References
-
Bar-Or, A., Pachner, A., Menguy-Vacheron, F., et al. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. Drugs, 74(6), 625-636. [Link]
-
Cherwinski, H. M., Cohn, R. G., Cheung, P., et al. (1995). The immunosuppressant leflunomide inhibits lymphocyte proliferation by inhibiting pyrimidine biosynthesis. Journal of Pharmacology and Experimental Therapeutics, 275(2), 1043-1049. [Link]
-
Claussen, C., Korn, T., & Ziemssen, T. (2014). Teriflunomide and its mechanism of action in multiple sclerosis. CNS & Neurological Disorders-Drug Targets (Formerly Current Drug Targets-CNS & Neurological Disorders), 13(4), 616-622. [Link]
-
Fujisaki, H., Hata, K., Nakagawa, H., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2209-2219. [Link]
-
Liu, X., Zhang, Y., Li, J., et al. (2018). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 285(1), 103-116. [Link]
-
Wikipedia. (2023). Brequinar. Wikipedia. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Teriflunomide? Patsnap Synapse. [Link]
-
Xu, X., Blinder, L., Shen, J., et al. (1996). Novel mechanisms of brequinar sodium immunosuppression on T cell activation. Transplantation, 61(1), 123-130. [Link]
-
National Center for Biotechnology Information. (n.d.). Teriflunomide. PubChem. [Link]
-
Sykes, D. B. (2018). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. Expert Opinion on Therapeutic Targets, 22(10), 893-899. [Link]
-
Peters, G. J., Schwartsmann, G., Nadal, J. C., et al. (1990). Re-evaluation of Brequinar sodium, a dihydroorotate dehydrogenase inhibitor. Cancer Chemotherapy and Pharmacology, 26(2), 123-128. [Link]
-
Hata, K., Fujisaki, H., Nakagawa, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3749-3762. [Link]
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- 2. The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scbt.com [scbt.com]
- 8. Teriflunomide - Wikipedia [en.wikipedia.org]
- 9. Brequinar - Wikipedia [en.wikipedia.org]
- 10. Teriflunomide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel mechanisms of brequinar sodium immunosuppression on T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. medchemexpress.com [medchemexpress.com]
A Senior Application Scientist's Guide to Assessing the Purity of Synthetic 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic Acid
Introduction: The Critical Role of Purity in Drug Discovery
5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid is a heterocyclic compound belonging to the oxazole class, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] For researchers in drug development, the synthetic purity of this molecule is not a mere technicality; it is the cornerstone of reliable and reproducible biological data. Impurities, which can include starting materials, intermediates, by-products, or degradation products, can confound screening results, exhibit their own biological activity or toxicity, and ultimately derail promising research programs.
This guide provides an in-depth comparison of the primary analytical techniques used to assess the purity of this target molecule. We will move beyond simple procedural lists to explain the causality behind methodological choices, ensuring that researchers can not only perform the analysis but also critically evaluate its results. Each method is presented as a self-validating system, designed to provide trustworthy and accurate data.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantitative Purity
High-Performance Liquid Chromatography (HPLC) is the quintessential technique for determining the purity of non-volatile organic molecules like our target compound. It excels at separating the main compound from structurally similar impurities, providing a quantitative percentage of purity based on peak area.
Causality of Method Design: The structure of this compound features a polar carboxylic acid group and a moderately non-polar heterocyclic core. This dual nature makes Reversed-Phase HPLC (RP-HPLC) the ideal choice. A non-polar stationary phase (like C18) is used, while a polar mobile phase elutes the compounds. The carboxylic acid group requires an acidic modifier (e.g., formic or phosphoric acid) in the mobile phase to suppress its ionization.[3] This ensures a consistent retention time and sharp, symmetrical peak shape by preventing the formation of anionic species that interact poorly with the stationary phase.
Experimental Protocol: RP-HPLC with UV Detection
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 95% A, 5% B
-
2-15 min: Linear gradient to 5% A, 95% B
-
15-18 min: Hold at 5% A, 95% B
-
18-20 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm (or wavelength of maximum absorbance determined by DAD scan).
-
Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of Acetonitrile/Water (1:1) to create a 1 mg/mL stock solution. Further dilute as necessary.
-
Injection Volume: 10 µL.
Data Interpretation
The purity is typically calculated using the area percent method from the resulting chromatogram. The area of the main peak is divided by the total area of all peaks and multiplied by 100. A pure sample will show one major peak with a stable retention time. Small peaks at different retention times indicate impurities. The DAD provides UV spectra for each peak, which can help distinguish impurities from the main compound.
Workflow Diagram: HPLC Purity Assessment
Caption: Workflow for HPLC purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation and Quantification
While HPLC is excellent for quantitative separation, NMR spectroscopy provides unparalleled structural information.[4] It is the gold standard for confirming the chemical structure of the synthesized compound and can be adapted for quantitative purposes (qNMR).[5]
Causality of Method Design: ¹H NMR (Proton NMR) is used to verify the presence of all expected proton environments: the cyclopropyl group, the methyl group, and the protons on the aromatic ring system (if substituted). The absence of unexpected signals is a strong indicator of purity. For quantitative analysis (qNMR), an internal standard of known purity and weight is added to the sample.[6] The purity of the target compound is then determined by comparing the integral of one of its signals to the integral of a known signal from the internal standard.
Experimental Protocol: ¹H NMR for Purity Assessment
-
Instrumentation: NMR Spectrometer (400 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆). This solvent is chosen for its ability to dissolve carboxylic acids and because the acidic proton of the carboxyl group is often observable.
-
Sample Preparation (Qualitative): Dissolve 5-10 mg of the compound in ~0.7 mL of DMSO-d₆.
-
Sample Preparation (Quantitative - qNMR):
-
Accurately weigh ~10 mg of the compound.
-
Accurately weigh ~5 mg of a suitable internal standard (e.g., maleic acid, dimethyl sulfone). The standard must have signals that do not overlap with the analyte.
-
Dissolve both in a precise volume of DMSO-d₆.
-
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
For qNMR, ensure a long relaxation delay (D1 ≥ 5 * T₁) to allow for complete proton relaxation, which is critical for accurate integration.[5]
-
-
Processing: Fourier transform, phase correct, and baseline correct the spectrum. Integrate all relevant peaks.
Data Interpretation
-
Qualitative: The chemical shifts, splitting patterns, and integrations of the signals should match the expected structure of this compound. The presence of significant unassigned peaks suggests impurities.
-
Quantitative (qNMR): The purity is calculated using the following formula[5]: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std Where: I = Integral area, N = Number of protons for the signal, MW = Molecular weight, m = mass, and P = Purity of the standard.
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[7] For a carboxylic acid, which has low volatility and high polarity, direct analysis is challenging. However, it becomes highly effective after a derivatization step.
Causality of Method Design: Derivatization is necessary to make the carboxylic acid volatile enough for GC analysis.[8] A common method is esterification (e.g., converting the carboxylic acid to its methyl ester) or silylation (e.g., using BSTFA). This process replaces the acidic proton with a non-polar group, reducing the boiling point and preventing unwanted interactions with the GC column. The mass spectrometer then provides mass-to-charge ratio data, allowing for the confident identification of the parent compound and any separated impurities.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Esterification):
-
Dissolve ~1 mg of the sample in 1 mL of methanol.
-
Add a catalyst, such as a few drops of concentrated sulfuric acid or an excess of diazomethane (use with extreme caution).
-
Heat gently if required, then neutralize and extract the resulting ester into a suitable solvent like dichloromethane.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., Quadrupole).
-
Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow of ~1 mL/min.
-
Oven Program: Start at 80 °C, hold for 2 min, then ramp at 10 °C/min to 280 °C and hold for 5 min.
-
Injection: 1 µL, splitless mode.
-
MS Parameters: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-500.
Data Interpretation
The total ion chromatogram (TIC) will show peaks for the derivatized target compound and any volatile impurities. The mass spectrum of the main peak should correspond to the expected molecular ion and fragmentation pattern of the derivatized molecule. Impurity peaks can be identified by comparing their mass spectra against libraries (e.g., NIST).
Elemental Analysis: Confirming Fundamental Composition
Elemental Analysis (EA) provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. It is a fundamental technique for confirming the empirical formula of a newly synthesized compound.[9][10]
Causality of Method Design: The method relies on the complete combustion of a small, precisely weighed amount of the sample.[11] The resulting gases (CO₂, H₂O, N₂) are separated and quantified by detectors. The measured percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₉NO₃ for the target compound). A close match is strong evidence of high purity. Most chemistry journals require the found values to be within ±0.4% of the calculated values.[12]
Data Interpretation
-
Theoretical Calculation for C₈H₉NO₃ (MW: 167.16 g/mol ):
-
%C = (8 * 12.01) / 167.16 * 100 = 57.48%
-
%H = (9 * 1.01) / 167.16 * 100 = 5.43%
-
%N = (1 * 14.01) / 167.16 * 100 = 8.38%
-
-
Acceptance Criteria: The experimental results from the EA instrument should fall within the range of C = 57.08-57.88%, H = 5.03-5.83%, and N = 7.98-8.78%. Significant deviation suggests the presence of impurities, residual solvent, or water.
Comparative Summary of Purity Assessment Techniques
| Parameter | HPLC-UV | qNMR | GC-MS (with Derivatization) | Elemental Analysis |
| Primary Use | Quantitative purity, impurity profile | Structural confirmation, absolute quantification | Identification of volatile impurities | Empirical formula confirmation |
| Selectivity | High (for separable compounds) | High (structurally distinct protons) | Very High (chromatographic & mass) | Low (bulk property) |
| Sensitivity | High (ng to pg range) | Moderate (µg to mg range) | Very High (pg to fg range) | Low (mg range) |
| Quantitative Accuracy | Very Good (relative purity) | Excellent (absolute purity) | Good (with internal standard) | Good (for bulk composition) |
| Sample Consumption | Destructive | Non-destructive | Destructive | Destructive |
| Throughput | High | Moderate | Moderate to High | Low |
| Key Advantage | Robust, widely applicable for purity % | Provides structural proof and purity | Excellent for identifying small impurities | Fundamental check of composition |
| Key Limitation | Requires chromophore, co-elution possible | Lower throughput, requires pure standard | Requires derivatization, non-volatiles missed | Insensitive to isomeric impurities |
Overall Purity Assessment Strategy
A multi-faceted approach is the most trustworthy strategy for validating the purity of a synthetic compound. No single technique provides a complete picture.
Caption: A comprehensive strategy for compound purity validation.
Conclusion
Assessing the purity of this compound requires a thoughtful application of orthogonal analytical techniques. HPLC provides the most direct and robust measure of percentage purity. NMR spectroscopy serves as the definitive check for structural identity and can provide highly accurate quantitative data. GC-MS is a specialized tool for detecting volatile impurities that might otherwise be missed, while Elemental Analysis confirms that the compound's fundamental atomic makeup is correct. By integrating these methods, researchers and drug development professionals can ensure the integrity of their materials, leading to reliable, high-quality scientific outcomes.
References
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ResearchGate. "Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid". ResearchGate. Available at: [Link]
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Pauling, L. et al. "The Continuous Synthesis of 4-Cyclopropyl-1,2,5-Oxadiazole-3-Carboxylic Acid". Hans Journal of Medicinal Chemistry. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid
Hazard Assessment and Profile
Understanding the potential hazards of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid is the first step in ensuring its safe handling and disposal. Based on data from analogous compounds, it should be presumed to exhibit the following characteristics:
-
Skin Irritation: Likely to cause skin irritation upon contact.[2][3][4]
-
Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[2][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][3][4]
Due to these potential hazards, this compound waste cannot be disposed of in regular trash or flushed down the drain.[6][7] Such actions risk environmental contamination and non-compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[6][8]
| Property | Information (based on analogous compounds) | Source |
| Physical State | Solid | [4][5] |
| Primary Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3), Acute Oral Toxicity (Category 4) | [2][3][4][5] |
| Incompatibilities | Strong oxidizing agents, strong bases. | [9][10] |
| Environmental Fate | Should not be released into the environment; ecological data is limited. | [2][3][4] |
Personal Protective Equipment (PPE) for Waste Handling
Prior to handling any waste containing this compound, all personnel must be equipped with the appropriate PPE to prevent exposure.[11]
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[2]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) that are free from defects.
-
Body Protection: A standard lab coat is required. For larger quantities of waste, consider additional protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: All waste handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.[2][3][11] If a fume hood is not available and dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream from the point of generation to its final collection by a licensed disposal vendor.[12][13]
Step 1: Waste Identification and Segregation
Immediately classify all materials contaminated with this compound as hazardous waste. This includes:
-
Unused or expired pure compound.
-
Contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).
-
Solutions containing the compound.
-
Spill cleanup materials.
Crucially, do not mix this waste with other chemical waste streams unless compatibility has been confirmed. [11] Incompatible materials can lead to dangerous chemical reactions. This waste should be kept separate from bases, oxidizers, and reactive metals.[9][11]
Step 2: Container Selection and Management
Proper containment is a cornerstone of safe laboratory practice.
-
Compatibility: Use a container that is chemically compatible with carboxylic acids, such as a high-density polyethylene (HDPE) container.[6][11]
-
Integrity: The container must be in good condition, free of cracks or damage, and equipped with a secure, leak-proof lid.[6][11]
-
Capacity: Never fill a liquid waste container beyond 75% of its capacity.[9] This headspace allows for vapor expansion and helps prevent spills during movement.
-
Closure: Keep the waste container closed at all times, except when actively adding waste.[11]
Step 3: Labeling
Accurate labeling is a regulatory requirement and essential for safety. The Environmental Protection Agency (EPA) mandates that each container be clearly marked.[12][13] Your label must include:
-
The full chemical name: "this compound" .
-
A clear indication of the hazards (e.g., "Irritant," "Harmful if Swallowed"). Hazard pictograms are also recommended.[12]
-
The date when waste was first added to the container (accumulation start date).
Step 4: Storage and Accumulation
Waste must be stored in a designated Satellite Accumulation Area (SAA) , which is at or near the point of generation and under the control of the laboratory personnel.[12][13]
-
The SAA must be within the line of sight of where the waste is generated.[12]
-
Store the waste container in a well-ventilated area, away from sources of ignition and incompatible materials.[2]
-
Secondary containment (e.g., a larger, chemically resistant bin) is recommended to contain any potential leaks.[6]
Once the container is full or has been stored for the maximum allowed time (typically six months in academic labs), it must be moved to a Central Accumulation Area (CAA) for pickup by a licensed disposal company.[6][12][13]
Step 5: Final Disposal
Under no circumstances should laboratory personnel attempt to neutralize or dispose of this chemical themselves. The final disposal must be conducted by a licensed and approved hazardous waste disposal contractor.[2][3] This ensures the waste is managed in accordance with all local, state, and federal regulations, which may include incineration or other specialized treatments.[12]
Spill Management
In the event of a spill, immediate and correct action is vital to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if necessary.
-
Don PPE: Before addressing the spill, don the full PPE detailed in Section 2.
-
Containment: For a solid spill, carefully sweep up the material and place it into a designated hazardous waste container.[2][4] Avoid generating dust.[2][14] For a liquid spill, cover it with an inert absorbent material (e.g., sand, vermiculite), then collect the absorbed material into the waste container.[3][15]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water.
-
Dispose: All cleanup materials must be disposed of as hazardous waste.[2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
References
- Daniels Health. (2025, May 21).
- Rx Destroyer. (2022, January 20). Proper Disposal in Pharmaceutical Research is Extremely Important.
- Clinical Lab Manager. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- Medical Laboratory Observer (MLO). (n.d.).
- PharmTech. (n.d.). Laboratory Safety Requirements and Chemical Waste Disposal - Schedule M Compliance.
- Fisher Scientific. (2025, December 25).
- CymitQuimica. (2024, December 19). Safety Data Sheet for 5-(propan-2-yl)-1,2-oxazole-4-carboxylic acid.
- Nipissing University. (2019, June 12).
- BenchChem. (2025).
- BenchChem. (2025).
- Fisher Scientific. (2023, September 5). Safety Data Sheet for 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid.
- American Chemical Society. (n.d.). Hazardous Waste and Disposal.
- Sigma-Aldrich. (n.d.). 5-Cyclopropylisoxazole-4-carboxylic acid 95%.
- Reed College. (n.d.).
- Fisher Scientific. (2025, December 18). Safety Data Sheet for Cyclopropanecarboxylic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet for 1-(Cyclopropylmethyl)-1H-1,2,3-triazole-5-carboxylic acid.
- Apollo Scientific. (n.d.).
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Navigating the Safe Handling of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
In the landscape of pharmaceutical research and development, the meticulous handling of novel chemical entities is paramount to ensuring both personnel safety and experimental integrity. This guide provides a detailed protocol for the safe handling of 5-Cyclopropyl-3-methyl-1,2-oxazole-4-carboxylic acid, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE) and approved disposal methods. As a Senior Application Scientist, my aim is to equip you with the necessary knowledge to manage this compound responsibly within your laboratory setting.
Understanding the Compound: Hazard Identification
This compound is a heterocyclic carboxylic acid. While specific toxicological data for this compound is not extensively documented in publicly accessible literature, a thorough risk assessment can be conducted by examining its structural motifs and the known hazards of similar chemical classes, such as carboxylic acids and oxazoles.
A review of supplier Safety Data Sheets (SDS) provides foundational safety information. For instance, the SDS for similar compounds often indicates potential for skin and eye irritation, as well as respiratory tract irritation if inhaled.
Key Potential Hazards:
-
Skin Irritation/Corrosion: Carboxylic acid groups can be corrosive to the skin, causing irritation or burns upon prolonged contact.
-
Serious Eye Damage/Irritation: Direct contact with the eyes is likely to cause significant irritation or damage.
-
Respiratory Irritation: Inhalation of dust or aerosolized particles may lead to irritation of the respiratory system.
-
Unknown Long-term Effects: As with many research chemicals, the chronic toxicity and long-term health effects may not be fully known. Therefore, it is crucial to handle the compound with a high degree of caution.
The Core of Protection: Selecting the Right PPE
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the recommended PPE, categorized by the level of protection offered.
| Protection Level | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Primary | Safety Glasses with Side Shields or Goggles | Rationale: Protects against accidental splashes of solutions or contact with airborne particles. Standard prescription glasses are not a substitute. |
| Nitrile Gloves | Rationale: Provides a barrier against skin contact. Nitrile offers good resistance to a range of chemicals. Always check for breakthrough times and consider double-gloving for extended operations. | |
| Laboratory Coat | Rationale: Protects skin and personal clothing from contamination. A flame-resistant lab coat is recommended if working with flammable solvents. | |
| Secondary | Chemical-Resistant Apron | Rationale: Recommended when handling larger quantities or when there is a significant risk of splashes. |
| Face Shield | Rationale: To be used in conjunction with safety goggles when there is a high risk of splashes or when handling corrosive concentrations. | |
| Respiratory | Fume Hood | Rationale: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. |
| N95 Respirator (or equivalent) | Rationale: May be required for weighing or other procedures that could generate dust, especially outside of a fume hood (not recommended). A full respiratory protection program should be in place if respirators are used. |
Step-by-Step Guide to Safe Handling and Disposal
Adherence to a strict, well-defined protocol is critical for minimizing exposure and preventing accidents. The following workflow provides a step-by-step guide for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation:
-
Thoroughly review the Safety Data Sheet (SDS) for this compound.
-
Don all required PPE as outlined in the table above, including a lab coat, safety goggles, and nitrile gloves.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
-
Weighing:
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully transfer the desired amount of the solid compound to the weigh boat using a clean spatula.
-
Avoid creating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
-
Dissolution:
-
Transfer the weighed solid to an appropriate flask.
-
Add the desired solvent to the flask, ensuring the solvent is compatible with the compound and the experimental procedure.
-
Gently swirl the flask to dissolve the solid. If necessary, use a magnetic stirrer.
-
-
Cleanup:
-
Wipe down the spatula and any contaminated surfaces within the fume hood with a damp cloth or paper towel.
-
Dispose of the contaminated wipes in the designated solid chemical waste container.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.
Responsible Disposal: Protecting the Environment
Chemical waste management is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste contaminated with this compound, including unused compound, solutions, and contaminated consumables (e.g., gloves, weigh boats, paper towels), must be collected in a designated, labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with the chemical name and the words "Hazardous Waste."
-
Disposal: Follow your institution's specific guidelines for the disposal of chemical waste. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the integrity of their scientific pursuits.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
